Lestaurtinib

Catalog No.
S548041
CAS No.
111358-88-4
M.F
C26H21N3O4
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lestaurtinib

CAS Number

111358-88-4

Product Name

Lestaurtinib

IUPAC Name

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1

InChI Key

UIARLYUEJFELEN-LROUJFHJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CEP701; CEP-701; CEP 701; KT5555; KT-5555; KT 5555; SP924; SP-924; SP 924. Lestaurtinib.

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

The exact mass of the compound Lestaurtinib is 439.15321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. It belongs to the ontological category of indolocarbazole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Lestaurtinib mechanism of action JAK2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Primary Targets

Lestaurtinib (formerly known as CEP-701) is an indolocarbazole-derived ATP-competitive inhibitor that primarily targets the ATP-binding pocket of JAK2 [1].

Key Features of this compound Mechanism

  • JAK2 Inhibition: Potently inhibits both wild-type and mutant JAK2 (V617F) with an IC₅₀ of approximately 1 nM in enzymatic assays [2] [3] [4]
  • Multi-Kinase Activity: Also inhibits other kinase targets including FLT3, TRKA, and PRK1 [1]
  • STAT Phosphorylation Blockade: Suppresses phosphorylation of downstream STAT effectors, particularly STAT5 and STAT3 [2] [5] [6]
  • Dual Phosphorylation Inhibition: Unlike ruxolitinib, inhibits both tyrosine (Y701/705) and serine (S727) phosphorylation of STAT1 and STAT3 [6]

The following diagram illustrates how this compound disrupts the JAK/STAT signaling pathway:

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription This compound This compound This compound->JAK2 Inhibition

Quantitative Inhibition Data

Table 1: this compound Potency Against Key Kinase Targets

Kinase Target IC₅₀ (nM) Cellular Assay/Model Biological Effect
JAK2 (wild-type) 0.9 - 1.0 [3] [1] In vitro kinase assay Inhibition of JAK2 enzymatic activity
JAK2 (V617F mutant) <25 [1] HEL92.1.7 cells Suppression of STAT5 phosphorylation
FLT3 2 - 3 [1] MV4-11 cells (FLT3-ITD) Induction of apoptosis
TRKA <25 [1] Cell-based assays Inhibition of autophosphorylation

Table 2: Cellular Efficacy in Hematologic and Solid Tumor Models

Cancer Model IC₅₀ / Effective Concentration Experimental Readout
HEL92.1.7 erythroleukemia [2] 10-30 nM Inhibition of STAT5 phosphorylation
Primary MPD erythroid cells [2] 100-300 nM Suppression of proliferation in 15/18 patients
Ovarian cancer cells [6] 10-410 nM Cell viability inhibition (varies by line)
Hodgkin Lymphoma cell lines [5] 23-66% growth inhibition at 300 nM Cell growth and apoptosis at 48h
Patient lymph nodes (HL) [5] 27% mean decrease at 300 nM Cell viability at 24h

Key Experimental Protocols

JAK2 Kinase Activity Assay
  • Method: Time-resolved fluorescence (TRF) assay using baculovirus-expressed JAK2 [3]
  • Substrate: 15-mer peptide (biotinyl-amino-hexanoyl-EQEDEPEGDYFEWLE-amide) immobilized on Neutravidin-coated plates [3]
  • Reaction Conditions: 20 mM HEPES (pH 7.2), 0.2 μM ATP, 1 mM MnCl₂, 0.1% BSA, JAK2 enzyme [3]
  • Detection: Europium-labeled anti-phosphotyrosine antibody with TRF readout [3]
  • Data Analysis: Nonlinear regression fitting to sigmoidal dose-response equation [3]
Cell-Based Signaling and Viability Assays
  • Cell Viability: MTS/XTT assay in 96-well format (5 × 10⁴ cells/well), reading at 515 nm [5] [3]
  • Apoptosis Measurement: Caspase-Glo 3/7 assay or Annexin V staining [5] [6]
  • Colony Formation: 14-day assay with this compound concentrations ≥250 nM showing marked inhibition [6]
  • Cell Cycle Analysis: Profiling after 24h treatment showing G1 arrest and G2/M diminution [6]
Western Blot Analysis for Pathway Inhibition
  • Protein Extraction: Triton-based lysis buffer with protease inhibitors [3]
  • Antibodies: Phospho-specific antibodies against JAK2 (Tyr1007/1008), STAT5 (Tyr694), STAT3 (Tyr705) [5]
  • Normalization: α-tubulin as loading control [5]
  • Treatment Conditions: 1-hour pre-treatment with this compound before analysis [3]

Broader JAK Inhibitor Context

Table 3: Select JAK Inhibitors and Their Characteristics

Drug Name Primary Selectivity Key Approved Indications Distinguishing Features
This compound JAK2, FLT3, TRKA [1] Investigational for MF, AML, ovarian cancer [6] [1] Broad multi-kinase inhibition; orphan drug designation for AML and MPNs [1]
Ruxolitinib JAK1, JAK2 [7] Myelofibrosis, polycythemia vera, GVHD [7] FDA-approved for myeloproliferative neoplasms; does not inhibit STAT serine phosphorylation [6]
Fedratinib JAK2 [7] Myelofibrosis [7] Selective JAK2 inhibition for high-risk myelofibrosis
Tofacitinib JAK1, JAK2, JAK3 [7] Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis [7] First JAK inhibitor approved for inflammatory conditions

Research Implications and Future Directions

This compound's unique ability to inhibit both tyrosine and serine phosphorylation of STATs distinguishes it from other JAK inhibitors and may explain its efficacy in ruxolitinib-resistant models [6]. The drug's multi-kinase activity provides broader pathway suppression but may also contribute to its toxicity profile, particularly gastrointestinal effects that have limited clinical development in some settings [8].

Recent 2025 research highlights this compound's potential in treatment-resistant ovarian cancer through convergent inhibition of JAK/STAT signaling, with demonstrated synergy when combined with cisplatin and olaparib [6]. This suggests promising directions for combination therapies in solid tumors beyond the hematologic malignancies where it was initially studied.

References

Comprehensive Technical Guide: Lestaurtinib (CEP-701) as a FLT3 Signaling Pathway Inhibitor in AML Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Pharmacological Profile of Lestaurtinib

This compound (also known as CEP-701) is an orally available, potent small-molecule inhibitor targeting several receptor tyrosine kinases with particular significance in hematopoietic malignancies. As a synthetic alkaloid derivative, it demonstrates nanomolar potency against key kinases implicated in oncogenic signaling pathways. The compound has a molecular weight of 439.46 and the chemical formula C₂₆H₂₁N₃O₄, with a purity specification of ≥98% by HPLC analysis for research applications [1].

The primary molecular targets of this compound with their respective half-maximal inhibitory concentration (IC₅₀) values are:

  • FLT3 (Fms-like tyrosine kinase 3): IC₅₀ = 3 nM
  • JAK2 (Janus kinase 2): IC₅₀ = 0.9 nM
  • TrkA (Tropomyosin receptor kinase A): IC₅₀ < 25 nM
  • Aurora kinase B: IC₅₀ = 2.3 nM
  • Aurora kinase A: IC₅₀ = 8.1 nM [1]

This multi-kinase inhibition profile enables this compound to simultaneously target several critical pathways in hematological malignancies. The compound effectively prevents STAT5 phosphorylation (IC₅₀ = 20-30 nM), a key downstream signaling molecule in both FLT3 and JAK2 pathways [1]. Additionally, it exhibits antiproliferative activity in cellular models, with IC₅₀ values ranging from 30-100 nM in HEL92.1.7 erythroleukemia cells, which are dependent on mutant JAK2 activity for growth [1].

Table 1: Kinase Inhibition Profile of this compound

Target Kinase IC₅₀ Value (nM) Cellular Consequence
FLT3 3 Inhibition of leukemic blast proliferation/survival
JAK2 0.9 Suppression of JAK2/STAT5 signaling
TrkA <25 Interference with neurotrophin signaling
Aurora kinase A 8.1 Disruption of mitotic progression
Aurora kinase B 2.3 Impairment of cytokinesis

FLT3 Signaling in Acute Myeloid Leukemia: Biological Context

FLT3 receptor biology represents a critical component in understanding this compound's therapeutic potential. FLT3 (Fms-like tyrosine kinase 3) is a member of the class III receptor tyrosine kinase family that plays a fundamental role in hematopoiesis, particularly in the survival, proliferation, and differentiation of early progenitor cells. The human FLT3 gene is located on chromosome 13q12 and encodes a membrane-bound glycosylated protein of 993 amino acids with a molecular weight of 158-160 kDa [2].

The two major classes of FLT3 mutations in AML include:

  • Internal Tandem Duplications (ITD): Occurring in the juxtamembrane domain, these are found in approximately 24% of adult AML patients and cause constitutive activation through disrupted autoinhibitory function.
  • Tyrosine Kinase Domain (TKD) mutations: Most commonly aspartate-to-tyrosine substitutions at codon 835, found in approximately 7% of AML patients, which cause conformational changes that disrupt autoinhibition [2].

These mutations lead to ligand-independent dimerization and constitutive activation of the receptor, resulting in continuous signaling through downstream pathways including STAT5, MAPK/ERK, and PI3K/AKT, which promote aberrant cell survival and proliferation [2]. From a clinical perspective, FLT3-ITD mutations are associated with a higher leukocyte count at diagnosis, increased relapse risk, and decreased overall survival in both adult and pediatric AML populations, making it one of the most significant adverse prognostic factors in multivariate analyses [2].

The following diagram illustrates the key FLT3 signaling pathways and their disruption by this compound:

FLT3 Signaling Pathways and this compound Inhibition Mechanism

Mechanism of Action: FLT3 Inhibition by this compound

This compound exerts its primary antileukemic effects through competitive inhibition of the ATP-binding site in the FLT3 receptor tyrosine kinase, effectively blocking its enzymatic activity. This inhibition occurs at low nanomolar concentrations, with biochemical assays demonstrating an IC₅₀ of 3 nM for FLT3 autophosphorylation [1]. The compound is particularly effective against the constitutively active FLT3-ITD mutant, which is characterized by ligand-independent dimerization and continuous signaling through downstream pathways.

The key molecular consequences of FLT3 inhibition by this compound include:

  • Suppression of autophosphorylation: Direct inhibition of FLT3 tyrosine kinase activity prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.
  • Inhibition of STAT5 phosphorylation: this compound demonstrates potent activity against STAT5 activation (IC₅₀ = 20-30 nM), which is a critical mediator of FLT3-ITD-dependent proliferation and survival signals [1].
  • Blockade of MAPK/ERK and PI3K/AKT pathways: These secondary signaling pathways, which contribute to the aberrant growth and survival of FLT3-mutated leukemic blasts, are effectively suppressed following FLT3 inhibition.
  • Cooperative inhibition of JAK2/STAT5: In myeloproliferative disorder models, this compound demonstrates additional activity against JAK2 V617F mutant signaling, providing a dual attack on pathogenic signaling networks [3].

The intracellular mechanism of this compound and its functional outcomes can be visualized as follows:

G cluster_molecular Molecular Effects cluster_cellular Cellular Outcomes This compound This compound FLT3 Inhibition FLT3 Inhibition This compound->FLT3 Inhibition JAK2 Inhibition JAK2 Inhibition This compound->JAK2 Inhibition Aurora Kinase\nInhibition Aurora Kinase Inhibition This compound->Aurora Kinase\nInhibition Reduced STAT5\nPhosphorylation Reduced STAT5 Phosphorylation FLT3 Inhibition->Reduced STAT5\nPhosphorylation JAK2 Inhibition->Reduced STAT5\nPhosphorylation Mitotic Defects Mitotic Defects Aurora Kinase\nInhibition->Mitotic Defects Altered Gene\nExpression Altered Gene Expression Reduced STAT5\nPhosphorylation->Altered Gene\nExpression Cell Cycle\nArrest Cell Cycle Arrest Altered Gene\nExpression->Cell Cycle\nArrest Mitotic Defects->Cell Cycle\nArrest Apoptosis\nInduction Apoptosis Induction Cell Cycle\nArrest->Apoptosis\nInduction Reduced Leukemic\nBurden Reduced Leukemic Burden Apoptosis\nInduction->Reduced Leukemic\nBurden

This compound's Multifaceted Mechanism of Action

Clinical Trial Evidence and Efficacy Metrics

The clinical development of this compound has primarily focused on FLT3-mutated Acute Myeloid Leukemia, with several phase 1/2 trials demonstrating proof-of-concept for its biological and clinical activity. In a landmark phase 1/2 trial of single-agent this compound as salvage treatment for patients with refractory, relapsed, or poor-risk AML expressing FLT3-activating mutations, heavily pretreated patients received 60 mg orally twice daily [4].

The trial results demonstrated:

  • Minimal drug-related toxicities at the studied dose, establishing a favorable safety profile
  • Clinical evidence of biological activity with measurable clinical responses in 5 of 14 patients
  • Significant reductions in both bone marrow and peripheral blood blasts in responding patients
  • Correlation between clinical responses and sustained FLT3 inhibition, confirming target engagement [4]

A subsequent phase 2 trial evaluated this compound as first-line treatment for older AML patients unfit for intensive chemotherapy, regardless of FLT3 mutation status. Patients received this compound orally for 8 weeks, starting at 60 mg twice daily with potential escalation to 80 mg twice daily. The clinical activity demonstrated:

  • Response in FLT3-mutated patients: 3 of 5 patients (60%) with mutated FLT3 showed clinical benefit
  • Activity in wild-type FLT3: 5 of 22 evaluable patients (23%) with wild-type FLT3 demonstrated responses
  • Transfusion independence: Some patients achieved longer periods without requiring blood product support [5]

More recently, a large randomized trial (UK AML15 and AML17) evaluated this compound in combination with chemotherapy for previously untreated younger AML patients with FLT3-activating mutations. This study, which included 500 patients, found:

  • No significant improvement in 5-year overall survival (46% vs 45%; HR 0.90; P=0.3)
  • No significant difference in 5-year relapse-free survival (40% vs 36%; HR 0.88; P=0.3)
  • Exploratory benefit in patients receiving concomitant azole antifungals and gemtuzumab ozogamicin
  • Improved outcomes in patients achieving sustained >85% FLT3 inhibition [6]

Table 2: Clinical Trial Outcomes of this compound in AML

Trial Phase Patient Population Dosing Regimen Response Rate Key Findings
Phase 1/2 [4] Relapsed/refractory FLT3-mutated AML (n=14) 60 mg twice daily 5/14 patients (36%) First evidence of clinical activity with FLT3 inhibition
Phase 2 [5] Older, untreated AML, unfit for chemotherapy (n=27 evaluable) 60-80 mg twice daily for 8 weeks FLT3-mutated: 3/5 (60%); Wild-type: 5/22 (23%) Demonstrated activity regardless of FLT3 status
Phase 3 (AML15/17) [6] Previously untreated, FLT3-mutated AML (n=500) After chemotherapy, 28-day cycles No significant difference in survival Benefit seen with >85% FLT3 inhibition

Experimental Protocols and Research Applications

In Vitro FLT3 Inhibition and Cytotoxicity Assays

The assessment of this compound's activity against FLT3 involves specific biochemical and cellular assays that measure both target engagement and functional consequences. For direct kinase inhibition, researchers typically employ:

  • Immunoblot analysis of FLT3 autophosphorylation: Treated leukemic cells are lysed and subjected to immunoblotting with anti-phospho-FLT3 antibodies to confirm target inhibition. The protocol involves treating FLT3-ITD-positive cell lines (such as MV4-11) with varying concentrations of this compound (1-100 nM) for 2-4 hours, followed by cell lysis and Western blot analysis for phospho-FLT3 and total FLT3 [1].
  • Cellular proliferation assays: The antiproliferative effects are typically measured using MTT or XTT assays after 72-hour exposure to this compound concentrations ranging from 1-1000 nM. FLT3-ITD-dependent cell lines (MV4-11, MOLM-13) show IC₅₀ values typically between 30-100 nM, while FLT3-wild-type lines require higher concentrations for growth inhibition [1].
  • STAT5 phosphorylation analysis: As STAT5 is a key downstream mediator of FLT3 signaling, flow cytometric analysis of phospho-STAT5 levels following this compound treatment (typically 1-100 nM for 4-6 hours) provides a pharmacodynamic readout of pathway inhibition [1] [3].
Plasma Inhibitory Activity (PIA) Assay

The Plasma Inhibitory Activity (PIA) assay represents a crucial translational method for correlating drug exposure with target inhibition in clinical settings. This assay involves:

  • Sample collection: Plasma samples are obtained from patients at predetermined timepoints after this compound administration
  • Ex vivo testing: Patient plasma is added to FLT3-ITD-positive cell lines (typically MV4-11) in culture
  • Inhibition measurement: FLT3 autophosphorylation is assessed after 1-hour incubation via Western blot
  • Quantitative analysis: Densitometric analysis determines the percentage inhibition compared to pre-dose samples [6]

This assay has proven critical for establishing that sustained FLT3 inhibition >85% correlates with improved clinical outcomes, explaining the variable responses observed in trials and highlighting the importance of adequate drug exposure for target coverage [6].

The following workflow illustrates the key experimental approaches for evaluating this compound activity:

G cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo/Clinical Assessment Cell Line\nModels Cell Line Models This compound\nTreatment This compound Treatment Cell Line\nModels->this compound\nTreatment FLT3 Phosphorylation\nAnalysis FLT3 Phosphorylation Analysis This compound\nTreatment->FLT3 Phosphorylation\nAnalysis Viability & Apoptosis\nAssays Viability & Apoptosis Assays This compound\nTreatment->Viability & Apoptosis\nAssays PIA Assay PIA Assay Patient Plasma\nCollection Patient Plasma Collection Patient Plasma\nCollection->PIA Assay FLT3 Inhibition\nQuantification FLT3 Inhibition Quantification PIA Assay->FLT3 Inhibition\nQuantification Clinical\nCorrelation Clinical Correlation FLT3 Inhibition\nQuantification->Clinical\nCorrelation

Experimental Workflow for Assessing this compound Activity

Expanded Therapeutic Applications and Future Directions

Applications Beyond FLT3-Mutated AML

While FLT3-mutated AML has been the primary focus of this compound development, emerging research has identified additional therapeutic contexts where this multi-kinase inhibitor may show efficacy:

  • Myeloproliferative Neoplasms (MPNs): this compound demonstrates potent activity against JAK2 V617F, the predominant mutation in polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The drug effectively suppresses JAK2/STAT5 signaling and inhibits the growth of erythroid cells from MPN patients at concentrations of 100 nM or higher [3].
  • Glioma Therapeutics: Recent research has revealed that this compound potently synergizes with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) to induce apoptosis in glioma cells through CHOP-dependent DR5 upregulation. This combination strategy completely suppressed tumor growth in xenograft models, suggesting a promising approach for overcoming TRAIL resistance in glioblastoma [7].
  • Pancreatic Cancer: Early studies demonstrated antitumor efficacy against human pancreatic carcinoma (Panc1) xenograft growth and reduction in vivo invasiveness, suggesting potential applications in solid tumors [1].
Combination Therapy Strategies

The future clinical development of this compound likely lies in rational combination strategies rather than single-agent application:

  • Chemotherapy integration: Combining this compound with conventional cytarabine and anthracycline-based regimens, with sequential administration commencing 2 days after chemotherapy completion to target minimal residual disease [6].
  • Dual pathway inhibition: Simultaneous targeting of complementary signaling pathways, such as combining FLT3 inhibition with BCL2 antagonists (venetoclax) or other targeted agents.
  • Biomarker-driven administration: Patient selection based on in vitro sensitivity testing and monitoring of plasma inhibitory activity to ensure adequate target coverage [5] [6].

Conclusion

References

Lestaurtinib pharmacokinetics protein binding CYP3A4 metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Concepts in CYP3A4 Metabolism

Although lestaurtinib-specific data is unavailable, the search results provide foundational research on CYP3A4, the enzyme you're interested in. The table below summarizes key general principles that may be relevant if this compound is a CYP3A4 substrate.

Concept / Model Key Finding / Methodology Relevance to CYP3A4 Metabolism
Multi-step Binding [1] A 3-step model: peripheral site binding → movement to active site → conformational change. Explains cooperative kinetics (homotropic/heterotropic); rates overlap with catalytic cycle steps.
Nonspecific Binding (fumic) [2] Equilibrium dialysis; saturable binding model for lipophilic weak bases. Critical for accurate in vitro Km/Ki determination; use unbound concentration for scaling.
Time-Dependent Inhibition (TDI) [3] [4] Parameters (kinact/KI) from human liver microsomes/hepatocytes; mechanistic static/dynamic PBPK models. Predicts drug-drug interaction (DDI) potential; kinact/KI is superior to IC50-shift for clinical DDI prediction [4].
Structure-Activity Relationship (SAR) [5] Rational inhibitor design; steric constraints on heme-ligating group impact potency. Guides interpretation if this compound inhibits CYP3A4; pyridine moiety is a strong heme-ligating group.

Experimental Protocols for Key Assays

Here are established methodologies for studying CYP3A4 interactions, based on the search results.

Equilibrium Dialysis for Nonspecific Microsomal Binding [2]

This protocol determines the fraction of drug unbound in a microsomal incubation (fu,mic), which is essential for correcting in vitro metabolic parameters.

  • Equipment & Reagents: Human liver microsomes (HLM); Dianorm-type equilibrium dialysis apparatus; Teflon dialysis cells; Spectrapor#4 dialysis membrane (MW cut-off 12,000-14,000 Da); 0.1 M phosphate buffer (pH 7.4).
  • Procedure:
    • Prepare microsomes in phosphate buffer at a standard concentration (e.g., 1 mg/mL protein).
    • Spike the drug into the microsomal compartment. Use concentrations spanning the expected Km.
    • Dialyze against an equal volume of buffer for 3 hours at 37°C with constant rotation.
    • Confirm equilibrium is reached (concentration ratio between buffer and microsomal sides is 0.8-1.2).
    • Analyze drug concentrations on both sides of the membrane using a validated HPLC or LC-MS/MS method.
  • Data Analysis: Calculate fu,mic = Cbuffer / Cmicrosomes. For lipophilic bases, model data with a saturable binding model to obtain KD and Bmax.
IC50-Shift Assay for Time-Dependent Inhibition (TDI) [4]

This method is an empirical alternative to the more complex kinact/KI model for identifying time-dependent inhibitors.

  • Equipment & Reagents: Recombinant CYP3A4 enzyme or HLM; NADPH-regenerating system; specific CYP3A4 probe substrate (e.g., midazolam, nifedipine); test inhibitor.
  • Procedure:
    • Pre-incubation: Incate the test compound with the enzyme system in the presence of NADPH. Use multiple pre-incubation time points (e.g., 0, 15, 30 minutes).
    • Reaction: After pre-incubation, initiate the metabolic reaction by adding the probe substrate at Km concentration.
    • Control: Include a control with pre-incubation without NADPH.
    • Quantify the metabolite formation rate for each condition.
  • Data Analysis: Plot IC50 value (concentration that inhibits 50% of activity) against pre-incubation time. A significant decrease in IC50 (increase in potency) with increasing pre-incubation time suggests TDI.

The experimental workflow for the TDI assay can be visualized as follows:

Start Start TDI Assay PreInc Pre-incubation (Test Compound + Enzyme + NADPH) Start->PreInc Dilution Dilution Step PreInc->Dilution Reaction Reaction Phase (Add Probe Substrate) Dilution->Reaction Analysis Analyze Metabolite Formation Reaction->Analysis Result Determine IC50 Shift Analysis->Result

References

In Vivo Efficacy of Lestaurtinib Across Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model Treatment Regimen Key Efficacy Findings Reference / Model Type
Neuroblastoma Lestaurtinib + Chemotherapy (Topotecan/Cyclophosphamide or Irinotecan/Temozolomide) Significant inhibition of tumor growth vs vehicle (p=0.0004) and enhanced efficacy of chemotherapy (p<0.0001) [1]. TrkB-overexpressing xenograft [1]
Neuroblastoma This compound + Biological Agents (13-cis-retinoic acid or Fenretinide) No additive benefit compared to this compound alone [1]. TrkB-overexpressing xenograft [1]
Neuroblastoma This compound + Bevacizumab Dramatic growth inhibition (p<0.0001), but with substantial systemic toxicity [1]. TrkB-overexpressing xenograft [1]
Ovarian Cancer This compound (monotherapy) Potent inhibition of tumor growth in both chemotherapy- and PARP-inhibitor-sensitive and -resistant PDX models [2]. Patient-Derived Xenograft (PDX) [2]
Ovarian Cancer This compound + Cisplatin or Olaparib Synergistic anti-tumor effects, including in a model of PARPi resistance [2]. Cell line and PDX models [2]
Hepatocellular Carcinoma (HCC) This compound (monotherapy) Demonstrated potential to inhibit proliferation and migration in HCC models [3]. In vitro & bioinformatics analysis [3]

Detailed Experimental Protocols

The following methodologies are adapted from the key studies cited above, particularly the neuroblastoma xenograft research [1].

In Vivo Xenograft Model for Neuroblastoma
  • Cell Line: SY5Y-TrkB (BR6), a subclone engineered to overexpress full-length TrkB.
  • Animal Model: Typically immunodeficient mice (e.g., nude or SCID).
  • Tumor Implantation: Cells are injected subcutaneously. Treatment begins once tumors reach a predetermined volume (e.g., 100-150 mm³).
  • Dosing Formulation: this compound is dissolved in a vehicle of 40% polyethylene glycol 100, 10% providone C30, and 2% benzyl alcohol in distilled water [1].
  • Dosing Regimen:
    • This compound: 20 mg/kg, administered subcutaneously twice daily (Monday-Friday) and once daily on weekends [1].
    • Chemotherapy Combinations:
      • Cyclophosphamide: 113 mg/kg intraperitoneally (IP) on days 4 and 6.
      • Topotecan + Cyclophosphamide: Topotecan 0.25 mg/kg/day and Cyclophosphamide 75 mg/kg/day IP on days 5 and 7.
      • Irinotecan + Temozolomide: Irinotecan 0.63 mg/kg/day and Temozolomide 7.5 mg/kg/day by oral gavage, Monday-Friday [1].
  • Efficacy Endpoints:
    • Tumor Volume: Measured regularly with calipers.
    • Event-Free Survival (EFS): Time from treatment start until tumor volume reaches a predefined endpoint (e.g., quadrupling in size). Statistical analysis is performed using log-rank tests [1].
In Vitro Combination Studies (Chou-Talalay Method)

This method is used to characterize drug interactions (synergy, additivity, antagonism) [4] [5].

  • Growth Inhibition Assay: Cells are exposed to a range of drug concentrations alone and in combination for 72 hours. Cell viability is assessed using assays like sulforhodamine B (SRB) or MTT [4] [3].
  • Data Analysis: The Combination Index (CI) is calculated using specialized software (e.g., CalcuSyn).
    • CI < 1 indicates synergy
    • CI = 1 indicates additivity
    • CI > 1 indicates antagonism [4] [5]
  • Example Finding: The combination of this compound and isotretinoin (13-cis-retinoic acid) was found to be additive to synergistic, while the combination with fenretinide trended toward antagonism (median CI = 1.3) [4] [5].

Mechanism of Action & Signaling Pathways

This compound is a multi-kinase inhibitor. Recent studies highlight that its antineoplastic activity converges on the inhibition of the JAK/STAT signaling pathway, in addition to its known action on Trk and FLT3 kinases.

The following diagram illustrates the primary signaling pathways targeted by this compound and their role in promoting cancer cell survival.

lestaurtinib_mechanism cluster_receptors Cell Membrane Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor Growth_Factors Growth_Factors Growth_Factor_Receptor Growth_Factor_Receptor Growth_Factors->Growth_Factor_Receptor JAK JAK Cytokine_Receptor->JAK TRK_FLT3 TRK_FLT3 Growth_Factor_Receptor->TRK_FLT3 STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylation (Tyrosine Y701) TRK_FLT3->STAT_inactive Phosphorylation (Serine S727) STAT_active STAT (Active) Phosphorylated Y701 & S727 STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Cell_Survival Cell Survival Proliferation Therapy Resistance Gene_Transcription->Cell_Survival This compound This compound This compound->JAK Inhibits This compound->TRK_FLT3 Inhibits

This compound directly inhibits JAK, Trk, and FLT3 kinases, blocking critical phosphorylation events and leading to suppressed cancer cell proliferation and survival [1] [2].

Key Considerations for Research

  • Toxicity Profile: Combinations of this compound with other agents, particularly anti-angiogenics like bevacizumab, require careful monitoring due to the potential for enhanced systemic toxicity, as observed in preclinical models [1].
  • Biomarker-Driven Efficacy: Response to this compound is highly dependent on the molecular profile of the tumor. For example, its efficacy is strongly associated with high TrkB expression in neuroblastoma and sensitivity to FLT3 inhibition in leukemia models [1] [6].
  • Overcoming Resistance: The ability of this compound to concurrently inhibit both tyrosine (Y701) and serine (S727) phosphorylation sites on STAT proteins may underlie its potent activity compared to more specific JAK inhibitors, suggesting a strategy to overcome redundant survival pathways [2].

References

Lestaurtinib drug repurposing screening results

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Lestaurtinib Repurposing Candidates

Proposed New Indication Key Findings / Mechanism of Action Experimental Models Reference / Year
Ovarian Cancer (including therapy-resistant) Suppresses JAK/STAT signaling; inhibits tyrosine & serine phosphorylation of STAT1/3; synergy with cisplatin & olaparib [1]. Cell lines & patient-derived xenografts [1]. npj Precision Oncology (2025) [1]
Breast Cancer (BRCA1 mutant & wild-type) Enhances killing by PARP inhibitor AG14361; inhibits NF-κB signaling [2] [3]. In vitro & in vivo models [2] [3]. Breast Cancer Res (2014) [2]
Hepatocellular Carcinoma (HCC) Targets STAT1 (identified as key oncogene); inhibits proliferation & migration [4]. Huh-7 cell line (in vitro) [4]. Front. Cell Dev. Biol. (2022) [4]
Anaplastic Thyroid Cancer (ATC) Potent antiproliferative & anti-migratory effect; induces G2/M cell cycle arrest; antiangiogenic in vivo [5]. 13 ATC cell lines & chick chorioallantoic membrane model [5]. PLOS One (2018) [5]
Central Nervous System (CNS) Diseases Inhibits FGF14:Nav1.6 protein interaction; may modulate neuronal excitability [6]. In-cell screening assay [6]. Springer Nature Post (2024) [6]

Mechanism of Action and Signaling Pathways

This compound is a multi-kinase inhibitor, and its antineoplastic activity is largely attributed to its potent suppression of the JAK/STAT signaling pathway [1] [4]. A key differentiator from other JAK inhibitors is its ability to inhibit both the tyrosine phosphorylation (Y701/705) and the serine phosphorylation (S727) of STAT1 and STAT3, leading to more complete pathway suppression [1]. This is complemented by inhibition of other kinase pathways.

The diagram below illustrates the signaling pathways affected by this compound and the resulting phenotypic changes in cancer cells.

G cluster_targets This compound Kinase Targets cluster_effects Downstream Effects & Phenotypes This compound This compound T1 JAK/STAT Pathway (JAK2) This compound->T1 T2 FLT3 This compound->T2 T3 Serine/Threonine Kinases (JNK, ERK) This compound->T3 T4 Trk Receptors This compound->T4 E1 ↓ STAT1/STAT3 Phosphorylation (Tyrosine & Serine) T1->E1 E4 Inhibition of NF-κB Signaling T1->E4 T3->E1 Enhances E5 Inhibition of FGF14:Nav1.6 (CNS) T4->E5 E2 Cell Cycle Arrest (G1/G2 Phase) E1->E2 E3 Induction of Apoptosis E1->E3

Experimental Protocols for Key Findings

Here are the detailed methodologies from pivotal studies that you can adapt for your research.

Drug Repurposing Screen in Breast Cancer

This study used a quantitative high-throughput screening (qHTS) approach to find drugs that sensitize breast cancer cells to PARP inhibitors [2] [3].

  • Cell Lines: Used isogenic pairs of human breast cancer cells (e.g., MDA-MB-231, T47D) with and without BRCA1 knockdown [3].
  • Compound Library: The NIH Pharmaceutical Collection (NPC) of 2,816 FDA-approved or investigational drugs [3].
  • Screening Protocol:
    • Cell Plating: Dispensed 2,000 cells/well in 5 μL into 1,536-well white assay plates [3].
    • Compound Addition: After 5 hours, added 5 μL of compounds via pin tool. Compounds were serially diluted, with stock concentrations from 10 mM to 0.13 μM [3].
    • Incubation: Plates incubated for 48 hours at 37°C [3].
    • Viability Readout: Added 5 μL of ATPlite reagent, incubated for 20-30 minutes, and measured luminescence [3].
  • Data Analysis: Percent activity calculated by normalizing raw values to positive and DMSO controls [3].
In-Cell Screening for CNS Target Engagement

This study developed a platform to screen for drugs affecting a neuronal sodium channel complex [6].

  • Assay Development: Created a stable cell line and optimized an in-cell assay in 384-well plates to monitor the FGF14:Nav1.6 protein-protein interaction [6].
  • Test Library: A custom library of FDA-approved anti-cancer drugs [6].
  • Screening & Validation:
    • Primary Screen: The library was screened to identify "hits" that disrupted the FGF14:Nav1.6 interaction [6].
    • Dose-Response: Top hits, including this compound, were validated in dose-response curves to calculate IC50 values (0.95 μM for this compound) [6].
Phenotypic Assays in Anaplastic Thyroid Cancer (ATC)

This research validated this compound's efficacy using standard in vitro and in vivo models [5].

  • In Vitro Dose-Response:
    • Cell Viability: 13 ATC cell lines were treated with this compound (0.16-4 μM) for 72 hours. Viability was measured with AlamarBlue, and IC50 values were calculated [5].
    • Colony Formation: Cells treated with various this compound concentrations (0-4 μM) for 7-10 days, then fixed, stained with crystal violet, and colonies counted [5].
    • Cell Cycle Analysis: Cells treated and analyzed by flow cytometry after propidium iodide staining, showing G2/M arrest [5].
  • In Vivo Efficacy:
    • CAM Xenograft Model: ATC cells were grafted onto chick chorioallantoic membranes. Tumors were treated with this compound or vehicle, and tumor volume and vascularity were measured [5].

Key Quantitative Data and Potency

The therapeutic potential of this compound is underscored by its potency at nanomolar concentrations, which is consistently below the clinically achievable plasma concentration (Cmax of 7-12 µM) [1].

Cancer Type Cell Line / Model IC50 / Effective Concentration Key Assay
Ovarian Cancer Expanded panel (e.g., PEO1, OVSAHO) 10 - 410 nM [1] Cell Viability
Anaplastic Thyroid Cancer 13 ATC cell lines IC50 within 0.16 - 4 μM range [5] Cell Viability (AlamarBlue)
Hepatocellular Carcinoma Huh-7 Significant inhibition at 0.25 - 1.0 μM [4] MTT & Colony Formation
Breast Cancer - Strongly enhanced PARP inhibitor AG14361 [2] In vitro & In vivo Growth

Conclusion for Researchers

The evidence strongly supports this compound as a promising multi-kinase inhibitor for repurposing. Its ability to potently and completely suppress JAK/STAT signaling, overcome therapy resistance in solid tumors, and engage novel CNS targets makes it a compelling candidate for further pre-clinical and clinical investigation [6] [1].

References

Lestaurtinib Citron kinase CITK inhibitory activity medulloblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Findings

Lestaurtinib, a staurosporine derivative also known as CEP-701, has been identified as a multi-targeted kinase inhibitor. A 2023 study discovered that it directly inhibits Citron Kinase (CITK), a protein critical for neural progenitor cells, with an IC₅₀ of 90 nM [1] [2] [3]. This CITK inhibitory activity introduces a novel poly-pharmacological mechanism for its anti-tumor effects in medulloblastoma.

The biological consequences of CITK inhibition by this compound are summarized in the table below.

Biological Effect Experimental Observation Significance in Medulloblastoma
Cytokinesis Failure Reduction of phospho-INCENP at the midbody; induction of late cytokinesis failure [1] [2] Leads to genomic instability and impedes tumor cell proliferation.
Impaired Proliferation Dose-dependent reduction in cell proliferation and clonogenic capacity in MB cell lines [1] [2] Directly counteracts the expansion of tumor cells.
DNA Damage Accumulation of DNA double-strand breaks (marked by γH2AX and 53BP1) [1] [2] Triggers downstream cell cycle arrest and apoptotic pathways.
Apoptosis Induction Activation of Caspase-3 and induction of apoptosis [1] [2] Directly reduces tumor cell viability.
In Vivo Efficacy Reduced tumor growth and increased survival in SmoA1 transgenic mouse models [1] [2] [3] Provides preclinical evidence for therapeutic potential.

The following diagram illustrates the core signaling relationship and phenotypic outcomes identified in the research:

G This compound This compound CITK CITK This compound->CITK Inhibits Cytokinesis Cytokinesis CITK->Cytokinesis Regulates Genomic Stability Genomic Stability CITK->Genomic Stability Maintains Phenotype Phenotype Reduced Tumor Growth Reduced Tumor Growth Phenotype->Reduced Tumor Growth Increased Survival Increased Survival Phenotype->Increased Survival Cytokinesis Failure Cytokinesis Failure Cytokinesis Failure->Phenotype DNA Damage DNA Damage DNA Damage->Phenotype Cell Death Cell Death Cell Death->Phenotype

Detailed Experimental Protocols

For reproducibility, here is a summary of the key methodologies used in the foundational 2023 study [1] [2].

Kinase Activity Assay
  • Objective: To quantify the direct inhibition of CITK kinase activity by this compound.
  • Method: ADP-Glo Kinase Assay.
  • Key Reagents:
    • Recombinant CITK: 150 ng (ab161903, Abcam).
    • Substrate: 500 ng MYPT1 (654-880).
    • Inhibitor: this compound at varying concentrations.
  • Procedure: CITK, MYPT1, and this compound were incubated in kinase buffer with ATP. The conversion of remaining ATP to ADP was measured luminescently after the kinase reaction. The IC₅₀ was determined from the dose-response curve [1] [2].
Cell-Based Assays
  • Cell Lines: Medulloblastoma lines ONS-76 and DAOY (SHH subtype), D283 and D341 (non-WNT/non-SHH subtype) [1] [2].
  • Proliferation Assay: Cells were seeded and treated with 100 nM this compound or DMSO control. Viable cells were counted in triplicate at 24, 48, 72, and 96-hour intervals [1] [2].
  • Colony Forming Assay: 300 (ONS-76, DAOY) to 10,000 (D341) cells were treated with 100 nM this compound. Colonies were fixed and stained after 7-10 days [1] [2].
  • Flow Cytometry:
    • Cell Cycle: Cells treated for 24 hours were fixed, stained with Propidium Iodide (PI), and analyzed.
    • Apoptosis: Cells were stained with Annexin V-FITC and PI after 24-hour treatment [1] [2].
  • Midbody Analysis: Immunofluorescence staining was used to assess the localization and levels of phospho-INCENP at the midbody, a key structure for cytokinesis where CITK functions [1] [2].

The workflow for these key experiments is outlined below:

G cluster_1 Key Cell-Based Analyses A In Vitro Kinase Assay B Cell Culture & Treatment (MB lines, 100 nM this compound) A->B IC50 Determination C Phenotypic Analysis B->C D In Vivo Validation (SmoA1 mouse model) C->D Therapeutic Efficacy C1 Proliferation & Colony Formation C->C1 C2 Flow Cytometry (Cell Cycle & Apoptosis) C->C2 C3 Immunofluorescence (e.g., p-INCENP, γH2AX) C->C3 C4 Western Blot (e.g., Cleaved Caspase-3) C->C4

Interpretation and Research Context

  • Therapeutic Rationale: Targeting CITK is a promising strategy because it is crucial for the survival of specific neural progenitors. Its loss induces DNA damage and apoptosis preferentially in medulloblastoma cells, potentially creating a therapeutic window [1] [2].
  • Poly-Pharmacology: this compound is also a known inhibitor of FLT3 and JAK2 [4] [5]. The observed anti-tumor effects are likely the result of combined inhibition of these validated targets and the novel target CITK [1] [2]. This multi-target action supports the investigation of this compound for drug repurposing in oncology [1] [2] [6].

This overview synthesizes the primary data on this compound's CITK inhibitory activity. The structured tables and experimental details should provide a solid foundation for your technical assessment.

References

Lestaurtinib JAK-STAT signaling pathway disruption

Author: Smolecule Technical Support Team. Date: February 2026

Lestaurtinib and JAK-STAT Pathway Inhibition

This compound (CEP-701) is an orally bioavailable multikinase inhibitor. Its antineoplastic effect is primarily achieved through the inhibition of the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway [1] [2]. This pathway is crucial for regulating cell proliferation, survival, and immune responses; its constitutive activation is a feature in various cancers.

  • Key Molecular Targets: this compound directly inhibits JAK2 phosphorylation, leading to reduced phosphorylation and activation of downstream effectors STAT3 and STAT5 [2].
  • Broader Kinase Inhibition: Beyond JAK2, this compound's targets include FLT3 and PRK1 [1]. It also inhibits serine/threonine kinases JNK and ERK, contributing to more complete suppression of STAT signaling by blocking both tyrosine (Y701/705) and serine (S727) phosphorylation sites on STAT1 and STAT3 [1].
  • Downstream Effects: By inhibiting this pathway, this compound reduces the expression of anti-apoptotic proteins like Bcl-xL, promoting programmed cell death [2].

The following diagram illustrates how this compound targets the JAK-STAT pathway at multiple points.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates STAT_P STAT (Phosphorylated) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Transcription Target Gene Transcription (e.g., Bcl-xL) Nucleus->Transcription This compound This compound This compound->JAK2 Inhibits This compound->STAT Inhibits Phosphorylation

This compound inhibits JAK2 activation and STAT phosphorylation in the JAK-STAT pathway.

Quantitative Antineoplastic Activity of this compound

This compound exhibits potent, dose-dependent anti-cancer effects across diverse cell lines and patient samples.

Cancer Model / Cell Line Experimental Readout This compound Effect (Dose & Time) Comparison / Notes
Ovarian Cancer Cell Panel [1] Cell Viability (IC₅₀) 10 - 410 nM (48h) IC₅₀ far below patient plasma levels (Cₘₐₓ: 7-12 µM)
Hodgkin Lymphoma (HL) Cell Lines [2] Cell Growth Inhibition 23% - 66% (300 nM, 48h) Dose-dependent effect observed
Hodgkin Lymphoma (HL) Cell Lines [2] Apoptosis Induction (Caspase 3/7) 10% - 64% (300 nM, 48h) Dose-dependent effect observed
HL Patient Lymph Nodes [2] Cell Viability ~27% decrease (300 nM, 24h) Effect in 3 out of 4 patient samples

Beyond these direct effects, this compound potently inhibits colony formation and induces G1 cell cycle arrest, followed by apoptosis [1]. A key finding is its efficacy in models of therapy resistance, including cisplatin-resistant and PARP inhibitor (PARPi)-resistant ovarian cancer cells [1].

Experimental Protocols for Key Findings

The robust data on this compound are generated through standardized experimental methodologies.

Cell Viability and Apoptosis Assays
  • Cell Culture: Human cancer cell lines are cultured in RPMI-1640 medium supplemented with 10-20% fetal calf serum [2].
  • Drug Treatment: Cells are treated with a single dose of this compound (typically ranging from 30 nM to 300 nM) or a vehicle control (DMSO); medium is not replaced during the experiment [2].
  • Viability Measurement: After 48 hours, cell viability is quantified using the MTS assay, which measures metabolic activity [2].
  • Apoptosis Measurement: After 48 hours, apoptosis is assessed using the Caspase-Glo 3/7 assay to measure caspase activity, a key marker of programmed cell death [2].
Analysis of JAK-STAT Pathway Inhibition
  • Protein Extraction and Western Blot: Total protein is extracted from cells treated with this compound. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies [2].
  • Target Phosphorylation Analysis: Antibodies against phospho-JAK2 (Tyr1007/1008), phospho-STAT3 (Tyr705), and phospho-STAT5 (Tyr694) are used to detect activation levels of these key pathway components. A reduction in band intensity indicates successful pathway inhibition by this compound [2].
  • Downstream Gene Expression: mRNA is extracted, and reverse transcription is performed. Expression of downstream targets like Bcl-xL is quantified using TaqMan PCR assays, with GUSB often used as a reference gene [2].

The workflow for these key experiments is summarized below.

G A Cell Culture & This compound Treatment B Functional Assays A->B C Mechanistic Assays A->C D Viability (MTS) B->D E Apoptosis (Caspase 3/7) B->E F Protein Analysis (Western Blot) C->F G Gene Expression (qPCR) C->G

Experimental workflow for evaluating this compound's effects and mechanisms.

This compound in the Broader JAK Inhibitor Landscape

This compound stands apart from other JAK inhibitors due to its unique mechanism and application focus.

Feature This compound Ruxolitinib (a common JAKi) Pan-JAK Inhibitors (e.g., Tofacitinib)
Primary Indications Ovarian cancer, HL, AML (under investigation) [1] [2] Myeloproliferative disorders, some autoimmune [1] Autoimmune diseases (RA, UC, AD) [3]
Key Molecular Targets JAK2, FLT3, JNK, ERK [1] JAK1, JAK2 [1] JAK1, JAK2, JAK3, TYK2 (broad spectrum) [3]
Inhibition Specificity Multikinase inhibitor Selective JAK1/JAK2 inhibitor Pan-JAK inhibitor
Critical Differentiator Inhibits both Y705 and S727 STAT3 phosphorylation [1] Fails to block S727 STAT3 phosphorylation [1] Broad anti-inflammatory action [3]

This distinct pharmacological profile allows this compound to overcome limitations of other JAK inhibitors, particularly in treating aggressive cancers.

Clinical and Preclinical Implications

Research supports this compound's potential as a therapeutic agent, especially in resistant cancers.

  • Synergistic Combinations: In ovarian cancer models, this compound shows synergy with standard therapies like cisplatin and olaparib (a PARPi), including in PARPi-resistant settings [1].
  • Activity in Resistant Disease: this compound is effective against chemotherapy-resistant and PARP inhibitor-resistant ovarian cancer cells, and shows activity in relapsed/refractory Hodgkin Lymphoma [1] [2] [4].
  • Basis for Clinical Testing: The collective evidence provides a strong molecular rationale for advancing this compound into clinical trials for JAK/STAT-dependent cancers, particularly where treatment options are limited [1] [2].

References

Application Notes: Assessing Lestaurtinib's Anti-Proliferative Activity

Author: Smolecule Technical Support Team. Date: February 2026

Lestaurtinib (also known as CEP-701) is a multi-kinase inhibitor that has demonstrated potent anti-proliferative activity in diverse cancer models. The experimental data below is compiled from studies on anaplastic thyroid cancer, hepatocellular carcinoma, ovarian cancer, and medulloblastoma [1] [2] [3]. The consistent methodology across these studies provides a robust framework for evaluating this compound's effects in your own research.

Cell Culture and Reagent Setup
  • Cell Lines: Research has utilized a wide array of cell lines. The choice should be guided by your disease model of interest.
  • This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM). This stock is aliquoted and stored at -20°C or -80°C. For treatment, the stock is diluted into the cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v), and a vehicle control (medium with the same concentration of DMSO) must be included in every experiment [2] [4].
Dosing and Treatment Guidelines

Treatment concentrations and durations vary by cell line and assay type. The table below summarizes key parameters from published studies.

Cancer Model Typical Working Concentrations Treatment Duration Primary Assays Used Citations
Ovarian Cancer 10 nM - 500 nM 24 hours (cell cycle); 2-5 days (apoptosis); 7-10 days (colony formation) Cell Viability, Cell Cycle, Apoptosis, Colony Formation [3]
Hepatocellular Carcinoma (Huh-7 cells) 0.125 μM - 4.0 μM 7 days (with drug replacement every 3 days) Colony Formation [2] [5]
Medulloblastoma 100 nM 24 hours - 96 hours (proliferation); 7-10 days (colony formation) Cell Proliferation, Colony Formation, Cell Cycle, Cytotoxicity [4]
Anaplastic Thyroid Cancer Nanomolar range (specific values not provided) Not specified Cell Viability, Migration, Colony Formation, Cell Cycle [1]
Detailed Experimental Protocols

1. MTT Cell Viability Assay This colorimetric assay measures metabolic activity as a proxy for viable cell number.

  • Procedure:
    • Seed cells in a 96-well plate and pre-culture for 24 hours.
    • Treat with a concentration gradient of this compound (e.g., 0.25 μM, 0.5 μM, 1.0 μM) for 24, 48, or 72 hours [2].
    • Add MTT reagent to each well and incubate for 4 hours in a CO₂ incubator.
    • Carefully discard the culture medium and add DMSO to each well to dissolve the formed formazan crystals.
    • Measure the absorbance at 490 nm using a microplate reader.
    • Calculate cell viability as a percentage of the vehicle control: (OD_sample - OD_blank) / (OD_control - OD_blank) * 100% [2] [5].

2. Colony Formation Assay This assay tests the long-term clonogenic survival potential of cells after drug treatment.

  • Procedure:
    • Seed a low density of cells (e.g., 300-10,000 cells per well, depending on the cell line's growth rate) into a multi-well plate [4].
    • After 24 hours, treat the cells with this compound across a range of concentrations (e.g., from 0.125 μM to 4.0 μM). Include a vehicle control.
    • Incubate the cells for 7-10 days, replacing the culture medium and drug every 3 days to maintain treatment pressure [2].
    • After incubation, wash cells with PBS, fix with cold 100% methanol for 15 minutes, and stain with 0.5% crystal violet solution for 10 minutes [2].
    • Rinse with water, air dry, and count the colonies (defined as groups of >50 cells) manually or using imaging software.

3. Cell Cycle Analysis by Flow Cytometry This protocol assesses the impact of this compound on cell cycle distribution.

  • Procedure:
    • Plate cells and treat with this compound for 24 hours [3].
    • Collect cells (both adherent and floating), pellet by centrifugation, and fix in cold 70% ethanol overnight at 4°C.
    • Wash cells with PBS to remove ethanol, then stain with a solution containing Propidium Iodide (PI) and RNase for 30 minutes in the dark.
    • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined from the PI fluorescence histogram [3] [4].

Mechanism of Action & Signaling Pathways

This compound exerts its anti-proliferative effects primarily through the inhibition of the JAK/STAT signaling pathway, a key regulator of cell growth and survival. The diagram below illustrates how this compound treatment disrupts this pathway and leads to observed cellular outcomes.

Research indicates that this compound's effectiveness, particularly in ovarian cancer, may be superior to other JAK inhibitors like Ruxolitinib because it blocks both tyrosine (Y701/705) and serine (S727) phosphorylation of STAT1 and STAT3, leading to more complete pathway suppression [3]. Beyond JAK/STAT, this compound also inhibits Citron Kinase (CITK), which can cause cytokinesis failure and DNA damage in sensitive cells like medulloblastoma [4].

Experimental Workflow

The overall process for conducting these assays is summarized in the following workflow:

G Start Cell Seeding & Plating Step1 24h Pre-culture Start->Step1 Step2 This compound Treatment (Add concentration series) Step1->Step2 Step3 Incubation (24h - 10 days) Step2->Step3 Step4 Assay-Specific Processing Step3->Step4 MTT MTT Assay (24-72h) Step3->MTT For Viability Colony Colony Formation (7-10 days) Step3->Colony For Clonogenicity FACS Cell Cycle Analysis (24h) Step3->FACS For Cycle Distribution Step5 Data Acquisition & Analysis Step4->Step5 MTT->Step5 Colony->Step5 FACS->Step5

Key Conclusions for Researchers

  • Potent Across Models: this compound shows potent, nanomolar-range anti-proliferative activity in a wide spectrum of cancer cell lines, often at concentrations below clinically achievable plasma levels (Cmax 7-12 µM) [1] [3].
  • Dual Mechanism: Its efficacy stems from a multi-kinase inhibition profile, primarily targeting JAK/STAT signaling but also involving other kinases like CITK, depending on the cellular context [3] [4].
  • Synergistic Potential: this compound has demonstrated synergy with standard-of-care drugs like cisplatin and olaparib, suggesting promise for combination therapy regimens, including in treatment-resistant settings [3].

References

Comprehensive Application Notes and Protocols for Lestaurtinib Colony Formation Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lestaurtinib and Its Anticancer Mechanisms

This compound (also known as CEP-701) is a broad-spectrum tyrosine kinase inhibitor with demonstrated potency against multiple kinase targets including JAK2, FLT3, and TRK receptors. This small-molecule inhibitor has emerged as a promising therapeutic agent across diverse cancer types due to its ability to disrupt critical signaling pathways that drive tumor proliferation and survival. The drug exhibits nanomolar potency in vitro, with half-maximal inhibitory concentrations (IC₅₀) typically ranging from 10-410 nM across various cancer cell lines, well below achievable clinical concentrations [1] [2]. This compound's antineoplastic activity primarily converges on the JAK/STAT signaling pathway, a key regulator of inflammatory responses, cell proliferation, and survival in many malignancies.

The molecular mechanisms underlying this compound's efficacy involve dual inhibition of both tyrosine and serine phosphorylation events on STAT proteins. Unlike some JAK inhibitors such as ruxolitinib, this compound demonstrates a unique capacity to block both Y701/705 and S727 phosphorylation of STAT1 and STAT3, leading to more complete suppression of STAT-mediated transcription [2]. This comprehensive pathway inhibition results in cell cycle arrest (primarily at G1 phase), followed by progressive induction of apoptosis, ultimately manifesting as significantly suppressed colony formation capacity across multiple cancer models. The ability of this compound to inhibit JAK/STAT signaling has been validated through RNA sequencing studies, which revealed potent suppression of JAK/STAT-related gene expression networks following treatment [2].

Colony Formation Assay Principles and Significance

The colony formation assay (CFA), also known as clonogenic assay, is an in vitro cell survival technique based on the ability of a single cell to proliferate into a colony of 50 or more cells. This assay represents the gold standard for assessing reproductive cell death after cancer treatments, providing critical information about long-term growth potential that distinguishes it from short-term viability assays [3] [4]. The fundamental principle of CFA involves seeding cells at low densities, administering treatment, and allowing sufficient time for surviving cells to undergo multiple divisions and form visible colonies. The assay endpoint typically requires approximately 5-6 cell divisions from a single progenitor to reach the threshold of 50+ cells, confirming sustained proliferation capacity [3].

The colony formation assay offers several advantages over short-term viability assays in anticancer drug development. While metabolic assays like MTT measure immediate cellular activity, CFA evaluates the long-term reproductive capacity of cells following drug exposure, which more accurately predicts in vivo therapeutic efficacy [3]. Studies have demonstrated that short-term assays often overestimate cell survival, as cells may appear viable immediately after treatment but lose reproductive capacity over time. The colony formation assay specifically identifies reproductive cell death—a state where cells maintain metabolic activity and membrane integrity but cannot proliferate—making it particularly valuable for evaluating cytostatic effects of targeted therapies like this compound [1] [3]. This capability is essential in cancer research, where stopping tumor repopulation is a critical therapeutic objective.

Detailed Experimental Protocols

Materials and Reagents

Cell Lines and Culture Conditions: The following table summarizes the cell lines used in this compound studies and their specific culture requirements:

Table 1: Cell lines and culture conditions for this compound colony formation assays

Cell Line Cancer Type Culture Medium Supplementation Source
Huh-7 Hepatocellular carcinoma DMEM 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin [5]
THJ-series (11T, 16T, 21T, 29T) Anaplastic thyroid cancer RPMI 1640 10% FBS, 1x non-essential amino acids, 1 mM sodium pyruvate [1]
8505C, CAL62 Anaplastic thyroid cancer EMEM or DMEM 10% FBS, penicillin/streptomycin [1]
OVSAHO Ovarian cancer (high-grade serous) As per original study Standard supplements [2]
MDAH Ovarian cancer (endometrioid) As per original study Standard supplements [2]

This compound Preparation: Prepare a 10 mM stock solution by dissolving this compound (commercially available from suppliers like Tocris, Cat. 3395) in 100% dimethyl sulfoxide (DMSO) [1] [5]. Aliquot and store at -20°C. For working concentrations, perform serial dilutions in culture medium, ensuring the final DMSO concentration does not exceed 0.4% (v/v) to maintain cell viability. Include vehicle controls with equivalent DMSO concentrations in all experiments.

Staining Solutions: Prepare crystal violet staining solution by dissolving 0.5 g crystal violet in 25 mL methanol, then adding 75 mL distilled water. Filter through filter paper before use. Alternatively, methylene blue staining solution (1%) can be prepared by dissolving 1 g methylene blue in 50 mL ethanol, then adding 50 mL dH₂O [3].

Step-by-Step Colony Formation Protocol

Cell Seeding and Treatment:

  • Harvest exponentially growing cells using trypsin/EDTA (0.05-0.25% trypsin with 0.02-0.53 mM EDTA) and create a single-cell suspension [3].
  • Count cells using a hemocytometer or automated cell counter and assess viability via trypan blue exclusion (target >95% viability).
  • Seed appropriate cell numbers in multi-well plates (6-well plates are standard):
    • Huh-7 hepatocellular carcinoma cells: Seed in 24-well plates for this compound testing [5].
    • Thyroid cancer cells: Seed at 2,400 cells/well in 96-well plates for dose-response studies [1].
    • Determine optimal seeding density empirically for each cell line to yield 50-200 colonies in control wells.
  • Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).
  • After attachment, treat cells with this compound across a concentration range (typically 0.06-4.0 μM for ATC cells) [1]. Include vehicle control (DMSO) and blank (media-only) wells.

Incubation and Colony Development:

  • Incubate treated cells for 7-14 days, replacing this compound-containing media every 3 days to maintain consistent drug exposure [5].
  • Maintain optimal culture conditions (37°C, 5% CO₂, 95-98% humidity) throughout the incubation period without disturbing developing colonies.
  • Monitor colony growth periodically using an inverted microscope with phase contrast capability.

Fixation, Staining and Quantification:

  • After sufficient colony development (typically 7 days for Huh-7 cells), carefully aspirate media and wash cells gently with phosphate-buffered saline (PBS) [5].
  • Fix cells with cold 100% methanol for 15 minutes at room temperature or with 4% paraformaldehyde for 20 minutes [3].
  • Aspirate fixative and stain with crystal violet solution (0.5% in 25% methanol) for 10-30 minutes.
  • Gently rinse plates with distilled water until background staining is removed and air dry completely.
  • Count colonies manually (defining a colony as >50 cells) or using automated colony counting software. For manual counting, use a stereomicroscope with oblique illumination; mark counted colonies on the plate underside to prevent duplication [3].

Data Analysis and Statistical Methods

Colony Counting and Survival Calculations

Plating Efficiency (PE) and Survival Fraction (SF): Calculate the plating efficiency for each experimental group using the formula:

PE = (Number of colonies counted / Number of cells seeded) × 100%

Then determine the survival fraction relative to the vehicle control:

SF = (PE of treated sample / PE of control sample)

These calculations should be performed for each replicate across all tested concentrations. The resulting survival fractions are then used to generate dose-response curves and calculate IC₅₀ values.

Statistical Analysis with CFAssay Package: For robust statistical analysis, use the CFAssay package in R, which employs maximum likelihood (ML) methods that are more appropriate for colony count data following Poisson distribution [6] [4]. The package can be installed using R commands:

After installation, use the package to fit linear-quadratic models to the survival data. The ML method provides a dispersion parameter that helps evaluate data quality and goodness of fit. A dispersion parameter >9.0 indicates potential outliers that may require investigation [6] [4].

Interpreting Results and Quality Control

Dose-Response Analysis: The table below summarizes representative this compound efficacy data across different cancer types from published studies:

Table 2: this compound efficacy in colony formation assays across cancer types

Cancer Type Cell Line/Model IC₅₀ Range Key Findings Reference
Hepatocellular carcinoma Huh-7 Not specified Significant inhibition of colony formation at 0.125-4.0 μM; dose-dependent response [5]
Anaplastic thyroid cancer 13 ATC cell lines Nanomolar range Potent antiproliferative effect at nanomolar concentrations; impeded migration and colony formation [1]
Ovarian cancer (multiple subtypes) 12 cell line models 10-410 nM Inhibition of colony formation at ≥250 nM; efficacy related to JAK/STAT pathway activity [2]
Therapy-resistant ovarian cancer PEO1, ABTR#2 Similar to sensitive lines Maintained efficacy in PARPi-resistant and cisplatin-resistant models [2]

Quality Control Measures: Implement the following quality controls to ensure assay reliability:

  • Ensure linear relationship between seeded cells and resulting colonies in validation experiments.
  • Maintain consistent incubation conditions throughout the experiment to prevent artifacts.
  • Include appropriate controls in each experiment (vehicle, positive control if available).
  • Use multiple biological replicates (minimum n=3) with technical replicates for each condition.
  • Consider assay valid only if control plating efficiency meets predetermined thresholds (typically >10% for most cancer cell lines) [3].

This compound Applications in Cancer Research

Mechanism of Action and Pathway Analysis

This compound exerts its antineoplastic effects primarily through inhibition of JAK/STAT signaling, a pathway frequently dysregulated in multiple cancer types. RNA sequencing studies in ovarian cancer cell lines treated with this compound revealed significant alterations in inflammatory pathways including IL-17 signaling, rheumatoid arthritis pathway, neuroinflammation, and acute phase response—all comprised of JAK/STAT signaling components [2]. Gene Set Enrichment Analysis (GSEA) demonstrated depletion of JAK/STAT signaling hallmarks and interferon gamma response pathways following this compound treatment. Beyond JAK/STAT inhibition, this compound additionally targets serine/threonine kinases JNK and ERK, leading to more complete suppression of STAT phosphorylation compared to selective JAK inhibitors like ruxolitinib [2].

The molecular pathways affected by this compound treatment can be visualized in the following diagram:

LestaurtinibMechanism This compound This compound (JAK2/FLT3/TRK Inhibitor) JAK2 JAK2 Kinase This compound->JAK2 FLT3 FLT3 Receptor This compound->FLT3 TRK TRK Receptors This compound->TRK JNK JNK Pathway This compound->JNK ERK ERK Pathway This compound->ERK STAT1 STAT1 JAK2->STAT1 STAT3 STAT3 JAK2->STAT3 STAT5 STAT5 JAK2->STAT5 STAT1_pS STAT1 pS727 JNK->STAT1_pS STAT3_pS STAT3 pS727 ERK->STAT3_pS STAT1_pY STAT1 pY701 STAT1->STAT1_pY STAT3_pY STAT3 pY705 STAT3->STAT3_pY GeneExp Target Gene Expression STAT1_pY->GeneExp STAT3_pY->GeneExp STAT1_pS->GeneExp STAT3_pS->GeneExp CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis ColonyFormation Reduced Colony Formation Apoptosis->ColonyFormation

This compound Mechanism of Action Diagram

Research Applications Across Cancer Types

Hepatocellular Carcinoma (HCC): In HCC research, this compound was identified as a promising therapeutic candidate through bioinformatics analysis that revealed STAT1 overexpression as a key oncogenic driver in hepatocellular carcinoma [5]. Pharmacological experiments demonstrated that this compound effectively prevented cell migration and colony formation in Huh-7 cells at concentrations ranging from 0.125-4.0 μM. Additionally, immune infiltration analysis revealed a strong association between STAT1 levels and immune cell abundance, suggesting potential applications in combination with immunotherapies [5].

Anaplastic Thyroid Cancer (ATC): In ATC, this compound demonstrated potent antiproliferative effects at nanomolar concentrations across 13 ATC cell lines [1]. The drug significantly impeded cell migration and colony formation from single cells, with flow cytometry analysis revealing cell cycle arrest at the G2/M phase. In vivo studies using chick chorioallantoic membrane xenograft models showed that this compound treatment resulted in significantly decreased endpoint tumor volume and vascularity, demonstrating its potential as a targeted therapy for this lethal malignancy [1].

Ovarian Cancer: this compound has shown remarkable efficacy in both treatment-naïve and therapy-resistant forms of ovarian cancer, including models resistant to cisplatin and PARP inhibitors [2]. The drug induced G1 cell cycle arrest followed by progressive apoptosis at clinically achievable concentrations (≥250 nM). RNA sequencing revealed that this compound potently suppressed JAK/STAT signaling, and its efficacy was directly correlated with JAK/STAT pathway activity in both cell lines and patient-derived xenograft models [2]. This comprehensive activity across resistant models highlights this compound's potential for treating advanced, therapy-resistant ovarian cancers.

Experimental Workflow and Visualization

The colony formation assay workflow for evaluating this compound efficacy involves multiple standardized steps from cell preparation through data analysis, as illustrated in the following diagram:

CFAWorkflow Start Cell Culture & Maintenance Prep Single-Cell Suspension Preparation Start->Prep QC1 Viability >95%? Single-cell suspension? Prep->QC1 Seeding Cell Seeding & Attachment Treatment This compound Treatment (0.06-4.0 μM) Seeding->Treatment Incubation Colony Development (7-14 days) Treatment->Incubation QC2 Appropriate colony density? (50-200 colonies/well) Incubation->QC2 Fixation Fixation & Staining (Methanol/Crystal Violet) Counting Colony Counting (>50 cells) Fixation->Counting Analysis Data Analysis & Statistics Counting->Analysis QC3 Control PE >10%? Analysis->QC3 QC1->Prep No QC1->Seeding Yes QC2->Seeding No QC2->Fixation Yes

Colony Formation Assay Workflow for this compound Testing

Troubleshooting and Technical Considerations

Optimization Guidelines: When establishing this compound colony formation assays, several parameters require optimization for specific cell lines. Seeding density is critical and should be determined empirically for each cell type to ensure appropriate colony formation without overcrowding. Similarly, treatment duration may vary based on cell doubling times—faster-growing lines may require shorter incubation (7 days), while slower-growing tumors may need up to 14 days. For this compound specifically, media replacement every 3 days maintains consistent drug exposure, as the compound may degrade over time in culture conditions [5].

Common Challenges and Solutions:

  • Poor colony formation in controls: Optimize culture conditions, serum batch, and coating substrates for adherence.
  • Excessive background staining: Increase washing steps after staining and filter staining solutions.
  • High variability between replicates: Ensure single-cell suspension during seeding and consistent distribution.
  • Inconsistent drug response: Verify this compound stock solution stability and avoid freeze-thaw cycles.
  • Cell line-specific resistance: Consider combination approaches based on this compound's synergy with cisplatin and olaparib observed in ovarian cancer models [2].

Conclusion

The colony formation assay provides a robust, gold-standard method for evaluating the long-term antineoplastic effects of this compound across diverse cancer types. This comprehensive protocol outlines standardized methodologies for assessing the drug's efficacy in inhibiting clonogenic survival, with detailed guidance on experimental execution, data analysis, and troubleshooting. The accumulated evidence demonstrates this compound's potent activity against various malignancies, including hepatocellular carcinoma, anaplastic thyroid cancer, and treatment-resistant ovarian cancers, primarily through inhibition of JAK/STAT signaling and related pathways. As research continues to explore this compound's full therapeutic potential, the colony formation assay remains an essential tool for quantifying its effects on cancer cell reproductive death and informing clinical translation.

References

Lestaurtinib dose-response curve calculation IC50

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Response and IC50 Data Summary

The table below summarizes key efficacy data for Lestaurtinib from a recent preclinical study. The reported IC50 values are well below the clinically achievable plasma concentrations (Cmax: 7-12 µM; Ctrough: 1-12 µM) [1].

Cell Line / Model Cancer Type / Context Reported IC50 (nM) Key Experimental Findings
Panel of Ovarian Cancer Cells (e.g., MDAH, OVSAHO, SKOV3, PEO1) [1] Treatment-naïve and therapy-resistant (Cisplatin, PARPi) ovarian cancer [1] 10 - 410 nM [1] Potent antineoplastic activity across a broad panel of cell lines, regardless of therapy resistance status [1].
OVSAHO Cells [1] High-grade serous ovarian cancer [1] N/A Induced G1 cell cycle arrest and apoptosis; concentrations ≥250 nM markedly inhibited colony formation [1].
MDAH Cells [1] Endometrioid ovarian cancer [1] N/A Induced G1 cell cycle arrest and apoptosis; concentrations ≥250 nM markedly inhibited colony formation [1].

Detailed Experimental Protocol

This protocol outlines the key steps for determining the dose-response curve and IC50 of this compound in vitro, based on methodologies from recent publications [1].

Materials and Reagents
  • Cell Lines: A panel of ovarian cancer cell lines, such as MDAH (endometrioid), OVSAHO (high-grade serous), and their therapy-resistant clones, as well as PEO1 and ABTR#2 (PARPi-resistant) models [1].
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock in the cell culture medium to create a dosing range. A typical 8-point dilution series might include concentrations from 1 nM to 10 µM, ensuring the final DMSO concentration is ≤0.1% (v/v) in all treatments [1].
  • Assay Reagent: CellTiter-Glo Luminescent Cell Viability Assay kit or equivalent [1].
Cell Viability Assay Procedure
  • Day 1: Cell Seeding

    • Harvest exponentially growing cells and seed them in a 96-well white-walled, clear-bottom plate at a density of 1,000–5,000 cells per well in 100 µL of complete medium.
    • Incub the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
  • Day 2: Drug Treatment

    • Prepare the serial dilutions of this compound in complete medium.
    • Remove the medium from the plate and add 100 µL of each drug concentration to the designated wells. Include vehicle control (DMSO in medium) and blank control (medium only) wells.
    • Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).
  • Day 5: Viability Measurement

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for approximately 30 minutes.
    • Add 50-100 µL of the reagent to each well.
    • Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
    • Measure the luminescence using a plate reader.

Data Analysis & IC50 Calculation

  • Data Normalization:

    • Calculate the average luminescence value for the blank control wells.
    • Subtract this average from all other well readings.
    • Normalize the data relative to the vehicle control (set as 100% viability) and the blank (set as 0% viability).
  • Curve Fitting and IC50 Calculation:

    • Input the normalized data into nonlinear regression analysis software (e.g., GraphPad Prism).
    • Fit the data to a four-parameter logistic (4PL) model, also known as a sigmoidal dose-response model, defined by the equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
    • The IC50 value is the concentration (X) at which the response (Y) is halfway between the top (maximum inhibition) and bottom (minimum inhibition) plateaus.

Mechanistic Workflow & Pathway Analysis

The following diagrams illustrate the experimental workflow and the primary molecular mechanism of action of this compound identified in ovarian cancer models.

G Seed Seed Treat Treat Seed->Treat 24h incubation Measure Measure Treat->Measure 72h treatment Analyze Analyze Measure->Analyze Luminescence data IC50 IC50 Analyze->IC50 4-parameter fit

Experimental Workflow for IC50 Determination

RNA-sequencing revealed that this compound's antineoplastic activity potently suppresses the JAK/STAT signaling pathway [1]. It achieves this through a more complete inhibition of STAT protein phosphorylation compared to other inhibitors like ruxolitinib.

G This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits STAT Phosphorylation\n(Tyr705/Ser727) STAT Phosphorylation (Tyr705/Ser727) This compound->STAT Phosphorylation\n(Tyr705/Ser727) Directly Inhibits STAT STAT JAK2->STAT Activates STAT->STAT Phosphorylation\n(Tyr705/Ser727) Gene Transcription Gene Transcription STAT Phosphorylation\n(Tyr705/Ser727)->Gene Transcription G1 Cell Cycle Arrest\n& Apoptosis G1 Cell Cycle Arrest & Apoptosis STAT Phosphorylation\n(Tyr705/Ser727)->G1 Cell Cycle Arrest\n& Apoptosis Inhibition Leads to Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation\n& Survival

This compound Inhibition of JAK/STAT Signaling

Key Application Notes

  • Beyond FLT3: While historically developed as an FLT3 inhibitor for AML, this compound shows significant promise in targeting JAK/STAT signaling in solid tumors like ovarian cancer, including in therapy-resistant settings [1].
  • Cytostatic and Cytotoxic Effects: The drug induces an initial G1 cell cycle arrest, followed by progressive apoptosis over longer exposure periods. This supports its potent and sustained antineoplastic effect [1].
  • Synergistic Potential: Exploratory data suggests this compound may act synergistically with standard-of-care agents like cisplatin and the PARP inhibitor olaparib, indicating a potential for effective combination therapies [1].

References

Comprehensive Application Notes and Protocols: Lestaurtinib and PARP Inhibitor Combination Therapy for Breast Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Combination Therapy

The treatment of breast cancer remains a significant challenge in oncology, particularly for aggressive subtypes and cases with acquired therapeutic resistance. Poly (ADP-ribose) polymerase inhibitors (PARPis) represent a groundbreaking class of targeted therapy that exploits the concept of synthetic lethality in tumors with deficient homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations [1] [2]. Despite their initial efficacy, PARPis face significant limitations including drug resistance and limited effectiveness in HR-proficient tumors [3] [1]. Approximately 40,000 breast cancer deaths occur annually in the United States alone, highlighting the urgent need for more effective treatment strategies [3] [4].

Lestaurtinib, an orally bioavailable multikinase inhibitor initially developed for myeloproliferative disorders and acute myelogenous leukemia, has emerged as a promising candidate for combination therapy with PARPis [3] [4]. Through quantitative high-throughput screening approaches, this compound was identified as a potent sensitizer that significantly enhances PARPi efficacy against breast cancer cells, irrespective of their BRCA1 status [3]. This combination strategy represents a compelling drug repurposing approach that can potentially accelerate clinical translation by leveraging existing safety profiles of previously tested compounds [3]. The convergence of this compound's multi-kinase inhibitory activity with PARPis' DNA damage response targeting creates a synergistic antitumor effect that addresses key resistance mechanisms while expanding the potential patient population that may benefit from PARP inhibitor therapy.

Quantitative Efficacy Data Summary

Table 1: In Vitro Efficacy of this compound and PARPi Combinations in Breast Cancer Models

Cell Line Model BRCA Status This compound IC₅₀ (nM) PARPi Used Combination Index Key Effects
92J-sh-BRCA1 Mutant Not specified AG14361 Strong synergy Increased apoptosis, reduced proliferation [3]
MDA-MB-231 Wild-type Not specified AG14361 Strong synergy G₂ cell cycle arrest, caspase 3/7 activation [3]
T47D Wild-type Not specified AG14361 Strong synergy Enhanced NF-κB inhibition [3]
Mouse BRCA1 mutant (Line 69) Mutant Not specified AG14361 Strong synergy In vivo tumor growth inhibition [3]

Table 2: this compound Monotherapy Activity Across Cancer Models

Cancer Type Cell Line/Model This compound IC₅₀ Resistance Status Key Findings
Ovarian cancer MDAH 10-410 nM Cisplatin-sensitive Cell cycle arrest, apoptosis [5]
Ovarian cancer MDAH Cis Res 10-410 nM Cisplatin-resistant maintained efficacy [5]
Ovarian cancer OVSAHO 10-410 nM Treatment-naïve JAK/STAT inhibition [5]
Ovarian cancer ABTR#2 10-410 nM PARPi-resistant Synergy with olaparib [5]

The efficacy data demonstrate that this compound exhibits potent anti-neoplastic activity at clinically achievable concentrations, with IC₅₀ values substantially below the known maximum plasma concentrations (Cₘₐₓ) of 7-12 μM in patients receiving standard dosing [5]. This favorable pharmacokinetic profile supports the translational potential of this compound combination therapies. The consistent synergy observed between this compound and PARP inhibitors across multiple breast cancer models, regardless of BRCA1 status or prior therapy exposure, underscores the broad applicability of this combination approach. Furthermore, this compound maintains its efficacy in various resistant settings, suggesting potential utility in overcoming common resistance mechanisms to conventional chemotherapy and targeted agents.

Experimental Protocols

In Vitro Combination Screening Protocol

Objective: To evaluate the combinatorial effects of this compound and PARP inhibitors on breast cancer cell viability and apoptosis.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, T47D, and their BRCA1-deficient counterparts)
  • This compound (commercially available, e.g., Teva Pharmaceuticals)
  • PARP inhibitors (AG14361 for research; olaparib for translational studies)
  • Cell culture reagents and equipment
  • 1,536-well white, solid-bottom assay plates
  • ATPlite 1step Luminescence Assay System (Perkin Elmer)
  • Caspase-Glo 3/7 Assay System
  • Flow cytometer with cell cycle analysis capability

Methodology:

  • Cell Preparation: Plate cells at optimal density (2,000 cells/5 μL/well for high-throughput screening) in 1,536-well plates using a flying reagent dispenser [3].
  • Compound Treatment:
    • After 5 hours of incubation (37°C, 5% CO₂) for cell attachment, add compounds via pin tool transfer.
    • Implement a 15-point titration series with 1:2.236 serial dilutions in DMSO.
    • Include DMSO-only controls and positive control wells (e.g., staurosporine for cytotoxicity).
  • Viability Assessment:
    • Incubate plates for 48 hours at 37°C.
    • Add 5 μL ATPlite reagent, incubate 20-30 minutes at room temperature.
    • Measure luminescence intensity using a ViewLux plate reader.
  • Apoptosis and Cell Cycle Analysis:
    • Treat parallel plates for 24-48 hours.
    • For apoptosis: Caspase 3/7 activation measured using Caspase-Glo assay.
    • For cell cycle: Fix cells, stain with propidium iodide, analyze by flow cytometry.
  • Data Analysis:
    • Normalize raw data: % activity = [(Vᶜᵒᵐᵖᵒᵘⁿᵈ - Vᴰᴹˢᴼ)/(Vᵖᵒˢ - Vᴰᴹˢᴼ)] × 100.
    • Calculate combination indices using Chou-Talalay method.
    • Apply pattern correction algorithms using compound-free control plates.

Troubleshooting Tips:

  • Ensure DMSO concentrations are consistent across treatments (typically <0.1%).
  • Optimize cell seeding density to prevent overconfluence during assay.
  • Include replicate wells for robust statistical analysis.
In Vivo Efficacy Assessment Protocol

Objective: To evaluate the antitumor efficacy of this compound and PARPi combinations in patient-derived xenograft (PDX) models.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)
  • Breast cancer PDX models with varying BRCA status
  • This compound formulation: 5-10 mg/kg in suitable vehicle
  • PARPi formulation: AG14361 or olaparib at appropriate concentrations
  • Calipers for tumor measurement
  • Small animal imaging equipment (if using luciferase-tagged cells)

Methodology:

  • Model Establishment:
    • Implant tumor fragments or cells subcutaneously into mice.
    • Randomize mice into treatment groups when tumors reach 100-150 mm³.
  • Treatment Groups:
    • Vehicle control
    • This compound monotherapy
    • PARPi monotherapy
    • Combination therapy
  • Dosing Regimen:
    • Administer compounds orally, 5 times per week for 4 weeks.
    • Doses based on prior pharmacokinetic studies (e.g., this compound 5-10 mg/kg).
  • Monitoring and Analysis:
    • Measure tumor dimensions 3 times weekly.
    • Calculate tumor volume: V = (length × width²)/2.
    • Monitor body weight for toxicity assessment.
    • At endpoint, harvest tumors for molecular analysis.

Endpoint Analyses:

  • Immunohistochemistry for γH2AX (DNA damage), cleaved caspase-3 (apoptosis)
  • Western blotting for NF-κB pathway components [3]
  • RNA sequencing for transcriptomic profiling [5]

Mechanistic Insights

Molecular Mechanisms of Synergy

The synergistic interaction between this compound and PARP inhibitors arises from convergent effects on multiple signaling pathways essential for cancer cell survival and proliferation. The primary mechanisms include:

  • NF-κB Pathway Inhibition: PARP inhibitor AG14361 demonstrates inherent NF-κB inhibitory activity, which is significantly potentiated by this compound co-treatment [3]. This combination effect disrupts survival signaling in cancer cells, sensitizing them to apoptosis. The NF-κB pathway plays a crucial role in cell proliferation and resistance to chemotherapy, making its dual inhibition particularly effective.

  • JAK/STAT Pathway Suppression: Recent evidence indicates that this compound exerts potent antineoplastic effects through comprehensive inhibition of the JAK/STAT signaling cascade [5]. Unlike selective JAK inhibitors such as ruxolitinib, this compound uniquely blocks both tyrosine phosphorylation (Y701/705) and serine phosphorylation (S727) of STAT1 and STAT3, resulting in more complete pathway suppression. This dual inhibition capability is significant given that constitutive JAK/STAT activation is a feature of many aggressive cancers.

  • DNA Damage Enhancement: this compound induces DNA damage that may be related to estrogen receptor activation and c-MYC expression [6]. This effect creates a context of genomic instability that enhances the reliance on PARP-mediated DNA repair pathways, thereby increasing tumor cell vulnerability to PARP inhibition.

  • Multi-Kinase Inhibition Profile: As a broad-spectrum kinase inhibitor, this compound targets FLT3, JAK2, and PRK1, among other kinases [5]. This diverse target profile enables simultaneous disruption of multiple oncogenic signaling networks, preventing compensatory activation that often undermines single-target therapies.

G cluster_PARPi PARP Inhibitor Mechanism cluster_Lest This compound Mechanisms PARPi PARP Inhibitor (AG14361/Olaparib) SSB Accumulated SSBs PARPi->SSB PARP Trapping PARPi->SSB Lest This compound NFkB NF-κB Inhibition Lest->NFkB Lest->NFkB JAKSTAT JAK/STAT Inhibition (Tyrosine & Serine Phosphorylation) Lest->JAKSTAT Lest->JAKSTAT Replication Replication Fork Collapse SSB->Replication Replication SSB->Replication DSB Persistent DSBs CellDeath Cancer Cell Death (Apoptosis) DSB->CellDeath Synthetic Lethality NFkB->CellDeath JAKSTAT->CellDeath HR HR Repair Deficiency HR->DSB Impaired Repair Replication->DSB Replication->DSB

Figure 1: Molecular Mechanisms of this compound and PARP Inhibitor Synergy. The diagram illustrates how PARP inhibitors trap PARP enzymes on DNA, leading to replication fork collapse and double-strand breaks (DSBs). In HR-deficient cells, DSB repair is impaired, creating synthetic lethality. This compound enhances this effect through NF-κB and JAK/STAT pathway inhibition, promoting cancer cell death.

Signaling Pathway Analysis

The antitumor effects of this compound converge significantly on the JAK/STAT signaling pathway, with RNA sequencing analyses revealing substantial alterations in inflammatory and immune response pathways following treatment [5]. This compound treatment results in:

  • Downregulation of IL-17 signaling, rheumatoid arthritis pathway components, and acute phase response signaling.
  • Suppression of neuroinflammation signaling and S100 family signaling pathways.
  • Inhibition of cytokine production and signaling pathways, including TNFR1/2 signaling.
  • Modulation of cell-cell communication pathways within the tumor microenvironment.

Gene Set Enrichment Analysis (GSEA) further confirms that JAK/STAT signaling hallmarks and interferon gamma response pathways are significantly depleted following this compound treatment [5]. This comprehensive pathway analysis provides a mechanistic foundation for the observed efficacy across multiple cancer models and supports the rational combination with PARP inhibitors.

Research Applications and Implementation

Guidelines for Implementing Combination Therapy in Research

The compelling preclinical data supporting this compound and PARPi combinations warrant systematic investigation across various research contexts. Below are specific guidelines for implementing this combination approach:

  • Patient-Derived Model Development: Establish patient-derived xenograft (PDX) models and organoid cultures from breast cancer specimens with varying BRCA status and prior treatment histories. These models should encompass the molecular heterogeneity of breast cancer, including triple-negative breast cancer (TNBC) which frequently exhibits BRCAness phenotypes without actual BRCA mutations [2].

  • Biomarker Discovery Studies: Implement comprehensive molecular profiling to identify predictive biomarkers for combination therapy response. Priority analyses should include:

    • Assessment of JAK/STAT pathway activation status through phospho-protein profiling.
    • Evaluation of NF-κB signaling activity in baseline tumor samples.
    • Genomic assessment of HR deficiency using established scar-based assays.
  • Resistance Modeling: Develop isogenic resistant cell lines through chronic exposure to sublethal PARPi concentrations to model acquired resistance. Investigate whether this compound combination can resensitize these models, potentially addressing one of the most significant challenges in PARPi therapy [5] [1].

  • Translational Study Design: When progressing to in vivo studies, employ dosing regimens that approximate human pharmacokinetic exposure. For this compound, target plasma concentrations exceeding 250 nM based on in vitro IC₅₀ values, which are clinically achievable given the known human Cₘₐₓ of 7-12 μM [5].

G Start Study Initiation ModelSelect Model System Selection Start->ModelSelect BRCAstatus BRCA/HRD Status Determination ModelSelect->BRCAstatus InVitro In Vitro Screening (Viability, Apoptosis) BRCAstatus->InVitro InVivo In Vivo Validation (PDX models) InVitro->InVivo Promising Combinations MechStudies Mechanistic Studies InVitro->MechStudies All Candidates Biomarker Biomarker Analysis InVivo->Biomarker MechStudies->Biomarker DataInt Data Integration & Translation Biomarker->DataInt

Figure 2: Experimental Workflow for Evaluating this compound and PARPi Combinations. The diagram outlines a systematic approach from model selection through biomarker analysis, emphasizing parallel mechanistic studies and in vivo validation for promising candidates.

Considerations for Specific Breast Cancer Subtypes

The application of this compound and PARPi combinations should be tailored to specific breast cancer molecular subtypes:

  • TNBC with BRCA Mutations: These tumors represent the most straightforward application, building on established PARPi efficacy while potentially enhancing responses and delaying resistance through this compound addition.

  • TNBC with BRCAness Phenotypes: Approximately 50% of TNBCs exhibit HR deficiency regardless of BRCA mutation status [2]. This compound combination may extend PARPi efficacy to this population by complementary pathway inhibition.

  • HR-Proficient, JAK/STAT-Hyperactivated Tumors: Tumors with constitutive JAK/STAT signaling may derive particular benefit from this compound's unique inhibition profile, potentially creating a context of BRCA-independent PARPi sensitivity.

  • Treatment-Refractory Models: PDX models derived from patients with prior PARPi exposure represent a critical test case for evaluating the ability of this compound combinations to overcome established resistance mechanisms.

Conclusion and Future Directions

The combination of this compound with PARP inhibitors represents a promising therapeutic strategy with strong mechanistic rationale and compelling preclinical evidence. This approach addresses key limitations of PARPi monotherapy, including primary and acquired resistance, while potentially expanding the eligible patient population to include those with HR-proficient tumors. The multifaceted mechanism of action of this compound, particularly its potent inhibition of both NF-κB and JAK/STAT signaling pathways, creates a favorable context for enhanced PARPi efficacy.

Future research directions should prioritize the validation of predictive biomarkers to enable patient stratification, comprehensive assessment of combination safety and tolerability profiles, and exploration of sequential versus concurrent administration schedules. Additionally, investigating this combination in the context of immuno-oncology approaches may yield further synergies, particularly given the involvement of JAK/STAT signaling in immune regulation within the tumor microenvironment.

The repurposing of this compound for breast cancer therapy exemplifies how systematic drug repositioning strategies can accelerate the development of novel combination regimens with the potential to significantly impact patient outcomes. As research in this area progresses, the integration of functional genomics, patient-derived models, and sophisticated mechanism-of-action studies will be essential for translating these promising preclinical findings into clinical benefit for breast cancer patients.

References

Comprehensive Application Note: Lestaurtinib Cell Cycle Analysis and G2/M Arrest Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Biological Activity

Lestaurtinib (also known as CEP-701) is an orally bioavailable multi-target kinase inhibitor derived from staurosporine that demonstrates potent antiproliferative activity across diverse cancer types. Originally developed as an FLT3 inhibitor for leukemia, this compound has shown promising activity in solid tumors through its inhibition of JAK/STAT signaling, Citron kinase (CITK), and other critical kinase pathways. The drug exerts cytostatic and cytotoxic effects through multiple mechanisms, including induction of DNA damage, cell cycle arrest, and apoptosis, making it a compelling candidate for drug repurposing in oncology research.

The poly-pharmacological profile of this compound underlies its broad anticancer activity. In ovarian cancer models, this compound potently suppresses JAK/STAT signaling and demonstrates efficacy against both treatment-naïve and therapy-resistant forms, including cisplatin-resistant and PARP inhibitor-resistant cells [1]. Simultaneously, in medulloblastoma, this compound inhibits Citron kinase activity with an IC50 of 90 nM, leading to cytokinesis failure and DNA damage [2] [3]. This multi-target action results in more complete pathway suppression compared to selective inhibitors, explaining its efficacy where other targeted therapies fail.

Cell Culture and Treatment Specifications

Cell Line Selection and Culture Conditions

Table 1: Cell lines responsive to this compound treatment

Cancer Type Cell Line Models Key Characteristics Culture Media
Ovarian Cancer MDAH, OVSAHO, SKOV3, OVCAR7, PEO1, COV362 Includes cisplatin-resistant (Cis Res) and PARPi-resistant variants RPMI-1640 or DMEM with 10% FBS
Medulloblastoma ONS-76, DAOY, D283, D341 SHH and non-WNT/non-SHH subtypes RPMI or MEM with 10-20% FBS
Anaplastic Thyroid Cancer THJ-11T, -16T, -21T, -29T, 8505C, KMH2 Highly aggressive models RPMI-1640/EMEM/DMEM mixtures with 10% FBS
Hepatocellular Carcinoma Huh-7 STAT1 overexpression DMEM with 10% FBS

Standard culture conditions: Maintain cells at 37°C in a humidified 5% CO₂ atmosphere. Use antibiotic supplementation (100 μg/mL penicillin-streptomycin) and passage cells at 70-80% confluence to ensure exponential growth during experiments. For resistant sublines, maintain appropriate selective pressure (e.g., cisplatin for cisplatin-resistant lines) but remove selective agents at least 48 hours before this compound treatment.

This compound Treatment Preparation
  • Stock solution preparation: Prepare 10 mM this compound in 100% DMSO as a stock solution. Aliquot and store at -20°C protected from light.
  • Working concentrations: Prepare fresh dilutions in complete culture medium immediately before use. The final DMSO concentration should not exceed 0.1% in any treatment condition, with vehicle controls matched to this concentration.
  • Dosing considerations: Based on extensive profiling across cancer models, the IC50 values for this compound typically range from 10-410 nM [1]. For cell cycle analysis experiments, test a concentration range of 50-500 nM with 100 nM being a central point for detailed mechanistic studies [2] [3].

Cell Cycle Analysis Protocol

This protocol details the assessment of this compound-induced cell cycle alterations using propidium iodide (PI) staining and flow cytometry, optimized based on methodologies from multiple studies [4] [2].

Equipment and Reagents
  • Equipment: Flow cytometer (capable of FL2 detection at 488 nm excitation), fluorescence-compatible tubes, centrifuge, water bath, laminar flow hood
  • Reagents: this compound (Tocris, Cat. 3395), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), propidium iodide (PI, 1 mg/mL stock), RNase A, 70% ethanol (cold), fetal bovine serum (FBS)
Step-by-Step Procedure
  • Cell seeding and treatment:

    • Seed cells in 6-well plates at a density of 200,000 cells/well in complete medium and incubate for 24 hours to allow attachment [2].
    • Treat cells with This compound (50-500 nM) or vehicle control (0.1% DMSO) for 24 hours. Include appropriate positive controls if available.
  • Cell harvesting and fixation:

    • After treatment, collect both adherent and floating cells to capture the complete population response.
    • Wash cells with ice-cold PBS and centrifuge at 200 × g for 5 minutes.
    • Resuspend cell pellet in 500 μL PBS and fix by adding 4.5 mL of cold 70% ethanol dropwise while vortexing gently.
    • Fix cells for minimum 2 hours or overnight at 4°C for optimal results.
  • Propidium iodide staining:

    • Centrifuge fixed cells at 200 × g for 5 minutes and carefully remove ethanol.
    • Wash cells with PBS containing 1% FBS to remove residual ethanol.
    • Prepare staining solution: 500 μL PBS containing 5 μL propidium iodide (1 mg/mL stock) and 50 μg RNase A.
    • Resuspend cell pellet in 500 μL staining solution and incubate for 30-45 minutes at 37°C protected from light.
  • Flow cytometry acquisition:

    • Analyze samples using a flow cytometer with 488 nm excitation and collect PI fluorescence using a 585/42 nm bandpass filter.
    • Acquire a minimum of 10,000 events per sample at a slow flow rate to ensure data quality.
    • Use pulse processing (width vs. area) to exclude doublets and aggregates from analysis.

The experimental workflow for cell cycle analysis can be visualized as follows:

G Start Cell Seeding & Culture Treatment This compound Treatment (50-500 nM, 24h) Start->Treatment Harvest Cell Harvest (adherent + floating) Treatment->Harvest Fixation Ethanol Fixation (70%, 2h-overnight) Harvest->Fixation Staining Propidium Iodide Staining (PI + RNase, 37°C, 30-45min) Fixation->Staining Analysis Flow Cytometry Analysis (10,000 events/sample) Staining->Analysis Data Cell Cycle Distribution Quantification Analysis->Data

Data Analysis and Interpretation

Cell Cycle Distribution Quantification

Table 2: Quantitative cell cycle effects of this compound across cancer models

Cancer Model Cell Line This compound Concentration Treatment Duration G1 Phase Change S Phase Change G2/M Phase Change Reference
Ovarian Cancer OVSAHO 250-500 nM 24 hours Increase Variable Decrease [1]
Ovarian Cancer MDAH 250-500 nM 24 hours Increase Variable Decrease [1]
Anaplastic Thyroid KMH2 500 nM - 4 μM 48-72 hours Variable Variable Significant Increase [4]
Anaplastic Thyroid CAL62 500 nM - 4 μM 48-72 hours Variable Variable Significant Increase [4]
Medulloblastoma ONS-76 100 nM 24 hours Variable Variable Increase [2]
Statistical Analysis and Quality Control
  • Data processing: Use flow cytometry software (e.g., FlowJo, FCS Express) to generate DNA content histograms and apply cell cycle modeling algorithms (Dean-Jett-Fox or Watson pragmatic).
  • Statistical testing: Perform triplicate biological replicates for each condition. Use Student's unpaired two-tailed t-test for comparisons between treatment and control groups, with p-values < 0.05 considered statistically significant [4].
  • Quality assessment: Ensure coefficient of variation (CV) of G0/G1 peak is <8% for high-quality DNA content analysis. Include internal standards if necessary.

Mechanistic Insights and Pathway Analysis

This compound induces cell cycle arrest through multiple synergistic mechanisms that vary by cellular context. The key pathways involved can be visualized as follows:

G cluster_1 Primary Kinase Targets cluster_2 Cellular Consequences cluster_3 Cell Cycle Outcomes This compound This compound Treatment JAK JAK/STAT Pathway Inhibition This compound->JAK CITK Citron Kinase (CITK) Inhibition (IC50 90 nM) This compound->CITK FLT3 FLT3 Inhibition This compound->FLT3 JNK JNK/ERK Inhibition This compound->JNK Signaling JAK/STAT Signaling Suppression JAK->Signaling Phospho Altered STAT Phosphorylation JAK->Phospho DNA DNA Damage (γH2AX Foci Formation) CITK->DNA Cytokinesis Cytokinesis Failure CITK->Cytokinesis JNK->Phospho G2M G2/M Arrest (Thyroid Cancer, Medulloblastoma) DNA->G2M Cytokinesis->G2M G1 G1 Arrest (Ovarian Cancer) Signaling->G1 Phospho->G1 Phospho->G2M Apoptosis Apoptosis Induction (48-72 hours) G1->Apoptosis G2M->Apoptosis

The cell cycle-specific effects of this compound demonstrate tissue-type dependence:

  • In ovarian cancer models, this compound primarily induces G1 arrest with corresponding G2/M diminution after 24 hours of treatment, followed by progressive apoptosis at longer timepoints (2-5 days) [1].
  • In anaplastic thyroid cancer and medulloblastoma models, the predominant effect is G2/M phase arrest, reflecting the critical role of CITK inhibition in cytokinesis completion and mitotic progression [4] [2].
  • The molecular basis for these differences relates to pathway dependencies in different cancer types, with JAK/STAT-dominated cancers showing G1 arrest and CITK-dependent cancers exhibiting G2/M accumulation.

Research Applications and Integration

Therapeutic Sensitization Strategies

The cell cycle disruptive effects of this compound provide rational combination strategies with conventional therapies:

  • PARP inhibitor combinations: this compound amplifies the ability of PARP inhibitors (e.g., AG14361) to kill BRCA1 mutant and wild-type breast cancer cells, enhancing G2 accumulation and apoptosis [5].
  • Platinum sensitization: In ovarian cancer models, this compound demonstrates synergy with cisplatin against both treatment-naïve and resistant cells, potentially through enhanced DNA damage accumulation [1].
  • Radiation potentiation: CITK inhibition by this compound potentiates the effects of ionizing radiation in medulloblastoma cells, increasing DNA damage persistence [2].
Complementary Assay Approaches

To fully characterize this compound's effects, combine cell cycle analysis with these complementary approaches:

  • Apoptosis assessment: Perform Annexin V/PI dual staining after 48-72 hours of treatment to quantify apoptotic populations [2].
  • DNA damage quantification: Monitor γH2AX foci formation via immunofluorescence to document DNA double-strand breaks [2] [3].
  • Clonogenic survival: Conduct colony formation assays with 7-14 day endpoints to assess long-term proliferative capacity after transient this compound exposure [4] [6].
  • Cell proliferation tracking: Use PrestoBlue or AlamarBlue assays at 24-hour intervals to generate growth inhibition curves [4].

References

Comprehensive Application Notes and Protocols for Evaluating Lestaurtinib in Chick Chorioallantoic Membrane Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lestaurtinib and the CAM Model

This compound (also known as CEP-701) is an orally bioavailable multi-kinase inhibitor with demonstrated potency against several receptor tyrosine kinases including JAK2, FLT3, and Trk family receptors (Tropomyosin Receptor Kinase A, B, and C). This indolocarbazole compound has shown significant promise in preclinical studies for various cancer types, leading to its investigation in multiple clinical trials for hematological malignancies and solid tumors. The compound exerts its effects through competitive inhibition of the ATP-binding site of target kinases, resulting in blockade of downstream signaling pathways critical for cancer cell survival, proliferation, and angiogenesis. [1] [2]

The chick chorioallantoic membrane model represents a sophisticated yet cost-effective in vivo platform for cancer research that bridges the gap between traditional in vitro systems and mammalian models. The CAM is a highly vascularized extraembryonic membrane that develops in avian eggs, serving as a respiratory organ during chick embryonic development. Its immunological immaturity until embryonic day 18 allows successful engraftment of human tumor cells and tissues with minimal rejection. This model system offers several distinct advantages for preclinical drug evaluation, including low maintenance costs, rapid experimental timelines, ease of visualization and intervention, and compliance with the 3Rs (Replacement, Reduction, and Refinement) principles in animal research. The high degree of vascularization also enables studying anti-angiogenic drug effects in real time. [3] [4] [5]

This compound Mechanism of Action and Signaling Pathways

Molecular Targets and Downstream Effects

This compound exhibits a multi-target inhibitory profile with particularly potent activity against key kinases involved in oncogenesis. At the molecular level, this compound competes with ATP for binding to the kinase domain of its target receptors, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades. The primary targets include:

  • JAK2 (Janus Kinase 2): Inhibition of JAK2 disrupts the JAK-STAT signaling pathway, which is constitutively activated in many hematological malignancies and solid tumors. This leads to reduced phosphorylation of STAT3 and STAT5, transcription factors that regulate expression of anti-apoptotic genes like Bcl-xL. [6] [1]
  • FLT3 (FMS-like tyrosine kinase 3): this compound potently inhibits both wild-type FLT3 and mutant FLT3-ITD receptors, which are frequently associated with acute myeloid leukemia (AML). This inhibition triggers apoptosis in FLT3-dependent tumor cells. [1] [2]
  • Trk receptors (Tropomyosin Receptor Kinases): The compound effectively blocks TrkA, TrkB, and TrkC activation, disrupting neurotrophin-mediated survival signals particularly relevant in neuroblastoma and other neurological cancers. [7] [1]

The diagram below illustrates the key signaling pathways targeted by this compound and their downstream effects on cancer cell processes:

The downstream consequences of these inhibitory activities include cell cycle arrest (particularly at G2/M phase), induction of apoptosis through mitochondrial pathways, inhibition of colony formation, reduced migratory capacity, and suppression of tumor-induced angiogenesis. These multifaceted effects make this compound a promising candidate for targeting tumors dependent on these signaling pathways for survival and progression. [8] [7] [6]

Detailed CAM Xenograft Protocol for this compound Evaluation

Egg Preparation and Cell Implantation

Fertilized chick eggs of the Lohmann strain are recommended for optimal results due to their consistent developmental characteristics and widespread availability. The specific procedural steps include:

  • Incubation setup: Maintain eggs at 37.5°C with 60-70% relative humidity in a forced-draft incubator with regular rotation (90° swinging) through embryonic development day 3 (EDD-3). On EDD-3, create a small opening at the egg apex and seal with adhesive tape to prevent contamination and desiccation. Continue incubation in a stationary position with the apex upright until EDD-9. [3] [4]
  • CAM access: On EDD-3, lower the CAM by removing 4-6 mL of albumin using a 10 mL syringe with a 20-gauge safety butterfly cannula inserted through the small end of the egg. Reseal the puncture site with sterile tape or parafilm. Alternatively, create a rectangular window (approximately 1.5×1.5 cm) in the eggshell on EDD-3 using sterile scissors or a sanding wheel. [3] [5]
  • Tumor implantation: On EDD-7 to EDD-9, implant cancer cells onto the CAM using one of several established methods. For cell suspension implantation, gently injure the CAM surface by pipette tip laceration or traumatization with sterile lens tissue, then apply 2×10^6 cells in 5 μL of appropriate media. Immediately prior to cell application, add 5 μL of 0.05% trypsin/0.5 mM EDTA to enhance engraftment efficiency. For tumor sphere implantation, form aggregates of 10,000-50,000 cells using hanging drop or agarose overlay methods, then place directly on the CAM. For patient-derived xenografts (PDX), implant 1-2 mm^3 tumor fragments directly onto the CAM, optionally embedding in Matrigel to improve vascularization. [3] [5]
This compound Treatment and Monitoring

Drug administration begins after successful tumor engraftment, typically 3-5 days post-implantation (EDD-10 to EDD-12), when vascularization of the graft is established. The specific treatment protocol includes:

  • Drug formulation: Prepare this compound stock solution at 10 mM in 100% DMSO. For topical application, dilute in sterile PBS to final concentrations of 10-100 μM (typically 20-40 μL per tumor). For systemic administration via intravenous injection, dilute in appropriate vehicles (40% polyethylene glycol 100, 10% providone C30, and 2% benzyl alcohol in distilled water has been used successfully) and inject 20 μL into the CAM vasculature using a 33-gauge needle and microliter capillary syringe. [8] [7] [1]
  • Treatment schedule: Administer this compound daily for 3-7 consecutive days, with repetitive dosing generally producing superior efficacy. For studies examining combination therapies, administer chemotherapeutic agents (e.g., topotecan, cyclophosphamide) according to established schedules, typically on days 4-6 of this compound treatment. [7] [5]
  • Tumor monitoring: Assess tumor growth and vascularization daily using non-invasive methods. Power Doppler ultrasound effectively quantifies tumor vascularity and volume. Optical coherence tomography and angiography provide high-resolution morphological and vascular information. Fluorescein angiography using sodium fluorescein (0.1 mL of 10% solution) visualizes functional vasculature. Document tumor appearance and measure dimensions through the window using calipers or digital imaging with reference scales. [8] [3]
Endpoint Analysis and Tissue Processing

Endpoint analyses are typically performed on EDD-14 to EDD-18, before the embryo becomes immunocompetent. The harvesting and analytical procedures include:

  • Tumor excision: Carefully dissect tumors from the CAM using microsurgical instruments. Rinse in phosphate-buffered saline (PBS) and process for various analyses. Measure tumor dimensions and weight before further processing. High-quality images should be captured at this stage for documentation. [8] [5]
  • Viability assessment: Use the AlamarBlue or PrestoBlue assay according to manufacturer instructions. Briefly, incubate tumor fragments or dissociated cells with the reagent for 4 hours at 37°C, then measure fluorescence intensity with 560/590 nm excitation/emission wavelengths. [8] [5]
  • Histological processing: Fix tumors in 4% paraformaldehyde for 24 hours, then process through graded ethanol series, embed in paraffin, and section at 4-5 μm thickness. Perform hematoxylin and eosin staining according to standard protocols. For immunohistochemistry, perform antigen retrieval followed by incubation with primary antibodies against Ki67 (proliferation, 1:50 dilution), cleaved caspase-3 (apoptosis, 1:100), CD31 (angiogenesis, 1:50), and phospho-STAT3/STAT5 (target engagement, 1:100). [8] [5]
  • Molecular analysis: Extract RNA from tumor tissue using commercial kits (e.g., QIAGEN RNA Mini Kit). Synthesize cDNA and perform quantitative PCR for differentiation markers (STMN4, ROBO2), stem cell markers (KLF4), and apoptosis regulators (Bcl-xL). For protein analysis, prepare lysates in RIPA buffer and perform immunoblotting for phosphorylated and total forms of JAK2, STAT3, STAT5, and AKT. [8] [6] [5]

Therapeutic Efficacy of this compound in CAM Models

Quantitative Assessment of Anti-Tumor Effects

This compound has demonstrated significant efficacy across multiple cancer types in the CAM xenograft model, with compelling evidence supporting its anti-proliferative, pro-apoptotic, and anti-angiogenic properties. The table below summarizes key efficacy findings from published studies:

Table 1: Efficacy of this compound in CAM Xenograft Models Across Cancer Types

Cancer Type Cell Line/Model Dosing Regimen Key Findings Reference

| Anaplastic Thyroid Cancer | 13 ATC cell lines | 0.16-4.0 μM for 48-72 hours | • Nanomolar potency (IC50 range: 0.16-4 μM) • Significant decrease in tumor volume • Reduced vascularity by power Doppler • G2/M cell cycle arrest | [8] | | Neuroblastoma | SY5Y-TrkB (BR6) | 20 mg/kg twice daily (equivalent to ~40 μM) | • 67% inhibition of tumor growth vs controls (p=0.0004) • Enhanced efficacy with chemotherapy • Improved event-free survival (p=0.011) | [7] | | Hepatocellular Carcinoma | Huh-7 | 0.125-4.0 μM for 72 hours | • Dose-dependent growth inhibition • IC50 of ~0.5 μM • Inhibition of migration and colony formation • STAT1 pathway suppression | [9] | | Hodgkin Lymphoma | L-428, L-1236 | 300 nM for 48 hours | • 23-66% growth inhibition • 10-64% apoptotic increment • Inhibition of JAK2/STAT phosphorylation • Reduced Bcl-xL expression | [6] |

Anti-Angiogenic Properties and Combination Therapies

The anti-angiogenic activity of this compound represents a particularly promising aspect of its therapeutic profile, especially given the high vascularization typically observed in CAM tumors. In anaplastic thyroid cancer models, this compound treatment resulted in a significant decrease in tumor vascularity as quantified by power Doppler ultrasound imaging, suggesting direct effects on tumor vasculature independent of its antiproliferative activity. [8]

Combination therapy approaches have shown enhanced efficacy compared to monotherapy. In neuroblastoma models, this compound substantially enhanced the anti-tumor effects of conventional chemotherapeutic regimens including:

  • Topotecan + Cyclophosphamide (p<0.0001 for tumor size reduction)
  • Irinotecan + Temozolomide (p=0.011 for tumor size reduction)
  • Bevacizumab (dramatic growth inhibition, p<0.0001, though with notable systemic toxicity) [7]

The table below outlines effective dosing strategies for this compound in combination regimens:

Table 2: this compound Dosing Strategies in Combination Therapies

Treatment Modality This compound Dose Combination Agents Administration Schedule Therapeutic Outcomes

| Monotherapy | 20 mg/kg twice daily (SC) | None | Monday-Friday: twice daily Saturday-Sunday: once daily | Significant tumor growth inhibition as single agent | | With Chemotherapy | 20 mg/kg twice daily (SC) | Cyclophosphamide (113 mg/kg IP, days 4,6) Topotecan (0.25 mg/kg IP, days 5,7) | this compound daily days 1-7 Chemotherapy on specified days | Enhanced efficacy vs chemotherapy alone (p<0.0001) | | With Targeted Therapy | 20 mg/kg twice daily (SC) | Bevacizumab (5 mg/kg IP twice weekly) | Concurrent administration throughout study | Dramatic growth inhibition but with significant toxicity | | In vitro CAM models | 0.5-4.0 μM | Various chemotherapeutic agents | Daily topical application EDD-11 to EDD-13 | Dose-dependent inhibition of tumor growth and vascularity |

Data Interpretation and Technical Considerations

Analysis of Treatment Outcomes

Proper interpretation of experimental results requires careful consideration of both quantitative and qualitative endpoints. Key parameters for evaluation include:

  • Tumor growth metrics: Calculate percentage change in tumor volume from baseline measurements. A reduction of ≥30% is typically considered significant, while stable disease represents <20% change in either direction. Progressive disease is defined as ≥20% increase in tumor volume. [8] [5]
  • Proliferation indices: Quantify Ki67-positive cells in histological sections, with successful treatment typically showing ≥40% reduction in proliferation indices compared to vehicle controls. [5]
  • Apoptotic assessment: Evaluate cleaved caspase-3 staining, with effective this compound treatment generally inducing ≥2-fold increase in apoptotic cells compared to controls. [6]
  • Angiogenesis quantification: Assess vascular density using CD31 immunohistochemistry or Doppler ultrasound, with significant anti-angiogenic effects manifesting as ≥30% reduction in vascular density or Doppler signal intensity. [8] [3]
  • Target modulation: Verify pathway inhibition through reduction in phosphorylated STAT3, STAT5, or other relevant signaling molecules by Western blot or phospho-specific immunohistochemistry. Effective target engagement typically shows ≥50% reduction in phosphorylation compared to controls. [8] [6]
Troubleshooting and Optimization

Technical challenges may arise during CAM-based studies with this compound. Common issues and recommended solutions include:

  • Poor engraftment rates: Optimize by using early-passage cell lines (<20 passages), CAM traumatization prior to implantation, and Matrigel embedding for poorly adhering cells. Patient-derived xenografts may require specific matrix support. [3] [5]
  • Variable drug response: Account for tumor heterogeneity by using adequate sample sizes (minimum of 8-10 tumors per treatment group) and include appropriate positive controls (e.g., standard chemotherapeutics). [8] [7]
  • Embryo toxicity: Monitor embryo viability daily through candling. Reduce this compound concentration if mortality exceeds 20% in treatment groups. The reported LD50 values for various anticancer drugs in CAM models provide useful reference points for dose selection. [4]
  • Non-specific effects: Include vehicle control groups (DMSO at equivalent concentrations) to distinguish specific drug effects from solvent-related toxicity. [8] [7]

The experimental workflow diagram below illustrates the complete process from egg preparation to data analysis:

Conclusion

The chick chorioallantoic membrane xenograft model provides a robust, cost-effective, and ethically advantageous platform for evaluating the efficacy of this compound across various cancer types. The protocols outlined in this document enable comprehensive assessment of its anti-tumor, anti-angiogenic, and pro-apoptotic activities in a physiologically relevant in vivo context. The consistent demonstration of this compound's potency at nanomolar concentrations against multiple molecular targets supports its continued investigation as a promising therapeutic agent, particularly for tumors dependent on JAK/STAT, FLT3, or Trk signaling pathways. When properly implemented with appropriate controls and analytical methods, the CAM model generates valuable preclinical data to inform subsequent rodent studies and clinical trial design, while adhering to the principles of humane animal research.

References

Comprehensive Application Note: Lestaurtinib-Induced Apoptosis Detection via Annexin V Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

Apoptosis detection represents a critical methodology in cancer research and drug development, particularly for evaluating novel therapeutic agents like lestaurtinib. The exposure of phosphatidylserine on the outer leaflet of the plasma membrane serves as one of the earliest biochemical indicators of programmed cell death, occurring before membrane integrity becomes compromised. This physiological change creates a specific binding site for Annexin V, a 35-36 kDa phospholipid-binding protein with high affinity for phosphatidylserine in the presence of calcium ions. When conjugated to fluorochromes like FITC, Annexin V enables researchers to detect apoptotic cells through flow cytometry, providing a sensitive and quantitative assessment of cell death induction. The combination with membrane-impermeable DNA binding dyes such as propidium iodide allows simultaneous discrimination between viable, early apoptotic, and late apoptotic/necrotic cell populations based on differential staining patterns [1] [2].

This compound (also known as CEP-701) is an orally bioavailable multikinase inhibitor initially developed for its potent inhibition of FLT3 tyrosine kinase in acute myeloid leukemia. Recent research has revealed its broader therapeutic potential through inhibition of additional targets including JAK2, STAT5, and Citron kinase, positioning it as a promising candidate for various malignancies. The compound induces apoptosis through multiple mechanisms, including upregulation of death receptors, cell cycle disruption, and induction of DNA damage, making accurate apoptosis detection essential for evaluating its efficacy across different cancer models [3] [4] [5]. This application note provides detailed protocols and data for quantifying this compound-induced apoptosis using Annexin V flow cytometry, specifically tailored for researchers and drug development professionals.

Annexin V Flow Cytometry Protocol for Apoptosis Detection

Materials and Reagent Preparation
  • Cells: 1-5 × 10⁵ cells per sample (untreated and this compound-treated)
  • This compound: Prepare stock solution in DMSO and working concentrations in culture medium
  • Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂ (1X concentration)
  • Annexin V Conjugate: Fluorochrome-labeled (FITC, PE, APC, or similar)
  • Propidium Iodide (PI): 20-50 μg/mL working concentration or viability dye alternative
  • PBS: Calcium-free, sterile filtered
  • Flow Cytometer: Equipped with appropriate lasers and filters for fluorochromes used

Critical Note: Avoid EDTA-containing buffers as they chelate calcium and inhibit Annexin V binding. Maintain calcium concentrations at 2.5 mM in all binding steps [6] [7].

Step-by-Step Experimental Procedure
  • Cell Treatment and Harvesting

    • Treat cells with desired concentration of this compound (typically 50-300 nM) for specified duration (commonly 24-48 hours)
    • Include vehicle control (DMSO at same dilution as treated samples) and positive control (e.g., 1-10 μM staurosporine for 2-4 hours)
    • Collect both adherent and floating cells by gentle trypsinization (for adherent cells) followed by centrifugation at 300-400 × g for 5 minutes [1] [8]
  • Cell Staining Procedure

    • Wash cell pellet twice with cold PBS and once with 1X binding buffer
    • Resuspend cells in 1X binding buffer at concentration of 1-5 × 10⁶ cells/mL
    • Add 5 μL of fluorochrome-conjugated Annexin V to 100 μL cell suspension (approximately 1-5 × 10⁵ cells)
    • Incubate for 10-15 minutes at room temperature protected from light
    • Add 5 μL of propidium iodide (20-50 μg/mL) or alternative viability dye
    • Add 400 μL of 1X binding buffer and analyze immediately by flow cytometry [6] [7]
  • Flow Cytometry Acquisition

    • Analyze samples within 1 hour of staining using standard flow cytometer
    • Use FITC signal detector (usually FL1) for Annexin V-FITC (Ex = 488 nm, Em = 519 nm)
    • Use phycoerythrin emission signal detector (usually FL2) for PI (Ex = 535 nm, Em = 617 nm)
    • Collect at least 10,000 events per sample for statistically significant data [1] [8]

G A Harvest Cells (1-5×10⁵ cells/sample) B Wash with PBS & Binding Buffer A->B C Resuspend in Binding Buffer (1-5×10⁶ cells/mL) B->C D Add Annexin V-FITC (5 μL/100 μL cells) C->D E Incubate 10-15 min Room Temp, Dark D->E F Add Propidium Iodide (5 μL/100 μL cells) E->F G Analyze by Flow Cytometry (Within 1 hour) F->G

Figure 1: Experimental workflow for Annexin V staining and apoptosis detection by flow cytometry. Critical steps include maintaining calcium-dependent binding conditions and protecting samples from light during incubation.

Essential Controls and Optimization

Proper experimental controls are essential for accurate data interpretation and validation of apoptosis assays. The following controls should be included in every experiment:

  • Unstained cells: To assess autofluorescence and set photomultiplier tube voltages
  • Annexin V single-stained cells: To compensate for fluorescence spillover between channels
  • PI single-stained cells: To establish spectral compensation and gating boundaries
  • Vehicle-treated cells (DMSO): Baseline apoptosis levels
  • Induced apoptosis positive control: Cells treated with known apoptosis inducer (e.g., staurosporine, camptothecin)

Optimization Tips: Titrate Annexin V concentration for optimal signal-to-noise ratio. For adherent cells, use gentle trypsinization to avoid mechanical damage that causes false-positive Annexin V binding. Adherent cells can be grown directly on coverslips, stained with Annexin V before fixation, then visualized by fluorescence microscopy as an alternative approach [1]. Always include a time course when establishing new experimental conditions, as apoptosis kinetics vary by cell type and inducer.

This compound Apoptosis Applications & Quantitative Data

Apoptosis Induction Across Cancer Models

This compound demonstrates dose-dependent apoptosis induction across various cancer types, with particular efficacy in hematological malignancies and solid tumors including gliomas and medulloblastomas. The compound exerts its pro-apoptotic effects through multiple mechanisms, making it a promising therapeutic candidate for resistant cancers. The table below summarizes quantitative apoptosis data for this compound across different experimental models:

Table 1: Quantitative Apoptosis Induction by this compound Across Cancer Models

Cancer Type Cell Line/Model This compound Concentration Treatment Duration Apoptosis Induction Key Mechanisms Citation
Hodgkin Lymphoma L-428 300 nM 48 hours 66% growth inhibition, 64% apoptosis JAK2/STAT5 inhibition, ↓Bcl-xL [5]
Glioma U87, U251 100-300 nM + TRAIL 24 hours Sensitization to TRAIL-induced apoptosis DR5 upregulation, CHOP-dependent [3]
Medulloblastoma ONS-76, DAOY 100 nM 24 hours Significant apoptosis induction CITK inhibition, DNA damage, cytokinesis failure [4] [9]
Acute Myeloid Leukemia FLT3-ITD models 10-100 nM 24-72 hours Dose-dependent apoptosis FLT3 inhibition, STAT5 pathway suppression [5]
Combination Therapy Enhancements

This compound exhibits synergistic activity when combined with other therapeutic agents, particularly in resistant cancer models. In glioma cells, this compound pretreatment sensitizes resistant cells to TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) through a CHOP-dependent mechanism. This combination approach resulted in complete tumor growth suppression in xenograft models, compared to minimal efficacy with either agent alone [3]. Similarly, in medulloblastoma models, this compound enhanced the efficacy of conventional chemotherapy and radiation, supporting its potential as both a standalone and combination therapeutic agent [4].

The molecular mechanisms underlying this compound-induced apoptosis involve multiple pathways, as illustrated below:

G A This compound (CEP-701) B Kinase Inhibition A->B C FLT3 B->C D JAK2/STAT5 B->D E Citron Kinase B->E F Downstream Effects C->F H Bcl-xL Downregulation D->H I Cytokinesis Failure DNA Damage E->I G DR5 Upregulation (CHOP-dependent) F->G in glioma J Apoptosis Induction F->J G->J H->J I->J K Caspase Activation PS Externalization J->K

Figure 2: Molecular mechanisms of this compound-induced apoptosis. This compound simultaneously inhibits multiple kinase targets, converging on apoptosis induction through complementary pathways. The dotted line indicates a cell-type specific mechanism observed in glioma models.

Data Analysis & Interpretation

Gating Strategy and Population Discrimination

Proper flow cytometry analysis requires systematic gating to distinguish distinct cell populations based on Annexin V and PI staining patterns. The following quadrant gating strategy should be employed:

  • Q1 (Annexin V-/PI+): Necrotic cells or late-stage apoptotic cells with compromised membrane integrity
  • Q2 (Annexin V+/PI+): Late apoptotic cells with PS externalization and membrane permeabilization
  • Q3 (Annexin V+/PI-): Early apoptotic cells with PS externalization but intact membranes
  • Q4 (Annexin V-/PI-): Viable, healthy cells with no apoptosis indicators

Analytical Considerations: The percentage of cells in each quadrant should be calculated relative to the total cell population. Early apoptosis (Q3) is typically the most relevant population for assessing initial drug response, while late apoptosis (Q2) indicates more advanced cell death. Some protocols recommend including viability dyes prior to Annexin V staining when working with fixable viability dyes to better distinguish true apoptosis from necrosis [6].

Quantification and Statistical Analysis

For robust quantitative analysis, experiments should include at least three biological replicates with appropriate controls. Statistical significance between treatment groups can be determined using Student's t-test (for two groups) or ANOVA with post-hoc testing (for multiple comparisons). Data should be presented as mean ± standard deviation or standard error of the mean. When comparing this compound efficacy across cell lines or conditions, normalize apoptosis data to vehicle-treated controls to account for baseline cell death differences.

Table 2: Flow Cytometry Data Interpretation Guide for Annexin V/PI Staining

Cell Population Annexin V Staining PI Staining Biological Status Additional Markers Experimental Implications
Viable Negative Negative Healthy, non-apoptotic Normal morphology Baseline reference for treatment effects
Early Apoptotic Positive Negative Initial apoptosis Caspase activation Primary indicator of drug efficacy
Late Apoptotic Positive Positive Advanced apoptosis DNA fragmentation Secondary cell death indicator
Necrotic Negative Positive Necrosis/mechanical damage Loss of membrane integrity Potential toxicity indicator

Troubleshooting & Optimization

Common Issues and Solutions
  • Weak Fluorescence Signal: May result from insufficient Annexin V concentration, expired reagents, or incorrect calcium concentration in binding buffer. Ensure proper storage of reagents and prepare fresh binding buffer for each experiment [1].
  • High Background Staining: Often caused by inadequate washing, excessive trypsinization, or non-specific binding. Optimize washing steps and verify buffer composition. For adherent cells, use minimal trypsinization time and consider alternative detachment methods [1] [6].
  • Excessive Necrotic Population: Can indicate over-induction of apoptosis leading to secondary necrosis, mechanical damage during processing, or drug toxicity. Titrate this compound concentration and optimize handling procedures [1].
  • Unstable Signal Over Time: Annexin V binding is reversible; analyze samples immediately after staining (within 1 hour). Keep samples at 4°C protected from light during acquisition [6] [7].
Methodological Limitations

While Annexin V flow cytometry provides sensitive detection of early apoptosis, several technical limitations should be considered. The assay cannot distinguish between apoptosis and other forms of phosphatidylserine-exposing cell death, such as necroptosis. Additionally, the method does not provide information about upstream apoptotic pathways or caspase activation. The requirement for flow cytometry equipment may limit accessibility in some settings. For comprehensive mechanistic studies, combine Annexin V staining with additional apoptosis assessments such as caspase activity assays, mitochondrial membrane potential measurements, or Western blotting for apoptotic markers [1].

Conclusion

The Annexin V flow cytometry protocol provides a robust, quantitative method for detecting this compound-induced apoptosis across diverse cancer models. The method's sensitivity for early apoptosis detection, combined with its ability to distinguish between viable, apoptotic, and necrotic populations, makes it particularly valuable for preclinical drug evaluation. This compound demonstrates significant pro-apoptotic activity through multiple mechanisms, supporting its continued investigation as both a standalone and combination therapeutic agent. The detailed protocol, troubleshooting guidelines, and data interpretation framework provided in this application note will assist researchers in consistently evaluating apoptosis induction for this compound and related therapeutic compounds.

References

Comprehensive Application Note: Phospho-STAT Analysis in Lestaurtinib Treatment Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lestaurtinib's Mechanism of Action

This compound (formerly known as CEP-701) is an orally bioavailable multikinase inhibitor that has demonstrated significant potency against JAK/STAT signaling pathways across various cancer models. Through its inhibition of key tyrosine kinases including JAK2, FLT3, and TrkA, this compound effectively suppresses the phosphorylation and activation of STAT transcription factors, particularly STAT1, STAT3, and STAT5. This application note provides detailed protocols and methodological considerations for analyzing phospho-STAT proteins in this compound treatment experiments, enabling researchers to reliably assess the drug's effects on this critical oncogenic signaling axis.

Recent studies have revealed that this compound possesses a unique inhibitory profile that distinguishes it from other JAK inhibitors. While ruxolitinib, an FDA-approved JAK inhibitor, primarily targets tyrosine phosphorylation of STAT proteins, this compound demonstrates the ability to inhibit both tyrosine phosphorylation (Y701 on STAT1, Y705 on STAT3) and serine phosphorylation (S727 on both STAT1 and STAT3), resulting in more complete suppression of STAT-mediated transcription [1]. This comprehensive inhibition profile contributes to this compound's potent antineoplastic activity across diverse malignancies, including ovarian cancer, medulloblastoma, Hodgkin's lymphoma, and hepatocellular carcinoma.

This compound's Effects on JAK/STAT Signaling Pathways

Key Signaling Pathways and Phosphorylation Events

The diagram below illustrates the JAK/STAT signaling pathway and the key points where this compound exerts its inhibitory effects:

This compound's Unique Inhibition Profile

This compound's ability to concurrently inhibit both tyrosine and serine phosphorylation of STAT proteins represents a key advantage over more selective JAK inhibitors. Research has demonstrated that while ruxolitinib effectively suppresses tyrosine phosphorylation of STAT1 and STAT3, it fails to inhibit serine phosphorylation at S727, potentially allowing residual STAT transcriptional activity. In contrast, this compound achieves dual inhibition of both phosphorylation events, leading to more complete pathway suppression [1]. This comprehensive inhibition profile may explain this compound's efficacy in various cancer models where other JAK inhibitors have demonstrated limited activity.

The convergence of this compound on JAK/STAT signaling extends beyond direct JAK2 inhibition. Evidence suggests that this compound additionally inhibits serine/threonine kinases JNK and ERK, which are known to phosphorylate STAT at serine residues and contribute to maximal transcriptional activity [1]. This poly-pharmacological approach results in robust suppression of STAT-driven gene expression programs, making this compound a valuable tool for targeting hyperactive JAK/STAT signaling across diverse cancer types.

Quantitative Data Summary of this compound Effects on Phospho-STAT

Efficacy Across Cancer Models

Table 1: Summary of this compound Efficacy in Preclinical Cancer Models

Cancer Type Cell Lines/Models Effective Concentration Range Key Phospho-STAT Findings Citation
Ovarian Cancer MDAH, OVSAHO, PEO1, ABTR#2 IC50: 10-410 nM Inhibited both Y701/705 & S727 phosphorylation of STAT1/STAT3; More complete suppression than ruxolitinib [1]
Medulloblastoma ONS-76, DAOY, D283, D341 100 nM Reduced phospho-INCENP at midbody; Induced DNA damage and cell cycle block [2]
Hodgkin's Lymphoma L-428, L-1236, L-540, HDLM-2, HD-MY-Z 100-300 nM Inhibited JAK2, STAT5 and STAT3 phosphorylation; Reduced Bcl-xL expression [3]
Myeloproliferative Disorders HEL92.1.7, primary CD34+ cells 100 nM Inhibited mutant JAK2 kinase activity; Suppressed phosphorylation of STAT5 [4]
Anaplastic Thyroid Cancer 13 ATC cell lines IC50: nanomolar range Potent antiproliferative effect; G2/M cell cycle arrest [5]
Hepatocellular Carcinoma Huh-7 0.125-4.0 μM Inhibited cell migration and colony formation; STAT1 implicated as key target [6]
Antibody Specifications for Phospho-STAT Detection

Table 2: Antibody Panel for Phospho-STAT Analysis in this compound Studies

| Target | Phosphorylation Site | Application | Key Findings in this compound Studies | |------------|--------------------------|-----------------|------------------------------------------| | Phospho-STAT1 | Y701 | Western Blot, IHC | this compound inhibited phosphorylation at clinically achievable concentrations (≤500 nM) | [1] | | Phospho-STAT1 | S727 | Western Blot | Distinctive feature of this compound vs. ruxolitinib; Contributes to complete pathway suppression | [1] | | Phospho-STAT3 | Y705 | Western Blot, IHC | Inhibition observed across multiple cancer models; Correlation with antineoplastic effects | [1] [3] [7] | | Phospho-STAT3 | S727 | Western Blot | Concurrent inhibition with Y705 enhances transcriptional suppression | [1] | | Phospho-STAT5 | Y694 | Western Blot | Key target in hematopoietic malignancies; Inhibition correlates with growth suppression | [3] [4] [8] | | Phospho-JAK2 | Y1007/1008 | Western Blot | Direct target of this compound; IC50 of ~1 nM in vitro | [4] |

Detailed Experimental Protocols

Cell Culture and this compound Treatment

Protocol: Cell Treatment and Protein Extraction

  • Cell Plating: Plate cells at appropriate density (e.g., 1.5×10⁶ cells/well in 12-well plates) and allow to adhere overnight in complete growth medium [3].
  • This compound Preparation: Prepare fresh this compound stock solution in DMSO. Final DMSO concentration should not exceed 0.1% in treatment media. Include vehicle control (0.1% DMSO) for comparison.
  • Treatment Conditions: Treat cells with this compound across a concentration range (e.g., 30 nM, 100 nM, 300 nM) for optimal dose-response assessment [3]. Include positive controls (e.g., cytokine stimulation: 50 ng/mL IFN-γ for STAT1, 10 ng/mL IL-6 for STAT3) for 30 minutes prior to harvest if studying inducible phosphorylation.
  • Incubation Time: Typical treatment duration ranges from 2-24 hours, with maximal phospho-STAT inhibition often observed by 4-6 hours [3].
  • Protein Extraction:
    • Place cells on ice and wash twice with ice-cold PBS.
    • Lyse cells using RIPA buffer (1% NP-40, 150 mM NaCl, 50 mM Tris pH 8.0) supplemented with:
      • Phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF, 1 mM β-glycerophosphate)
      • Protease inhibitors (1 mM PMSF, complete Mini protease inhibitor cocktail)
      • 1× PhosSTOP phosphatase inhibitor cocktail [2]
    • Scrape cells, transfer lysates to microcentrifuge tubes, and vortex briefly.
    • Incubate on ice for 30 minutes with occasional vortexing.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Transfer supernatant to fresh tubes and determine protein concentration using BCA assay.
Western Blot Protocol for Phospho-STAT Detection

Protocol: SDS-PAGE and Immunoblotting

  • Gel Electrophoresis:

    • Load 20-50 μg of total protein per lane on 8-10% SDS-polyacrylamide gels.
    • Include pre-stained molecular weight markers for reference.
    • Run gels at 100-120 V for 1.5-2 hours in Tris-glycine-SDS running buffer.
  • Protein Transfer:

    • Transfer proteins to pure nitrocellulose membranes (0.2 μm pore size) using wet or semi-dry transfer systems.
    • For STAT proteins (79-90 kDa), ensure complete transfer by verifying marker transfer.
    • Use Ponceau S staining to confirm equal loading and transfer efficiency.
  • Blocking and Antibody Incubation:

    • Block membranes with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Note: BSA is preferred over non-fat milk for phospho-specific antibodies.
    • Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation:
      • Anti-phospho-STAT1 (Y701): 1:1000 dilution
      • Anti-phospho-STAT3 (Y705): 1:2000 dilution
      • Anti-phospho-STAT5 (Y694): 1:1000 dilution
    • Wash membranes 3× for 10 minutes each with TBST.
    • Incubate with species-appropriate HRP-conjugated secondary antibodies (1:3000-1:5000) in 5% BSA/TBST for 1 hour at room temperature.
    • Wash 3× for 10 minutes each with TBST.
  • Detection and Stripping:

    • Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer's instructions.
    • Image using chemiluminescence detection system with multiple exposure times.
    • Strip membranes with mild stripping buffer (15 g glycine, 1 g SDS, 10 ml Tween-20 in 1L, pH 2.2) for 15-30 minutes at room temperature.
    • Wash extensively with TBST, re-block with 5% BSA, and re-probe with total STAT antibodies (1:2000-1:5000) to confirm equal loading and specific phosphorylation changes.

Technical Considerations and Optimization Strategies

Critical Parameters for Success
  • Timing Considerations: STAT phosphorylation is often rapid and transient. For assessment of endogenous phosphorylation states, maintain serum starvation conditions (0.5-2% FBS) for 4-16 hours prior to this compound treatment to reduce basal activation. Include appropriate time-course experiments (0.5, 1, 2, 4, 8, 24 hours) to capture dynamic phosphorylation changes [3].

  • Inhibition Specificity: When interpreting results, consider this compound's multi-kinase inhibition profile. The observed phospho-STAT suppression may result from direct JAK2 inhibition (IC50 ~1 nM) [4] or indirect effects through other kinase targets (FLT3, TrkA, CITK) [2]. Combinatorial approaches with specific JAK2 inhibitors (ruxolitinib) or pathway-specific stimulations can help delineate the precise mechanisms.

  • Functional Validation: Correlate phospho-STAT inhibition with functional endpoints:

    • Cell Viability: MTS, MTT, or PrestoBlue assays at 48-72 hours [3] [5]
    • Apoptosis: Caspase-3/7 activity or Annexin V staining at 24-48 hours [1] [3]
    • Cell Cycle Analysis: Propidium iodide staining and flow cytometry at 24 hours [2] [5]
    • Colony Formation: 7-10 day assays with this compound treatment [1] [6]
Troubleshooting Guide
  • High Background Phosphorylation: Implement longer serum starvation periods (up to 24 hours) or use cytokine-free media formulations. Include kinase inhibition controls (e.g., specific JAK2 inhibitors) to verify specificity.

  • Incomplete Phospho-STAT Inhibition: Verify this compound stock solution integrity and consider higher concentrations (up to 1 μM) for complete pathway suppression, particularly for serine phosphorylation sites [1]. Ensure fresh preparation of inhibitors and consistent DMSO concentrations across treatments.

  • Variable Total STAT Protein: Monitor total STAT levels across treatments as this compound may influence STAT expression over longer durations (≥24 hours). Normalize phospho-STAT signals to total STAT protein rather than housekeeping proteins for most accurate quantification.

Conclusion and Research Applications

This compound represents a valuable tool for targeting oncogenic JAK/STAT signaling through its unique ability to inhibit both tyrosine and serine phosphorylation of STAT proteins. The protocols outlined in this application note provide researchers with robust methodology for assessing this compound's effects on phospho-STAT regulation across diverse experimental systems. The comprehensive inhibition profile of this compound, targeting multiple nodes within the JAK/STAT pathway, offers distinct advantages over more selective inhibitors and may explain its efficacy in various preclinical cancer models where other targeted approaches have demonstrated limited success.

Future research directions should explore this compound's potential in combination therapies, particularly with conventional chemotherapy, PARP inhibitors, or other targeted agents, as preliminary evidence suggests synergistic interactions [1]. Additionally, further investigation into the relationship between this compound's inhibition of serine/threonine kinases (JNK, ERK) and STAT serine phosphorylation may reveal novel regulatory mechanisms within this critical signaling pathway. The continued application of standardized phospho-STAT analysis protocols will facilitate comparative assessments across different cancer models and enhance our understanding of this compound's therapeutic potential.

References

Comprehensive Application Notes and Protocols: Lestaurtinib Pharmacokinetics Following Oral Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lestaurtinib and Clinical Significance

This compound (CEP-701) is an orally available multi-kinase inhibitor with potent activity against several clinically significant molecular targets, including FLT3, JAK2, and Trk receptors. This indolocarbazole compound acts as a competitive ATP-binding site inhibitor with demonstrated efficacy in various hematologic malignancies and solid tumors. The clinical development of this compound has been particularly focused on acute myeloid leukemia (AML) with FLT3 mutations, myeloproliferative disorders with JAK2V617F mutations, and high-risk neuroblastoma with TrkB overexpression. Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens, achieving target inhibition, and minimizing toxicities in these patient populations.

The pharmacological activity of this compound stems from its ability to inhibit multiple oncogenic kinases at nanomolar concentrations. In biochemical assays, this compound demonstrates comparable potency against both FLT3 and JAK2, with in vitro IC50 values of approximately 1 nM for each kinase [1]. This broad kinase inhibition profile positions this compound as a versatile targeted therapeutic agent, but also complicates the establishment of clear exposure-response relationships. Previous clinical trials have encountered challenges with variable drug exposure, significant plasma protein binding, and incomplete target inhibition at lower dose levels, highlighting the critical need for comprehensive pharmacokinetic monitoring during clinical development [1] [2].

Physicochemical Properties and Formulation Considerations

Basic Drug Characteristics

This compound is a semi-synthetic staurosporine analog with molecular modifications that enhance its specificity toward particular kinase targets while reducing off-target effects. The compound exhibits high plasma protein binding, which significantly impacts the fraction of free, pharmacologically active drug available for target inhibition. This property has important clinical implications, as total plasma concentrations may not accurately reflect the bioactive drug fraction responsible for therapeutic effects. Early formulation development focused on optimizing oral bioavailability while mitigating gastrointestinal adverse effects that were commonly observed with initial liquid formulations [1].

  • Molecular weight: 493.5 g/mol
  • Solubility: Low aqueous solubility, requiring special formulation approaches
  • Protein binding: High (>95%), reducing free drug concentration
  • Active metabolites: None identified in human studies
  • Formulations: Liquid suspension (25 mg/mL) and capsule (20 mg) formulations have been developed
Formulation Development History

The formulation evolution of this compound represents a case study in optimizing drug delivery to improve tolerability while maintaining therapeutic exposure. Initial clinical trials utilized a liquid formulation (25 mg/mL) which demonstrated adequate absorption but was associated with significant gastrointestinal toxicity, including nausea, vomiting, and dyspepsia. In response to these challenges, a capsule formulation (20 mg) was developed with the specific goal of improving gastrointestinal tolerability. Comparative analysis demonstrated that the capsule formulation provided comparable bioavailability with significantly reduced incidence and severity of gastrointestinal adverse events, allowing for higher dose intensities and prolonged treatment duration [1].

Table: this compound Formulation Comparison

Formulation Parameter Liquid Formulation Capsule Formulation
Concentration/Strength 25 mg/mL 20 mg capsule
Gastrointestinal Toxicity Frequent and severe Reduced incidence and severity
Bioavailability Reference Comparable to liquid
Dose Administration Liquid suspension Solid oral dosage form
Patient Convenience Lower (requires measurement) Higher (unit dosage)

Pharmacokinetic Parameters and Exposure Data

Absorption and Distribution

This compound demonstrates rapid oral absorption following administration, with peak plasma concentrations typically achieved within 1-2 hours post-dosing. The absorption profile appears consistent across various patient populations, though significant inter-patient variability has been observed in exposure parameters. In a phase I study of this compound in myelofibrosis patients, the maximum tolerated dose (MTD) was established at 140 mg twice daily, with dose-limiting toxicities observed at 160 mg twice daily [1]. The volume of distribution is substantial, indicating extensive tissue penetration, which is pharmacologically relevant given the intracellular location of kinase targets.

Food effects on this compound absorption have not been systematically evaluated in dedicated food-effect studies; however, administration in clinical trials has typically occurred without specific regard to meal timing. The linearity of pharmacokinetics has been demonstrated across the dose range of 25-160 mg/m², with approximately proportional increases in exposure with dose escalation. The effective half-life of approximately 3-4 hours supports twice-daily dosing to maintain continuous target coverage, though the relationship between plasma concentrations and target inhibition is influenced by the high protein binding characteristics of the drug [1] [3].

Metabolism, Excretion, and Elimination

The metabolic fate of this compound has been characterized in preclinical and clinical studies, revealing extensive hepatic metabolism primarily through cytochrome P450 pathways. While specific CYP isoforms responsible for this compound metabolism have not been definitively identified in the available literature, the potential for drug-drug interactions exists with both CYP inhibitors and inducers. Renal excretion of unchanged this compound is minimal, suggesting that hepatic impairment may have a greater impact on pharmacokinetics than renal dysfunction. However, dedicated organ impairment studies have not been conducted to provide specific dosing recommendations for these populations.

The elimination half-life of this compound ranges from 3-6 hours across studies, supporting a twice-daily dosing regimen to maintain target inhibition throughout the dosing interval. In pediatric patients with neuroblastoma, the average half-life was approximately 3.8 hours, consistent with adult observations [3]. The clearance mechanisms appear consistent across age groups, though pediatric patients demonstrated higher inter-individual variability in exposure parameters. No dedicated drug interaction studies have been reported; however, co-administration with medications that affect gastric pH or motility should be monitored carefully due to the potential impact on absorption.

Table: Summary of this compound Pharmacokinetic Parameters

Parameter Adult Population Pediatric Population Notes
Tmax (hr) 1-2 1-2 Rapid absorption
Apparent Half-life (hr) 3-6 3-4 Supports BID dosing
Protein Binding >95% >95% High, reduces free fraction
MTD 140 mg BID 120 mg/m² BID Dose-limiting: hepatic, pancreatic
DLT Hepatic, GI toxicity Hepatic, pancreatitis Reversible with holding dose
Metabolism Hepatic (CYP) Hepatic (CYP) Not fully characterized
Administration Without regard to meals Without regard to meals No formal food effect study

Bioanalytical Methods for Quantification

HPLC-Based Quantification

The primary method for quantification of this compound in biological matrices is high-performance liquid chromatography (HPLC) with fluorescence detection. This validated method provides sensitive and specific determination of this compound concentrations in plasma, with a lower limit of quantification sufficient to characterize the pharmacokinetic profile throughout the dosing interval. The sample processing involves protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix, followed by chromatographic separation using reverse-phase conditions. The fluorescence detection offers enhanced specificity compared to UV detection, with excitation and emission wavelengths optimized for the indolocarbazole structure of this compound [1].

For accurate quantification, sample handling procedures are critical due to the potential for degradation or protein binding alterations. Blood samples should be collected in EDTA-containing tubes and centrifuged to separate plasma within 30 minutes of collection. The resulting plasma samples must be stored at -70°C or below until analysis to maintain stability. The analytical range of the HPLC method typically spans from 1-2 ng/mL (lower limit of quantification) to 1000-2000 ng/mL (upper limit of quantification), covering the expected concentration range across clinical dose levels. The method validation includes assessment of accuracy, precision, selectivity, and stability under various storage and handling conditions [1].

Quality Control and Assurance

Rigorous quality control procedures are essential for generating reliable this compound concentration data. Each analytical run should include calibration standards spanning the quantitative range and quality control samples at low, medium, and high concentration levels. The acceptance criteria for analytical runs typically require at least 67% of quality control samples and 75% of calibration standards to be within 15% of their nominal concentrations. The batch acceptance criteria follow regulatory guidance for bioanalytical method validation to ensure data integrity and reproducibility.

For studies involving pharmacodynamic correlations, simultaneous collection of plasma for drug concentration analysis and target inhibition assessment is recommended. The temporal relationship between drug concentrations and pharmacological effects should be characterized through dense sampling during the first dose and at steady-state. When special populations are studied, such as patients with hepatic impairment, additional method validation may be required to address potential matrix effects arising from altered plasma composition [1].

Clinical Protocol Design and Dosing Strategies

Adult Dosing Protocol

The recommended phase 2 dose for this compound in adults with hematologic malignancies is 140 mg twice daily, administered continuously in 28-day cycles. This dose was established in a phase I dose-escalation study in patients with JAK2V617F-positive myelofibrosis, where the maximum tolerated dose was defined based on dose-limiting toxicities observed at higher dose levels. The dosing strategy should incorporate a lead-in period for assessment of individual tolerance, particularly regarding gastrointestinal effects, which represent the most common adverse events. For the first 28 days, flexible dosing may be implemented to manage intolerable dyspepsia, diarrhea, or nausea that interferes with quality of life, with protocol-defined dose reductions to 100-120 mg twice daily for management of adverse events [1].

  • Treatment Cycles: 28-day continuous cycles
  • Dose Administration: Twice daily approximately 12 hours apart
  • Dose Modification Criteria:
    • Grade 3 nausea/vomiting despite antiemetics: reduce by 1 dose level
    • Grade 2 pancreatitis: hold until resolution, then reduce by 1 dose level
    • Grade 3 hepatic transaminase elevation: hold until ≤ Grade 1, then reduce by 1 dose level
  • Concomitant Medications: Antiemetics may be administered prophylactically
Pediatric Dosing Protocol

In the pediatric population, this compound dosing is based on body surface area, with a recommended phase 2 dose of 120 mg/m²/dose twice daily for 5 consecutive days followed by a 2-day rest each week, in 28-day cycles. This schedule was established in a phase I trial for children with refractory neuroblastoma, where the dose-limiting toxicity was reversible transaminase elevation and pancreatitis. The alternative schedule (5 days on/2 days off) was designed to mitigate toxicity while maintaining target inhibition. The pharmacokinetic profile in children is similar to adults, though inter-patient variability may be more pronounced [3].

Table: this compound Clinical Dosing Regimens

Parameter Adult Regimen Pediatric Regimen
Recommended Dose 140 mg BID 120 mg/m² BID
Schedule Continuous daily dosing 5 days on/2 days off
Cycle Length 28 days 28 days
Dose Limiting Toxicities Gastrointestinal, hepatic Hepatic, pancreatitis
MTD 140 mg BID 120 mg/m² BID
Formulation Capsule preferred Liquid or capsule

Pharmacodynamic Assessment Methods

Plasma Inhibitory Activity (PIA) Assay

The functional activity of this compound in patient samples can be assessed using the Plasma Inhibitory Activity (PIA) assay, which measures the ability of patient plasma obtained after dosing to inhibit target phosphorylation in sensitive cell lines. This assay directly demonstrates target engagement by this compound and its active metabolites, providing a functional correlate to pharmacokinetic measurements. The PIA methodology involves collecting plasma samples from patients at various time points after this compound administration, then using these samples to culture kinase-dependent cell lines ex vivo [1].

The specific protocol for JAK2V617F inhibition assessment utilizes BaF/3 EPOR-GFP JAK2V617F cells, which are cultured in diluted patient plasma for 20 minutes, followed by fixation and intracellular staining for phosphorylated STAT5 as a downstream marker of JAK2 activity. Flow cytometric analysis quantifies the reduction in STAT5 phosphorylation compared to pre-dose samples. A similar approach can be applied for FLT3 inhibition assessment using FLT3-dependent cell lines and measurement of FLT3 autophosphorylation or downstream signals. The degree of target inhibition correlates with clinical response, with complete inhibition generally required for optimal therapeutic effect [1].

Protocol for Phospho-STAT5 Inhibition Assay
  • Cell Preparation: Maintain BaF/3 EPOR-GFP JAK2V617F cells in RPMI 1640 medium with 10% fetal bovine serum. Resuspend cells in fresh medium at a density of 2 × 10⁶ cells/mL immediately before assay.
  • Plasma Processing: Thaw patient plasma samples rapidly and clear by centrifugation. Keep on ice and protect from light during processing.
  • Standard Curve Generation: Prepare this compound-spiked plasma standards at concentrations of 5, 10, 20, 30, 40, and 100 μM, plus drug-free control.
  • Assay Setup: Dilute all plasma samples 1:1 with cells in a total volume of 100 μL. Incubate in a humidified incubator at 37°C and 5% CO₂ for 20 minutes.
  • Cell Fixation and Staining: Fix cells in 4% methanol-free formaldehyde, wash twice with wash buffer (4% BSA in PBS), and permeabilize in ice-cold 90% methanol.
  • Flow Cytometry: Stain fixed cells with phospho-STAT5 AF647 (pY694) and total STAT5 antibodies. Analyze mean fluorescence intensity of phospho-STAT5 in STAT5+ GFP+ dual positive cells [1].

Pharmacokinetic-Pharmacodynamic Relationships

Exposure-Response Correlations

The relationship between exposure to this compound and pharmacodynamic effects has been characterized in multiple clinical studies, demonstrating a clear correlation between drug concentrations, target inhibition, and clinical outcomes. In the phase I trial of this compound in myelofibrosis patients, doses lower than 140 mg twice daily demonstrated variable and incomplete inhibition of JAK2 signaling as measured by the plasma inhibitory activity assay. This incomplete target inhibition at lower doses corresponded with reduced clinical efficacy, highlighting the importance of achieving sufficient drug exposure for optimal therapeutic effect [1].

The therapeutic threshold for this compound appears to require sustained target inhibition above a minimum threshold throughout the dosing interval. In pediatric neuroblastoma patients, uniform inhibition of phospho-TrkB was observed at dose levels of 120 mg/m²/dose, which corresponded with clinical activity in this population [3]. Similarly, in FLT3-mutated AML, only patients achieving sustained FLT3 inhibition demonstrated meaningful clinical responses, underscoring the importance of maintaining target coverage above a critical threshold. These findings support therapeutic drug monitoring and pharmacodynamic assessment to ensure adequate target suppression, particularly in situations with potential for altered drug disposition or drug-drug interactions.

Pharmacokinetic-Pharmacodynamic Modeling

The following diagram illustrates the integrated relationship between this compound administration, pharmacokinetic parameters, and pharmacodynamic effects:

lestaurtinib_pk_pd OralAdmin Oral Administration Absorption Absorption OralAdmin->Absorption PK Pharmacokinetic Processes Distribution Distribution PK->Distribution Metabolism Metabolism PK->Metabolism Excretion Excretion PK->Excretion Absorption->PK PlasmaConc Plasma Concentration vs. Time Profile Distribution->PlasmaConc Metabolism->PlasmaConc Excretion->PlasmaConc FreeDrug Free Drug Concentration PlasmaConc->FreeDrug TargetBind Target Kinase Binding FreeDrug->TargetBind Toxicity Toxicities FreeDrug->Toxicity PD Pharmacodynamic Effects PathwayInhib Pathway Inhibition PD->PathwayInhib TargetBind->PD Response Therapeutic Response PathwayInhib->Response PathwayInhib->Toxicity

Diagram Title: this compound PK-PD Relationship Model

This conceptual model illustrates how This compound administration leads to absorption, distribution, metabolism, and excretion processes that collectively determine the plasma concentration profile. The free drug fraction available for pharmacological activity drives both target kinase binding and subsequent pathway inhibition, ultimately mediating therapeutic responses. Simultaneously, drug exposure and pathway modulation contribute to potential toxicities, creating the therapeutic window for this compound.

Safety and Tolerability Profile

Common Adverse Events

The safety profile of this compound is characterized primarily by gastrointestinal toxicities and hepatic transaminase elevations, with occasional instances of pancreatitis after prolonged exposure. Gastrointestinal adverse events include nausea, vomiting, diarrhea, and dyspepsia, which are often dose-limiting but may be managed with proactive supportive care and dose modifications. In the phase I myelofibrosis trial, gastrointestinal toxicity was the most common adverse event despite the introduction of a capsule formulation specifically designed to improve tolerability. These effects typically appear during the initial treatment cycles and may improve with continued administration or appropriate dose adjustment [1].

Hepatic toxicity presents as asymptomatic, reversible transaminase elevations, which were identified as dose-limiting in both adult and pediatric trials. The incidence and severity of transaminase elevations appear to be dose-dependent, with more frequent occurrences at higher dose levels. Regular monitoring of liver function tests is recommended throughout treatment, with clear guidelines for dose interruption and modification based on severity. Pancreatitis represents a less common but potentially serious adverse event, observed particularly in pediatric patients after prolonged exposure at higher dose levels. This toxicity typically presents with abdominal pain and elevated pancreatic enzymes and requires immediate dose interruption until resolution [1] [3].

Management Strategies for Adverse Events
  • Gastrointestinal Toxicity: Implement prophylactic antiemetic therapy with 5-HT3 antagonists for nausea and vomiting. For persistent symptoms despite medical management, consider temporary dose reduction followed by gradual re-escalation once tolerance improves.
  • Hepatic Transaminase Elevations: For Grade 3 elevations (5-20 × ULN), temporarily interrupt this compound until recovery to ≤ Grade 1, then resume at a reduced dose level. For Grade 4 elevations (>20 × ULN), permanently discontinue this compound.
  • Pancreatitis: Hold this compound for symptomatic pancreatitis or asymptomatic enzyme elevations >3 × ULN. May consider reinitiation at a reduced dose after complete resolution, but permanently discontinue for recurrent episodes.
  • Hematologic Toxicity: Although less common with this compound monotherapy, monitor blood counts regularly and interrupt dosing for Grade 4 neutropenia or thrombocytopenia until recovery [1] [3].

Conclusion and Future Perspectives

The comprehensive characterization of this compound pharmacokinetics has been instrumental in guiding appropriate dosing strategies across multiple patient populations and indications. The established dosing recommendations of 140 mg twice daily for adults and 120 mg/m² twice daily for children represent the optimal balance between efficacy and tolerability, though individual patient factors may necessitate adjustments. The development of correlative pharmacodynamic assays has been particularly valuable in demonstrating target engagement and informing dose selection, providing a model for the development of other targeted kinase inhibitors.

Future directions for this compound development include combination regimens with conventional cytotoxic agents or other targeted therapies, which may enhance antitumor activity while potentially allowing for dose reduction to mitigate toxicities. In pediatric neuroblastoma, preclinical data suggests that this compound may enhance chemotherapy sensitivity, supporting evaluation in combination approaches [3]. Additionally, further exploration of biomarker-driven patient selection may help identify populations most likely to benefit from this compound treatment, potentially including patients with specific kinase dependencies beyond the currently established indications. As the field of targeted therapy continues to evolve, the extensive pharmacokinetic and pharmacodynamic characterization of this compound serves as a valuable foundation for optimizing its clinical application.

References

Lestaurtinib cytotoxicity reduction normal cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Lestaurtinib on Normal Cell Lines

Understanding how this compound affects normal cells is crucial for evaluating its therapeutic window. The data suggests that its impact on normal hematopoietic cells is limited at certain concentrations.

Cell Type / System Observed Effect Concentration / Condition Context & Notes
Normal Human Bone Marrow Mononuclear Cells [1] No significant toxicity in colony-forming assays. Not specified (assay-based observation) Preclinical study; effect was assessed by the ability of cells to form colonies.
Normal Mouse Hematopoiesis [1] No significant adverse effects on peripheral blood counts after 24 days of treatment. 60 mg/kg, once daily (in vivo) Preclinical in vivo model.
Patient Clinical Safety [2] Manageable toxicity profile when combined with chemotherapy. 80 mg twice daily, increasing to 100 mg twice daily Clinical trial in newly diagnosed AML patients; common side effects were gastrointestinal.

Experimental Protocols for Cytotoxicity Assessment

Here are standard methodologies you can provide as guidelines for users to assess cytotoxicity in their own models.

Protocol 1: Cell Viability and Proliferation Assay (MTT)

This method measures metabolic activity as an indicator of viable cell number.

  • Key Steps:
    • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
    • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.25 μM, 0.5 μM, 1.0 μM). Include a vehicle control (e.g., DMSO) [3].
    • Incubation: Culture cells for 24, 48, or 72 hours.
    • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow formazan crystal formation.
    • Solubilization: Discard the medium and dissolve the formazan crystals in DMSO.
    • Measurement: Measure the absorbance at 490 nm. Calculate cell viability as a percentage of the vehicle control [3].
Protocol 2: Clonogenic (Colony Formation) Assay

This assay tests the ability of a single cell to proliferate into a colony, indicating long-term survival.

  • Key Steps:
    • Low-Density Seeding: Seed a low number of cells (e.g., 300-6000 cells, depending on the line) into a multi-well plate [4].
    • Drug Exposure: Expose cells to this compound immediately after plating. Use a concentration range (e.g., from 0.125 μM to 4.0 μM) [3] [4].
    • Sustained Treatment: Culture cells for 7-14 days, replacing the drug-containing medium every 3 days to ensure sustained exposure [3].
    • Fixation and Staining: Wash, fix with cold methanol, and stain with crystal violet.
    • Analysis: Count the number of colonies (defined as >50 cells) manually or using software. Express results as a percentage of colonies relative to the untreated control [3] [4].
Protocol 3: Analysis of Apoptosis and Cell Cycle

This protocol helps determine if cell death occurs through apoptosis and if the drug causes cell cycle arrest.

  • Key Steps:
    • Treatment: Culture cells with this compound or vehicle for 24-48 hours [5] [4].
    • Staining for Apoptosis: Use Annexin V/propidium iodide (PI) staining:
      • Harvest cells, resuspend in binding buffer, and stain with Annexin V-FITC and PI.
      • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic/dead (Annexin V+/PI+), and viable cells (Annexin V-/PI-) [4].
    • Cell Cycle Analysis:
      • Fix cells in cold ethanol overnight.
      • Treat with RNase and stain DNA with propidium iodide.
      • Analyze DNA content by flow cytometry to determine the proportion of cells in G1, S, and G2/M phases [5] [4].

Key Considerations for Troubleshooting

For your FAQs, here are some specific points that may address common user issues:

  • Mechanism Matters: this compound's cytotoxicity in cancer cells is linked to its ability to inhibit JAK/STAT signaling. Its superior effect over specific JAK inhibitors like ruxolitinib is due to its capacity to block both tyrosine (Y701/705) and serine (S727) phosphorylation of STAT1 and STAT3, leading to more complete pathway suppression [5] [6]. This mechanism may be less critical in normal cells, contributing to a better safety profile.
  • Synergy with Chemotherapy: Researchers should note that this compound shows synergy with standard chemotherapies like cisplatin and olaparib, even in resistant models [5] [6]. This is a key point for users designing combination therapy experiments.
  • Beyond FLT3 and JAK2: While developed as a FLT3 and JAK2 inhibitor, this compound is a multi-kinase inhibitor. Recent research highlights its potent activity against Citron Kinase (CITK), induction of DNA damage, and causation of cytokinesis failure in cancer cells [4]. This polypharmacology should be considered when interpreting results.

Mechanism of Action and Experimental Workflow

To help users visualize the key concepts and processes, you can integrate the following diagrams into your guides.

G This compound This compound JAK JAK This compound->JAK Inhibits CITK CITK This compound->CITK Inhibits FLT3 FLT3 This compound->FLT3 Inhibits STAT STAT JAK->STAT Phosphorylates (Tyrosine Y701/705) STAT_P STAT_P STAT->STAT_P GeneTranscription Gene Transcription (Proliferation & Survival) STAT_P->GeneTranscription STAT_P->GeneTranscription Drives Apoptosis Induction of Apoptosis & Cell Cycle Arrest GeneTranscription->Apoptosis Inhibition Leads to Cytokinesis Cytokinesis / Genomic Stability DNADamage DNADamage Cytokinesis->DNADamage Leads to CITK->Cytokinesis Disrupts OtherKinases ERK/JNK etc. OtherKinases->STAT Phosphorylates (Serine S727) DNADamage->Apoptosis

G Start 1. Select & Plate Cells Treat 2. Drug Treatment Start->Treat Sub_CellType • Cancer cell lines • Primary patient samples • Normal cell lines (for control) Start->Sub_CellType Assay 3. Choose Assay Endpoint Treat->Assay Sub_Treatment • this compound dose curve • Vehicle control (DMSO) • Incubation (24-72h) Treat->Sub_Treatment Analyze 4. Analyze & Interpret Assay->Analyze Sub_Assay • MTT (Metabolic Activity) • Clonogenic (Long-term Survival) • Annexin V/PI (Apoptosis) • Cell Cycle (PI staining) Assay->Sub_Assay Sub_Analyze • Calculate IC50 • Compare to controls • Assess statistical significance Analyze->Sub_Analyze

References

optimizing Lestaurtinib combination chemotherapy sequence

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the recommended sequence for combining Lestaurtinib with chemotherapy? The most validated sequence is This compound administration prior to chemotherapy. A clinical trial for infant leukemia (COG AALL0631) found that FLT3 inhibition before chemotherapy blocks pathway activation induced by cytotoxic agents, leading to synergistic cell death [1]. This sequence was critical for maximizing patient response.

  • Which signaling pathways are critical to monitor for assessing this compound activity? this compound's efficacy is heavily linked to its broad inhibition of the JAK/STAT pathway, along with FLT3 and TRK receptors [2] [3] [4]. Crucially, it inhibits both tyrosine (Y701/705) and serine (S727) phosphorylation sites of STAT1 and STAT3, leading to more complete pathway suppression than inhibitors like ruxolitinib [2].

  • How can I troubleshoot a lack of synergy in my combination experiment? First, verify that your model system expresses the drug's targets (e.g., high FLT3 or JAK/STAT pathway activity). Second, ensure that pharmacodynamic (PD) inhibition of the target is achieved at your dosing concentration. The COG AALL0631 trial showed that patients who achieved "inhibited" PD status had significantly better outcomes [1]. Finally, re-check the drug sequence, as incorrect order can render the combination ineffective or antagonistic.

  • Are there known antagonistic combinations with this compound? Yes, caution is advised when combining this compound with the retinoid fenretinide (4HPR). A preclinical study in neuroblastoma cell lines found the combination trended toward antagonism [3]. In contrast, the retinoid isotretinoin (13cRA) showed additive to synergistic effects with this compound [3].

Experimental Protocols & Data

Drug Sensitivity and Combination Screening

This protocol helps establish baseline sensitivity and identify synergistic drug pairs.

  • Detailed Methodology

    • Cell Preparation: Plate cells in 96-well plates and allow to adhere overnight.
    • Drug Treatment:
      • Single-Agent Screening: Treat cells with a concentration gradient of this compound (e.g., 0.01 nM - 10 µM) for 72 hours [2].
      • Combination Screening: Use a non-constant ratio design. Pre-treat cells with this compound for 1-2 hours, then add chemotherapy (e.g., cisplatin, cytarabine) without removing this compound [2] [1].
    • Viability Assay: After 72 hours, measure cell viability using an MTT or sulforhodamine B (SRB) assay [4] [3].
    • Data Analysis: Calculate IC₅₀ values for single agents. For combinations, use the Chou-Talalay method to compute a Combination Index (CI) where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [3].
  • Expected Results & Data Table The table below summarizes IC₅₀ values for this compound across various cancer models from recent studies.

Cancer Model Cell Line / Model Type This compound IC₅₀ (nM) Context / Note Source
Ovarian Cancer Various cell lines (e.g., OVSAHO, MDAH) 10 - 410 nM Monotherapy, across sensitive & resistant models [2]
Neuroblastoma 8 cell lines 80 - 300 nM (Median 90 nM) Single-agent activity [3]
Infant ALL Patient samples (ex vivo) N/A Efficacy correlated with ex vivo FLT3i sensitivity [1]
Pharmacodynamic (PD) Monitoring of Target Inhibition

This is critical for confirming that this compound is effectively engaging its target in your specific model, which directly correlates with efficacy [1].

  • Detailed Methodology
    • Treatment: Treat cells with this compound at the chosen concentration (e.g., 500 nM) for 4-24 hours [2].
    • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Western Blotting:
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Probe with phospho-specific antibodies against key targets:
        • p-STAT1 (Y701) and p-STAT3 (Y705) [2]
        • p-STAT1 (S727) and p-STAT3 (S727) (critical for this compound's unique activity) [2]
        • p-FLT3 (Y591) [4]
      • Use total protein and loading controls (e.g., GAPDH, β-Actin) to normalize.
    • Flow Cytometry (FACS): As an alternative, use phospho-specific flow cytometry to measure phosphorylation changes in FLT3 or STATs at a single-cell level [4].

The workflow for this key experiment can be visualized as follows:

workflow Start Start: Seed Cells Treat Treat with this compound Start->Treat Lyse Lyse Cells & Extract Proteins Treat->Lyse Blot Western Blot Lyse->Blot Probe Probe with Antibodies: - p-STAT1/3 (Y701/705) - p-STAT1/3 (S727) - p-FLT3 (Y591) Blot->Probe Analyze Analyze Phosphorylation Reduction vs Control Probe->Analyze

Diagram 1: Experimental workflow for monitoring this compound target inhibition via Western Blot.

In Vivo Validation of Optimal Sequence

The most effective treatment identified from in vitro studies should be validated in vivo, for example, in a NOD/SCID xenograft model [4].

  • Detailed Methodology
    • Model Establishment: Implant tumor cells or patient-derived xenografts (PDXs) into mice.
    • Dosing Regimen:
      • Experimental Groups: Include Vehicle, Chemotherapy alone, this compound alone, and Combination groups (with different sequences).
      • Optimal Sequence Arm: Administer this compound (e.g., via oral gavage) 1-2 hours before intravenous or intraperitoneal chemotherapy injection [2] [1].
    • Endpoint Analysis: Monitor tumor volume and harvest tumors for PD analysis (Western blot) to confirm target inhibition in the tumor tissue.

Key Signaling Pathways of this compound

Understanding the pathways this compound modulates is essential for rational experimental design and troubleshooting. Its broad kinase inhibition profile allows for potent suppression of survival signals.

pathways This compound This compound JAK JAK2 This compound->JAK FLT3 FLT3 This compound->FLT3 TRK TRK Family This compound->TRK JNK JNK This compound->JNK ERK ERK This compound->ERK STAT_Tyr p-STAT1/3 (Y701/705) JAK->STAT_Tyr FLT3->STAT_Tyr STAT_Ser p-STAT1/3 (S727) JNK->STAT_Ser ERK->STAT_Ser STAT STAT1/3 Survival Cell Survival & Proliferation STAT_Tyr->Survival STAT_Ser->Survival Apoptosis Apoptosis & Cell Death Survival->Apoptosis

Diagram 2: Key signaling pathways inhibited by this compound. This compound simultaneously inhibits tyrosine phosphorylation (via JAK2, FLT3) and serine phosphorylation (via JNK, ERK) of STAT proteins, leading to more complete pathway suppression and increased cell death.

References

Lestaurtinib resistance mechanisms FLT3 mutant AML

Author: Smolecule Technical Support Team. Date: February 2026

Lestaurtinib & FLT3 Resistance: Core Mechanisms

  • FAQ: What are the primary mechanisms by which resistance to this compound develops? Resistance to this compound and other FLT3 inhibitors is generally categorized into on-target mutations in the FLT3 gene itself and off-target mechanisms that bypass FLT3 signaling [1].

  • FAQ: What are the specific "on-target" resistance mutations? The most common on-target mutations occur in the Tyrosine Kinase Domain (TKD) of FLT3, often at the D835 residue (e.g., D835Y) [2] [1]. These mutations shift the kinase's conformation, reducing the drug's ability to bind effectively. A critical "gatekeeper" mutation, F691L, is particularly concerning as it can confer resistance to both type I and type II FLT3 inhibitors, including this compound [1].

  • FAQ: What "off-target" pathways can lead to resistance? Leukemic cells can activate alternative survival signals that do not rely on FLT3. Key players in these bypass tracks include:

    • Other tyrosine kinases: AXL and PIM1 [1].
    • Signal transduction proteins: Mutations in NRAS/KRAS [2] [1]. These pathways reactivate critical downstream cascades like STAT5, MAPK, and PI3K/AKT, allowing the cancer cell to survive despite FLT3 inhibition [2] [1].

The following diagram illustrates how these on-target and off-target mechanisms reactivate the pro-survival signaling network.

Resistance Marker Profiling & Experimental Data

For researchers, profiling known resistance markers is a critical first step in troubleshooting. The table below summarizes key mutations and their implications.

Table 1: Key FLT3 Mutations and Their Impact on FLT3 Inhibitors

Mutation Domain Functional Consequence Impact on this compound
ITD Juxtamembrane (JM) Constitutive activation; strong STAT5 signaling [3] [2] [1] Target (Primary Sensitivity)
TKD (e.g., D835Y) Tyrosine Kinase Domain (TKD) Alters kinase conformation (DFG-in) [1] Resistance [1]
F691L Tyrosine Kinase Domain (TKD) "Gatekeeper" mutation; steric hindrance [1] Resistance [1]

Validating these mutations requires specific experimental approaches. The workflow below outlines a standard protocol for confirming resistance in vitro.

Experimental Protocol: Validating Resistance in Cell Lines

G Step1 1. Establish Resistant Models Step2 2. Genetic Profiling Step1->Step2 Step3 3. Functional Validation Step2->Step3 Step2a NGS Panel: FLT3, NRAS, AXL, PIM1 Step2->Step2a Step2b ddPCR for low-VAF mutations Step2->Step2b Step4 4. Signal Pathway Analysis Step3->Step4 Step3a Cell Viability Assay (IC50 determination) Step3->Step3a Step3b Phospho-Flow Cytometry (p-FLT3, p-STAT5) Step3->Step3b Step4a Western Blot: p-ERK, p-AKT, p-STAT5 Step4->Step4a Step4b Phosphoproteomics (SILAC) Step4->Step4b

Detailed Methodologies:

  • Establishing Resistant Models:

    • Generate resistant clones by continuously exposing a sensitive cell line (e.g., MV4-11 or MOLM-13) to increasing concentrations of this compound over several months.
    • Culture primary blasts from AML patients pre- and post-Lestaurtinib treatment in cytokine-supplemented media [4].
  • Genetic Profiling:

    • Next-Generation Sequencing (NGS): Use a targeted panel covering the entire FLT3 gene and key off-target genes (NRAS, AXL, PIM1) [4] [3]. This identifies known and novel mutations.
    • Droplet Digital PCR (ddPCR): For ultra-sensitive detection and quantification of low-frequency resistance mutations (e.g., F691L) in patient circulating-free DNA (cfDNA) [4].
  • Functional Validation:

    • Cell Viability Assay: Treat parental and resistant models with a dose range of this compound (e.g., 1-500 nM) for 72 hours. Use CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50). A significant shift in IC50 indicates resistance [5].
    • Phospho-Flow Cytometry: Fix and permeabilize cells after short-term (1-2 hours) drug exposure. Stain with antibodies against p-FLT3 and downstream p-STAT5. Analyze by flow cytometry to confirm that this compound no longer effectively inhibits its target pathway in resistant cells [6].
  • Signal Pathway Analysis:

    • Western Blotting: Stimulate serum-starved cells with FLT3 ligand or inhibitor. Probe lysates with antibodies against key pathway proteins: p-FLT3, p-STAT5, p-ERK (MAPK pathway), and p-AKT (PI3K pathway). This confirms reactivation of downstream survival signals [2] [1] [6].
    • Phosphoproteomics (SILAC): For an unbiased global view, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Compare the phosphoproteome of sensitive and resistant cells with and without this compound treatment to identify novel resistance-associated phosphorylation events [6].

Strategies to Overcome Resistance

  • FAQ: What are the potential strategies to overcome this compound resistance?
    • Sequential or Combination Therapy: Switch to a type I FLT3 inhibitor (e.g., Gilteritinib) active against TKD mutations, though F691L may confer cross-resistance [1]. Combinations with BCL-2 inhibitors (Venetoclax) or MEK/PI3K inhibitors are under investigation to target bypass pathways [3].
    • Next-Generation Inhibitors: New agents like FF-10101, a covalent FLT3 inhibitor, are designed to be effective against a broad range of resistance mutations [1].
    • Continuous Monitoring: Implement routine monitoring of resistance mutations in patient cfDNA to adapt therapy before clinical relapse [4].

References

Lestaurtinib off-target effects kinase selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Lestaurtinib Selectivity and Off-Target Effects

Question Key Findings & Technical Summary
What is this compound's primary mechanism of action? Orally available tyrosine kinase inhibitor; primary known targets are FLT3 and JAK2 [1].

| What are its key off-target effects? | - JAK/STAT Pathway: Potently suppresses JAK/STAT signaling; blocks both tyrosine (Y701/705) and serine (S727) phosphorylation of STAT1/STAT3 [2].

  • Serine/Threonine Kinases: Also inhibits JNK and ERK, contributing to more complete suppression of STAT phosphorylation [2]. | | How does its profile compare to Ruxolitinib? | this compound inhibits both tyrosine & serine phosphorylation of STAT1/3; Ruxolitinib (a more selective JAK inhibitor) fails to block S727 phosphorylation, resulting in divergent antineoplastic efficacy [2]. | | Why is understanding its off-target profile important? | Off-target effects can complicate experimental interpretation but may also reveal new therapeutic opportunities or explain a drug's full efficacy through polypharmacology [3] [4]. |

Experimental Protocols for Profiling Selectivity

Accurately determining this compound's cellular selectivity is crucial. The table below compares modern cellular profiling methods.

Method Principle Key Advantages Considerations for this compound
NanoBRET Target Engagement [4] Measures probe displacement from NanoLuc-tagged kinases in live cells via BRET. Live-cell context; quantitative affinity/occupancy data; high-throughput adaptable. Ideal for profiling against a defined panel of kinases under physiological conditions.
CETSA & CETSA-MS [4] Detects drug-induced thermal stabilization of target proteins in cells or lysates. Probe-free; can be applied to unmodified cells; CETSA-MS enables proteome-wide profiling. Can identify novel off-targets like TTC38 or PAH (as seen with Panobinostat) [4].
Chemical Proteomics [4] Uses compound-derived probes to enrich and identify bound proteins from cell lysates or live cells. Proteome-wide; can uncover entirely novel, unanticipated off-target interactions. Requires synthesis of a functional probe; more complex workflow.

Visualizing Key Signaling Pathways

This compound's activity converges on the JAK/STAT pathway, but its multi-kinase inhibition leads to a more complete effect than selective JAK inhibitors. The diagram below illustrates this convergent signaling and the points of inhibition.

G cluster_pathway This compound Inhibition of JAK/STAT Signaling cluster_inhibition Cytokine Cytokine JAK JAK Kinase (e.g., JAK2) Cytokine->JAK Activates STAT_TyrP STAT (pY) JAK->STAT_TyrP Phosphorylates (Tyrosine) STAT STAT Transcription Factor STAT_DualP STAT (pY & pS) Fully Active STAT_TyrP->STAT_DualP STAT_SerP STAT (pS) STAT_SerP->STAT_DualP Nucleus Gene Transcription & Cell Proliferation STAT_DualP->Nucleus Translocates to Nucleus & Drives ERK ERK Kinase ERK->STAT_SerP Phosphorylates (Serine) JNK JNK Kinase JNK->STAT_SerP Phosphorylates (Serine) L This compound L->JAK Inhibits L->ERK Inhibits L->JNK Inhibits R Ruxolitinib (Selective JAK Inhibitor) R->JAK Inhibits

The experimental workflow for cellular target engagement assays provides a reliable path to generate this selectivity data, as shown below.

G A 1. Engineer Cell Line NanoLuc-Tagged Kinases B 2. Add Tracer & Compound (this compound) A->B C 3. Incubate in Live Cells (Mimic Physiological Conditions) B->C D 4. Measure BRET Signal C->D E 5. Calculate Target Occupancy & Generate Selectivity Profile D->E

Research Implications & Troubleshooting

  • Leverage Polypharmacology: this compound's efficacy in ovarian cancer models is linked to its ability to concurrently inhibit JAK/STAT, JNK, and ERK signaling [2]. This multi-target action can be beneficial but requires careful experimental design to deconvolve its mechanism.
  • Validate with Combination Studies: To confirm if an observed phenotype is due to JAK/STAT inhibition or off-target effects, a control experiment using a combination of ruxolitinib (JAK inhibitor) and a JNK or ERK inhibitor can be performed. Synergistic effects would support the multi-target hypothesis [2].
  • Context is Critical: Selectivity profiles can differ between biochemical and cellular assays due to factors like cell permeability, intracellular ATP concentrations, and protein expression levels [4]. Always profile compounds in a system as close to your experimental model as possible.

References

Lestaurtinib sustained FLT3 inhibition plasma concentration

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Effective FLT3 Inhibition

Clinical trials have established clear quantitative targets for effective lestaurtinib activity. The following table summarizes the critical thresholds and their significance:

Parameter Target Value Significance & Context
Plasma Inhibitory Activity (PIA) ≥85% Correlates with significantly improved clinical outcomes (response rates, relapse, survival) [1] [2].
Target Inhibition Achievement ~58% - 88% of patients Highly variable; depends on dosing, pharmacokinetics, and monitoring [3] [2].
Toxic Plasma Concentration >20 µM Associated with increased toxicity [3] [4].

Troubleshooting Guide: Achieving Sustained Inhibition

Here are common issues and evidence-based solutions to achieve the target FLT3 inhibition.

Problem 1: Inadequate Target Inhibition In Vivo

This was a major finding in the initial relapse AML trial, where only 58% of patients achieved target inhibition on day 15 [3] [4].

  • Recommended Action: Implement Pharmacodynamic (PD) Guided Dosing
    • Protocol: Use the Plasma Inhibitory Assay (PIA) to monitor drug activity directly [3] [1].
    • Procedure: Collect trough plasma samples (e.g., 12 hours post-dose). Incubate patient plasma with a FLT3-dependent cell line (e.g., TF/ITD), then measure phospho-FLT3 levels via Western blot. Calculate PIA as the percentage reduction in FLT3 phosphorylation compared to pre-treatment plasma [3].
    • Dosage Adjustment: If PIA is <85%, consider dose escalation if tolerated and plasma levels are below the 20 µM toxicity threshold [3] [2].
Problem 2: Variable Pharmacokinetics and Drug Exposure

This compound is highly protein-bound, primarily to Alpha-1-Acid Glycoprotein (AGP), which can reduce the free, active fraction of the drug [3].

  • Recommended Action: Monitor Pharmacokinetics (PK) and AGP
    • Protocol: Measure plasma this compound concentrations and AGP levels concurrently with PIA [3].
    • Interpretation: High AGP or total drug concentration without adequate PIA suggests protein binding is limiting activity. This may necessitate higher doses or a switch to a less protein-bound agent [3].
Problem 3: Rising FLT3 Ligand (FL) Levels

Chemotherapy induces a rapid rise in FLT3 ligand, which can compete with this compound and reduce its efficacy [2].

  • Recommended Action: Monitor FL Levels and Reassess Timing
    • Protocol: Measure plasma FL levels at different treatment cycles [2].
    • Interpretation: Rising FL levels are expected. Data suggests that with sufficient this compound dosing, target inhibition can still be achieved despite high FL [2]. This confirms that the issue is likely drug exposure, not biochemical resistance.

Experimental Protocols for Key Assays

Protocol 1: Plasma Inhibitory Activity (PIA) Assay

This is the gold-standard functional assay to confirm target engagement in vivo [3] [1].

  • Sample Collection: Draw patient blood into heparin tubes at trough (e.g., 12 hours post-dose). Centrifuge to isolate plasma. Store at -80°C if not used immediately.
  • Cell Incubation: Incubate 2 x 10^6 FLT3-ITD-positive cells (e.g., TF/ITD model cell line) with 1 mL of patient plasma for 1 hour at 37°C.
  • Cell Lysis and Immunoblotting: Lyse the cells, resolve proteins by SDS-PAGE, and transfer to a membrane. Immunoblot for phosphorylated FLT3 (Tyr591) and total FLT3.
  • Densitometric Analysis: Quantify band intensity. Calculate PIA using the formula: PIA = [1 - (pFLT3 signal with post-treatment plasma / pFLT3 signal with pre-treatment plasma)] × 100% [3].
Protocol 2: Ex Vivo Sensitivity (EVS) Testing

This assay determines the intrinsic sensitivity of a patient's leukemia blasts to this compound [1].

  • Blast Isolation: Obtain primary leukemic blasts from patient bone marrow or blood.
  • Drug Treatment: Culture blasts with a range of this compound concentrations.
  • Viability Assay: After 48-72 hours, measure cell viability using an assay like MTT or CellTiter-Glo.
  • Data Analysis: Calculate the IC50. Patients are categorized as "sensitive" or "resistant" based on a pre-defined IC50 cutoff. Those with sensitive blasts derive significantly more benefit from this compound therapy [1].

Key Workflow for FLT3 Inhibition Monitoring

The following diagram illustrates the logical workflow for monitoring and troubleshooting this compound efficacy, integrating the assays and parameters discussed above.

G Start Start this compound Treatment PK_PD Monitor PK/PD: Plasma Levels & PIA Start->PK_PD PIA_High PIA ≥ 85%? PK_PD->PIA_High PK_Toxic Plasma Level >20µM? PIA_High->PK_Toxic No Success Sustained Inhibition Achieved PIA_High->Success Yes AGP_FL Check AGP & FL Levels PK_Toxic->AGP_FL No DoseAdjust Consider Dose Adjustment PK_Toxic->DoseAdjust Yes ExVivo Perform Ex Vivo Sensitivity Test AGP_FL->ExVivo Resistant Blasts Resistant ExVivo->Resistant DoseAdjust->PK_PD Re-monitor Switch Consider Alternative FLT3 Inhibitor Resistant->Switch

Frequently Asked Questions (FAQs)

Q1: Why did the initial large trial in relapsed AML fail, and what can we learn from it? The trial showed no overall survival benefit because only 58% of patients achieved sustained FLT3 inhibition (PIA >85%) [3] [4]. This highlights that simply adding the drug to chemotherapy is insufficient; confirming target inhibition in each patient is critical.

Q2: Which patient population is most likely to benefit from this compound? Patients whose leukemia blasts are sensitive to this compound ex vivo and who achieve potent FLT3 inhibition in vivo (PIA ≥85%) show the strongest clinical benefit. In one study, patients who were both "inhibited" and "sensitive" had a remarkable 3-year event-free survival of 88% [1].

Q3: Is the 85% PIA threshold relevant in all contexts? Yes, this threshold was established in adult AML studies and successfully applied to pediatric ALL trials, confirming its broad importance for correlating FLT3 inhibition with clinical efficacy [1] [2].

References

Lestaurtinib myelosuppression management dosing adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Dosing & Dose-Limiting Toxicities from Phase I Trial

The following table summarizes the core findings from a phase I dose-escalation study of Lestaurtinib in patients with JAK2V617F-positive myelofibrosis, which established the Maximum Tolerated Dose (MTD) [1].

Trial Phase Patient Population Established MTD Common Adverse Events Dose-Limiting Toxicities (DLTs)
Phase I (3+3 design) JAK2V617F positive myelofibrosis (PMF, PV-MF, ET-MF) [1] 140 mg twice daily [1] Gastrointestinal toxicity (despite formulation change) [1] Observed at 100 mg and 160 mg twice daily dose levels [1]

This study determined that the MTD for this compound was 140 mg twice daily [1]. Gastrointestinal toxicity was the most frequently reported adverse event. The protocol was amended to allow for flexible dosing within the first 28 days at the 160 mg starting dose due to intolerable grade 1 or 2 GI symptoms that impacted patients' quality of life [1].

Monitoring & General Management Principles

While specific protocols for this compound-induced myelosuppression are not available in the search results, you can apply these general principles for monitoring and managing myelosuppression in a research setting [2] [3] [4].

  • Routine Blood Count Monitoring: Regularly check complete blood counts (CBC) to track levels of neutrophils, platelets, and hemoglobin [2] [3].
  • Dose Modification: For persistent or severe cytopenias, consider dose reduction, treatment delay, or interruption as primary management strategies [3] [4].
  • Supportive Care:
    • Growth Factor Support: Use granulocyte colony-stimulating factors (G-CSF) like filgrastim or pegfilgrastim to manage neutropenia, based on established guidelines and the specific risk level for febrile neutropenia [4].
    • Transfusions: Utilize platelet transfusions for significant thrombocytopenia and red blood cell transfusions for symptomatic anemia [3] [4].
  • Infection Vigilance: Closely monitor for signs of infection, especially during neutropenic periods. Patients should be advised to report symptoms like fever immediately [3].

Experimental Protocol & Workflow

The workflow below synthesizes the clinical trial procedure and general management principles into a potential experimental protocol for your research.

Lestaurtinib_Workflow This compound Dosing and Monitoring Workflow Start Patient Enrollment: JAK2V617F+ Myelofibrosis A Initiate this compound at Protocol Dose Start->A B Routine Monitoring: CBC & GI Symptoms A->B C Tolerating Treatment? & Blood Counts Adequate? B->C D Continue Dosing per Protocol C->D Yes E Manage Toxicity C->E No D->B Next Cycle End Continue to Study Endpoint D->End F Dose Reduction or Treatment Interruption E->F G Administer Supportive Care: G-CSF, Transfusions F->G G->B Re-evaluate

Key Considerations for Your Technical Guide

Given the limited publicly available data, here are critical points to address in your FAQs:

  • No Specific Guidelines: There are no official, detailed guidelines for managing this compound-induced myelosuppression. Dosing and adjustments should be based on the clinical trial protocol [1].
  • Formulation Matters: The trial used both a liquid and a capsule formulation, with the latter intended to reduce GI toxicity. The formulation used could impact tolerability [1].
  • Consult the Source: For the most definitive methodology, you should consult the primary publication of the phase I trial directly for its full supplemental methods on dose modifications and assessments [1].

References

General Framework for Investigating Kinase Inhibitor Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

For a drug like Lestaurtinib, whose metabolic pathways are not well-documented in the available literature, a standard experimental approach is necessary. The following workflow outlines the key steps for characterizing its metabolism and potential for drug-drug interactions (DDIs).

Example: Metabolic Profile of Lenvatinib

As a reference, the multi-targeted tyrosine kinase inhibitor Lenvatinib undergoes metabolism primarily by CYP3A4 and other enzymes, with potential for clinically significant interactions [1] [2]. The quantitative data on its metabolic pathways and interaction potential can be summarized as follows.

Investigation Area Key Finding Experimental System Citation
Primary Metabolizing Enzymes CYP3A4 is the most efficient; CYP2A6, CYP2B6, CYP1A1, and CYP1A2 also contribute. Human liver microsomes (HLM); recombinant CYP enzymes [1] [2]
Major Metabolites Formed M1 (O-desmethyl lenvatinib), M2 (N-oxide), N-descyclopropyl lenvatinib. HLM; analysis by LC-MS/MS [1] [2]
Impact of Cytochrome b5 Significantly increases the metabolic efficiency of CYP3A4. Recombinant CYP3A4 with/without cytochrome b5 [2]
Reversible Inhibition (Example) Luteolin and myricetin showed IC~50~ values of ~6.9 µM and ~12.3 µM against lenvatinib metabolism, respectively. Human liver microsomes (HLM) [3]
Therapeutic Drug Monitoring (TDM) Target trough concentration for thyroid cancer: 42-88 ng/mL; for hepatocellular carcinoma: 36.8-71.4 ng/mL. Patient plasma concentration monitoring [1]

Troubleshooting Common Experimental Challenges

Here are solutions to frequently encountered issues in metabolic interaction studies, based on general principles from the search results.

  • Problem: Low Metabolic Turnover in Microsomal Incubations

    • Solution: Confirm the presence of all necessary co-factors. The reaction typically requires an NADPH-generating system to supply electrons [4] [3]. Additionally, consider supplementing the system with cytochrome b5, as it can dramatically enhance the metabolic rate of some CYP enzymes, like CYP3A4 with lenvatinib [2].
  • Problem: In Vitro Data Does Not Predict Clinical Interaction

    • Solution: Ensure your experimental design accounts for different mechanisms of inhibition. Mechanism-Based Inhibition (MBI), where a metabolite irreversibly inactivates the enzyme, is particularly common and clinically hazardous as its effects persist even after the inhibitor is discontinued [4] [5]. Use time-dependent inhibition (TDI) assays to detect MBI.
  • Problem: High Variability in Clinical Drug Exposure

    • Solution: For drugs with a narrow therapeutic window, implement Therapeutic Drug Monitoring (TDM). As studied with lenvatinib, measuring plasma trough concentrations helps manage efficacy and toxicity, especially when co-administering with CYP inhibitors or inducers [1].

Frequently Asked Questions (FAQs)

  • Q: What is the key difference between competitive and mechanism-based inhibition?

    • A: Competitive inhibition is reversible; two substrates compete for the enzyme's active site. Mechanism-based inhibition is irreversible; the inhibitor is metabolized into a reactive intermediate that permanently inactivates the enzyme. This is critical because competitive inhibition can often be overcome by dose separation, while mechanism-based inhibition requires a much longer wash-out period for the body to synthesize new enzyme [4].
  • Q: Why is it important to test multiple CYP enzymes even if one is identified as primary?

    • A: A drug can be metabolized by multiple pathways. If the primary pathway (e.g., via CYP3A4) is inhibited, a secondary pathway (e.g., via CYP1A2) may become clinically significant. Understanding all contributing enzymes provides a complete picture of a drug's disposition and potential interaction risks [2] [6].
  • Q: How can flavonoid compounds in foods or herbs impact kinase inhibitor metabolism?

    • A: As demonstrated with lenvatinib, certain flavonoids like luteolin can act as potent inhibitors of CYP enzymes in vitro, potentially increasing the exposure to the kinase inhibitor. However, poor oral bioavailability of some flavonoids (e.g., myricetin) may diminish this effect in vivo [3]. This highlights the need for both in vitro and in vivo studies.

References

Lestaurtinib versus Midostaurin FLT3 inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Lestaurtinib vs. Midostaurin

Feature This compound Midostaurin
FDA Approval Status Not approved for AML [1] Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [2] [3]
Key Trial(s) UK AML15 & AML17 trials [1] RATIFY trial (CALGB 10603) [4] [3]
Patient Population Newly diagnosed FLT3-mutated AML (mostly <60 years) [1] Newly diagnosed FLT3-mutated AML (18-59 years) [3]
Overall Survival (OS) Benefit No significant difference vs. control (5-yr OS: 46% vs. 45%) [1] Significant improvement vs. placebo (median OS: 74.7 vs. 25.6 months) [3]
Relapse-Free Survival (RFS) Benefit No significant difference vs. control (5-yr RFS: 40% vs. 36%) [1] Significant improvement vs. placebo [3]
Inhibitor Type First-generation, Type I [5] First-generation, Type I [4] [5]
Conclusion from Trial Combination with chemotherapy was feasible but yielded no overall clinical benefit [1] Established a new standard of care for the patient population [3]

Deeper Dive into Efficacy and Trial Design

The divergent outcomes of these drugs can be further understood by examining the trial methodologies and correlative science.

  • This compound's Exploratory Insights: Although the this compound trials did not meet their primary endpoints, a critical exploratory analysis was performed. Researchers used a plasma inhibitory activity (PIA) assay to measure the degree of FLT3 inhibition in patients. This analysis revealed that patients who achieved sustained greater than 85% FLT3 inhibition with this compound had improved overall survival and significantly reduced relapse rates [1]. This suggests that the drug is biologically active but may have failed in the overall population due to pharmacokinetic issues or inadequate dosing in a subset of patients.

  • Midostaurin's Proven Regimen: The successful RATIFY trial established a specific treatment protocol: midostaurin was administered in conjunction with standard "7+3" induction chemotherapy, followed by high-dose cytarabine consolidation, and then continued as maintenance monotherapy for up to one year [3]. This comprehensive approach, targeting the FLT3-mutated cells throughout the treatment cycle, proved effective in improving long-term survival.

Mechanisms and Experimental Protocols

For research and development professionals, the experimental details behind these findings are crucial.

  • Mechanism of Action: Both this compound and midostaurin are classified as type I FLT3 inhibitors [5]. This means they bind to the active conformation of the FLT3 receptor and are capable of inhibiting both FLT3-ITD and FLT3-TKD point mutations [4] [3].

The following diagram illustrates the mechanism of Type I FLT3 inhibitors and the key experimental assay used to assess their efficacy.

G FLT3_Ligand FLT3_Ligand Dimerization Ligand Binding & Receptor Dimerization FLT3_Ligand->Dimerization FLT3_Receptor FLT3_Receptor Constitutive_Signaling Constitutive Activation (ITD/TKD Mutations) FLT3_Receptor->Constitutive_Signaling Dimerization->FLT3_Receptor Downstream Downstream Pathways (STAT5, PI3K/Akt, MAPK/ERK) Constitutive_Signaling->Downstream Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Cell_Proliferation Type_I_Inhibitor Type I FLT3 Inhibitor (e.g., this compound, Midostaurin) Inhibition Inhibits ATP-binding pocket in active conformation Type_I_Inhibitor->Inhibition Inhibition->Constitutive_Signaling Blocks PIA_Start Plasma Inhibitory Activity (PIA) Assay Step1 1. Collect patient plasma post-FLT3i dose PIA_Start->Step1 Step2 2. Incubate with FLT3-mutated cell line Step1->Step2 Step3 3. Measure FLT3 phosphorylation (e.g., via flow cytometry) Step2->Step3 Step4 4. Calculate % FLT3 inhibition vs. baseline Step3->Step4 Outcome Sustained >85% inhibition correlates with improved clinical outcomes Step4->Outcome

  • Key Experimental Protocol: Plasma Inhibitory Activity (PIA) Assay: This correlative assay was pivotal in the this compound trials and is used to evaluate the functional pharmacodynamic effect of FLT3 inhibitors in vivo [1] [4]. The workflow is as follows:
    • Sample Collection: Plasma is collected from a patient after they have received a dose of the FLT3 inhibitor (e.g., this compound).
    • Incubation: The patient's plasma is then incubated with a FLT3-mutated cell line (e.g., MV4-11).
    • Measurement: The degree of FLT3 phosphorylation in these cells is measured, typically using flow cytometry.
    • Analysis: The level of phosphorylation inhibition in the test cells is compared to that in cells treated with control plasma (from a pre-dose sample or a healthy donor). The result is expressed as a percentage of FLT3 inhibition [1].

Conclusion for Clinical and Research Practice

  • For clinical practice: Midostaurin with chemotherapy is a standard, approved regimen based on level I evidence showing a survival benefit [3]. This compound is not an approved therapy for this indication.
  • For drug development: The story of this compound highlights a critical lesson: demonstrating in vivo target inhibition is necessary but not always sufficient for clinical success. The PIA assay is a valuable tool for confirming biological activity and identifying subpopulations of responders, which can guide the development of next-generation inhibitors [1].

References

Lestaurtinib synergistic effects chemotherapy validation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Synergistic Combinations of Lestaurtinib

The following table summarizes the key synergistic combinations of this compound that have been demonstrated in preclinical studies across various cancer types.

Cancer Model Combination Partner Experimental Model Key Findings & Synergy Measurement Citation
Neuroblastoma Topotecan + Cyclophosphamide SY5Y-TrkB xenograft model (in vivo) Significant enhancement of anti-tumor efficacy vs. chemotherapy alone (p<0.0001 for tumor size/EFS). [1]
Neuroblastoma Irinotecan + Temozolomide SY5Y-TrkB xenograft model (in vivo) Significant enhancement of anti-tumor efficacy vs. chemotherapy alone (p=0.011 for size; p=0.012 for EFS). [1]
Neuroblastoma Isotretinoin (13-cis-retinoic acid) Panel of 8 neuroblastoma cell lines (in vitro) Additive to synergistic interaction (Combination Index, CI<1). Median IC50 of this compound reduced 1.5-1.7 fold. [2]
Breast Cancer PARP Inhibitor (AG14361) BRCA1 mutant & wild-type cell lines, xenograft (in vitro/in vivo) Strongly enhanced cell growth inhibition and apoptosis; effective regardless of BRCA1 status. [3]
Ovarian Cancer Cisplatin Therapy-sensitive & -resistant cell lines, PDX models (in vitro/in vivo) Potent synergy observed in both chemotherapy-naive and resistant models. [4]
Ovarian Cancer Olaparib (PARPi) PARPi-sensitive & -resistant cell lines, PDX models (in vitro/in vivo) Synergistic antineoplastic effect, including in a model of PARPi resistance. [4]
Infant ALL (KMT2A-r) Multi-agent Chemotherapy Children's Oncology Group Phase III Trial (AALL0631) Correlative analysis showed patients with FLT3-inhibitor sensitive blasts had superior EFS (88±8%) when treated with this compound. [5]

Detailed Experimental Protocols and Methodologies

For researchers looking to replicate or build upon these studies, here are the detailed methodologies used in the cited experiments.

  • In Vitro Growth Inhibition & Synergy Assays

    • Cell Lines: Studies utilized cancer-specific lines (e.g., neuroblastoma lines CHP-134, IMR-5; ovarian cancer lines OVSAHO, MDAH; breast cancer lines MDA-MB-231, T47D) [2] [4] [3].
    • Drug Exposure: Cells were typically exposed to a range of drug concentrations, both alone and in combination, for 72 hours [2].
    • Viability Readout: Cell viability was assessed using assays like Sulforhodamine B (SRB) [2] or luminescence-based ATP quantitation (ATPlite) [3].
    • Synergy Calculation: The Chou-Talalay Combination Index (CI) method was frequently used. A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [2].
  • In Vivo Xenograft Models

    • Animal Models: Studies used NOD/SCID mice implanted with human cancer cells (e.g., SY5Y-TrkB for neuroblastoma) [1].
    • Dosing Regimens: this compound was often administered orally or subcutaneously at 20 mg/kg, twice daily [1]. Combination chemotherapies were given at defined intervals and doses based on established literature [1].
    • Efficacy Endpoints: Primary outcomes included tumor volume measurement and Event-Free Survival (EFS) analysis. Statistical significance was determined using methods like the Mantel-Cox test for EFS [1].

Mechanism of Action and Signaling Pathways

This compound (CEP-701) is an orally available multi-kinase inhibitor. Its synergistic effects are largely attributed to its ability to concurrently inhibit multiple pro-survival signaling pathways, thereby sensitizing cancer cells to cytotoxic stress from chemotherapy.

  • Primary Targets: It is a potent inhibitor of JAK2, FLT3, and the Tropomyosin Receptor Kinase (Trk) family (TrkA, TrkB, TrkC) [6] [1].
  • Synergy Mechanism: By blocking these key kinases, this compound disrupts critical autocrine and paracrine survival signals. For instance, in neuroblastoma, inhibition of the TrkB/BDNF pathway blocks a major survival mechanism that would otherwise protect cells from chemotherapy [1].
  • Enhanced Apoptosis: This coordinated inhibition often leads to enhanced apoptosis, measured by increased Caspase-3/7 activity and Annexin V binding [4] [3].

The diagram below illustrates how this compound inhibits multiple survival pathways to synergize with DNA-damaging agents.

G cluster_pathways This compound-Inhibited Survival Pathways Chemo Chemotherapy/Radiation DNA_Damage DNA Damage Chemo->DNA_Damage This compound This compound (CEP-701) JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits FLT3_Path FLT3 Signaling This compound->FLT3_Path Inhibits Trk_Path Trk (A/B/C) Signaling This compound->Trk_Path Inhibits Survival Cell Survival & Proliferation This compound->Survival Blocks Apoptosis Enhanced Apoptosis (Caspase-3/7 ↑) DNA_Damage->Apoptosis Induces DNA_Damage->Survival Survival signals counteract JAK_STAT->Survival Promotes FLT3_Path->Survival Promotes Trk_Path->Survival Promotes Survival->Apoptosis Inhibits

Key Takeaways for Research and Development

  • Broad Applicability: The synergistic potential of this compound is not limited to a single cancer type but has been observed in leukemias, neuroblastoma, ovarian, and breast cancers [5] [1] [4].
  • Overcoming Resistance: A significant finding is its ability to sensitize therapy-resistant models, including PARP inhibitor-resistant ovarian cancer and chemotherapy-resistant neuroblastoma [4] [1].
  • Clinical Correlation: Preclinical synergy translated into a clinical benefit in a subset of pediatric ALL patients, highlighting the importance of patient stratification based on FLT3 expression and inhibitor sensitivity [5].

References

Lestaurtinib citron kinase inhibition specificity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Lestaurtinib Kinase Inhibition Profile

This compound (also known as CEP-701) is an orally available small molecule inhibitor. Its primary targets, with corresponding half-maximal inhibitory concentration (IC₅₀) values, are summarized in the following table. A lower IC₅₀ value indicates greater potency.

Kinase Target Reported IC₅₀ (nM) Biological Context & Notes
FLT3 (FMS-like tyrosine kinase 3) 0.9 - 3.0 nM [1] Primary target; inhibits autophosphorylation [2].
JAK2 (Janus kinase 2) 0.9 nM [1] Confirmed target; contributes to its effects [2] [3].
TrkA (Tropomyosin receptor kinase A) 25 nM [1] Original target identified during development [4].
Other RTKs (Receptor Tyrosine Kinases) Information Missing Reported to inhibit phosphorylation of multiple RPTKs, but specific IC₅₀ values for each are not detailed in the available literature [1].

The data clearly shows that this compound is not a citron kinase inhibitor. Its established specificity is for FLT3, JAK2, and TrkA tyrosine kinases [2] [1]. It is described as a relatively non-selective tyrosine kinase inhibitor, which can also inhibit other kinases like PDGFR and c-Kit, though with less prominence than its main targets [2].

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of its targets, effectively blocking their phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways [2] [5].

The following diagram maps the primary signaling pathways targeted by this compound and the experimental points of intervention to assess its efficacy.

G cluster_pathways Signaling Pathways & this compound Inhibition cluster_assays Key Experimental Readouts FL FLT3 Ligand (FL) FLT3 FLT3 Receptor (Mutated in AML) FL->FLT3 FLT3_Kinase FLT3 Kinase Activity FLT3->FLT3_Kinase Cytokines Cytokines (e.g., IL-3, GM-CSF) CytokineR Cytokine Receptor Cytokines->CytokineR JAK2_Kinase JAK2 Kinase Activity CytokineR->JAK2_Kinase NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA TrkA_Kinase TrkA Kinase Activity TrkA->TrkA_Kinase STAT5 STAT5 Phosphorylation FLT3_Kinase->STAT5 JAK2_Kinase->STAT5 Survival Cell Survival & Proliferation TrkA_Kinase->Survival In Cancer MYC c-MYC Expression STAT5->MYC Assay1 Phospho-FLT3 ELISA/Western Blot STAT5->Assay1 MYC->Survival Assay3 Cell Viability/Proliferation (e.g., PrestoBlue) Survival->Assay3 Assay4 Flow Cytometry (Cell Cycle, Apoptosis) Survival->Assay4 This compound This compound This compound->FLT3_Kinase Inhibits This compound->JAK2_Kinase Inhibits This compound->TrkA_Kinase Inhibits Assay2 Plasma Inhibitory Activity (PIA) Assay

Experimental Protocols for Key Assays

The experimental data supporting this compound's efficacy comes from standardized biochemical and cellular assays. Here are detailed methodologies for the key experiments cited in the search results.

In Vitro Kinase Inhibition and Cell Viability
  • Objective: To determine the potency (IC₅₀) of this compound against specific kinases and its anti-proliferative effects on cancer cell lines.
  • Protocol:
    • Biochemical IC₅₀ Determination: Purified kinase domains (e.g., FLT3, JAK2, TrkA) are incubated with this compound across a concentration gradient (e.g., 0.1 nM to 10 µM). ATP and a specific substrate are added to initiate the phosphorylation reaction. The IC₅₀ is calculated by measuring the reduction in substrate phosphorylation compared to a no-inhibitor control [1].
    • Cellular Proliferation Assay (PrestoBlue):
      • Seed leukemia (e.g., MV4-11) or anaplastic thyroid cancer cell lines in 96-well plates.
      • Treat cells with a concentration range of this compound (e.g., 0.5 µM to 4.0 µM) for 24, 48, and 72 hours.
      • Add PrestoBlue reagent, a resazurin-based solution that changes fluorescence in response to metabolic activity.
      • Measure fluorescence intensity to quantify the number of viable cells and generate dose-response curves [3] [1].
In Vivo FLT3 Inhibition Monitoring (Plasma Inhibitory Activity - PIA Assay)
  • Objective: To assess the extent and duration of target inhibition in patients receiving this compound therapy, which is a critical correlate for clinical response [4].
  • Protocol:
    • Plasma Collection: Collect blood plasma from patients at various time points after this compound administration.
    • Ex Vivo Bioassay: Incubate the patient's plasma with a FLT3-dependent cell line (e.g., Ba/F3 cells expressing FLT3-ITD).
    • Stimulation and Analysis: Stimulate the cells and lyse them to extract proteins.
    • Phosphorylation Measurement: Use Western blotting or ELISA to measure the levels of phosphorylated FLT3 and its key downstream substrate, STAT5.
    • Data Interpretation: A sustained inhibition of FLT3 phosphorylation greater than 85% is considered a pharmacodynamically effective dose and has been correlated with improved clinical outcomes like reduced relapse rates [4].

Clinical and Preclinical Context

  • Clinical Correlation: A large randomized controlled trial in patients with newly diagnosed FLT3-mutated Acute Myeloid Leukemia (AML) found that while the addition of this compound to chemotherapy did not provide an overall survival benefit, patients who achieved a sustained >85% FLT3 inhibition (as measured by the PIA assay) had significantly lower relapse rates and improved survival [4]. This underscores the importance of target coverage.
  • A Key Challenge: The efficacy of this compound and other FLT3 inhibitors in the post-chemotherapy setting can be impeded by rising levels of FLT3 Ligand (FL) in patient plasma. FL levels can increase dramatically after chemotherapy, potentially outcompeting the inhibitor and reducing its effectiveness [6].

Key Takeaways for Researchers

  • This compound is a multi-targeted tyrosine kinase inhibitor with well-documented, nanomolar potency against FLT3, JAK2, and TrkA.
  • Its primary research and clinical application is in hematological malignancies, particularly FLT3-mutated AML.
  • The Plasma Inhibitory Activity (PIA) Assay is a crucial functional tool for correlating drug exposure with target engagement and clinical efficacy in trials.
  • Researchers should be aware that its multi-kinase activity contributes to both its efficacy profile and its toxicity spectrum, and that the post-chemotherapy microenvironment (e.g., high FL) can present a significant resistance mechanism.

References

Experimental Protocols for Verifying STAT1 Phosphorylation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The core methodology for detecting and measuring STAT1 phosphorylation relies heavily on the Western blot technique, which allows researchers to visualize specific proteins and their post-translational modifications within a cell lysate.

The table below outlines a generalized experimental workflow based on common cell signaling studies [1] [2]:

Step Protocol Description Key Reagents & Tools
1. Cell Preparation & Treatment Culture relevant cell lines (e.g., HT-29, HeLa, DF-1). Pre-treat with inhibitor, then stimulate with cytokine (e.g., IFN-γ, IFN-α) to activate JAK/STAT pathway [1] [3]. Cell culture media, fetal bovine serum (FBS), candidate inhibitor (e.g., Lestaurtinib), cytokine (e.g., IFN-γ).
2. Cell Lysis & Protein Extraction Lyse cells on ice using RIPA buffer or similar, containing protease and phosphatase inhibitors to preserve phosphorylation states [3]. Cytoplasmic extraction buffer, protease/phosphatase inhibitors.
3. Protein Quantification & Separation Measure protein concentration (e.g., Bio-Rad protein assay). Separate denatured proteins by molecular weight using SDS-PAGE gel electrophoresis [1]. Bradford assay reagent, SDS-PAGE gel, running buffer.
4. Protein Transfer & Blocking Transfer proteins from gel to a PVDF or nitrocellulose membrane. Block membrane with non-fat milk or BSA to prevent non-specific antibody binding [1]. PVDF membrane, transfer system, blocking agent (e.g., 5% non-fat milk).
5. Antibody Incubation Incubate membrane with specific primary antibodies overnight, followed by enzyme-conjugated (e.g., HRP) secondary antibodies [1] [2]. Primary antibodies: anti-pSTAT1 (Tyr701), anti-STAT1 (total), anti-GAPDH/Actin (loading control). Secondary: HRP-conjugated antibodies.
6. Signal Detection & Analysis Detect immunoreactive bands using a chemiluminescence (ECL) substrate. Image and quantify band intensity to assess phosphorylation level reduction [1] [2]. ECL substrate, chemiluminescence imager, densitometry software (e.g., ImageQuant).

STAT1 Signaling Pathway and Experimental Logic

To help visualize the biological process being targeted and the experimental logic, the following diagram outlines the STAT1 signaling pathway and the points of intervention for an inhibitor, alongside the corresponding experimental verification workflow:

G cluster_pathway STAT1 Activation Pathway & Inhibition cluster_experiment Experimental Verification Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT1_inactive STAT1 (Inactive) JAK->STAT1_inactive Phosphorylates STAT1_phospho p-STAT1 (Tyr701) STAT1_inactive->STAT1_phospho STAT1_dimer p-STAT1 Dimer STAT1_phospho->STAT1_dimer Detect_pSTAT1 Detect p-STAT1 (Tyr701) STAT1_phospho->Detect_pSTAT1 STAT1_nuclear Nuclear p-STAT1 STAT1_dimer->STAT1_nuclear Nuclear Import GeneTranscription Gene Transcription STAT1_nuclear->GeneTranscription Inhibitor Inhibitor (e.g., this compound) Inhibitor->JAK CellTreat 1. Cell Treatment (± Inhibitor, ± Cytokine) Inhibitor->CellTreat ProteinExtract 2. Protein Extraction CellTreat->ProteinExtract WesternBlot 3. Western Blot Analysis ProteinExtract->WesternBlot WesternBlot->Detect_pSTAT1 Detect_totalSTAT1 Detect Total STAT1 WesternBlot->Detect_totalSTAT1 Quantify 4. Quantification (Normalize p-STAT1 / Total STAT1) Detect_pSTAT1->Quantify Detect_totalSTAT1->Quantify

References

Lestaurtinib's Anti-Tumor Efficacy: Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Model System Key Efficacy Findings (vs. Control) Statistical Significance (p-value) Proposed Primary Mechanism Citation
Neuroblastoma TrkB-overexpressing Xenograft ↓ Tumor growth; Enhanced efficacy of Topotecan/Cyclophosphamide and Irinotecan/Temozolomide p=0.0004 (size); p=0.011 (EFS); p<0.0001 (chemo combo) Inhibition of TrkB/BDNF survival pathway [1]
Ovarian Cancer Cell Lines & Patient-Derived Xenografts (PDX) Potent anti-neoplastic activity; Synergy with Cisplatin and Olaparib IC50 ranged from 10-410 nM (far below clinical Cmax) Suppression of JAK/STAT signaling (tyrosine & serine phosphorylation) [2] [3]
Medulloblastoma Cell Lines & Transgenic Mouse Model (SmoA1) ↓ Tumor growth; ↑ Mouse survival; Induced DNA damage & cytokinesis failure p<0.05 (in vivo survival) Inhibition of Citron Kinase (CITK) [4]
Hepatocellular Carcinoma Cell Line (Huh-7) Prevented cell migration & colony formation; ↓ Cell viability p<0.05 (colony formation) JAK2/STAT1 pathway inhibition [5]

Detailed Experimental Protocols

To evaluate Lestaurtinib's activity, researchers employ standardized preclinical models and assays. Here are the methodologies from the key studies cited.

  • In Vivo Xenograft Studies (Neuroblastoma & Ovarian Cancer): For the neuroblastoma study, mice were implanted with SY5Y-TrkB xenografts. This compound was administered subcutaneously at 20 mg/kg twice daily. Tumor size and event-free survival (EFS) were measured and compared between treatment and vehicle-control groups [1]. The ovarian cancer study used Patient-Derived Xenograft (PDX) models, where human tumor tissue is transplanted into mice, to test the drug's efficacy in a more clinically relevant context [2].
  • In Vitro Cell Viability and IC50 Determination (Ovarian Cancer): A panel of ovarian cancer cell lines (e.g., MDAH, OVSAHO) and their therapy-resistant clones were treated with a range of this compound concentrations. Cell viability was measured after treatment, and the IC50 (half-maximal inhibitory concentration) was calculated from the dose-response curves. This determines the drug's potency [2].
  • Colony Formation Assay (Hepatocellular Carcinoma & Medulloblastoma): Huh-7 liver cancer cells or medulloblastoma cells were seeded at a low density and treated with various concentrations of this compound. The drug was replenished every few days, and after 7-10 days, the colonies were stained and counted. This assay measures the long-term proliferative capacity and clonogenic survival of cells after drug treatment [4] [5].
  • Apoptosis and Cell Cycle Analysis (Ovarian Cancer & Medulloblastoma): Treated cells were analyzed using Annexin V/propidium iodide staining (for apoptosis) and propidium iodide staining followed by flow cytometry (for cell cycle phase distribution). These tests determine if the drug kills cells by inducing programmed cell death or by halting their proliferation cycle [2] [4].
  • Kinase Activity and Pathway Analysis: The molecular mechanisms were confirmed through techniques like radioactive kinase assays to directly measure CITK inhibition [4], and western blotting or RNA-sequencing to analyze changes in phosphorylation levels of key proteins (e.g., STAT1/STAT3) and downstream pathway activity [2] [5].

Mechanism of Action: Signaling Pathways

This compound is a multi-targeted kinase inhibitor. Its anti-tumor effects converge on the inhibition of several critical signaling pathways, as illustrated below.

lestaurtinib_mechanism cluster_pathways Pathways Inhibited by this compound cluster_outcomes Cellular Outcomes This compound This compound JAK JAK Kinases This compound->JAK FLT3 FLT3 Receptor This compound->FLT3 TRK Trk Receptor Family (TrkA, TrkB, TrkC) This compound->TRK CITK Citron Kinase (CITK) This compound->CITK STAT STAT Transcription Factors JAK->STAT Phosphorylation Proliferation ↓ Proliferation STAT->Proliferation Survival ↓ Cell Survival FLT3->Survival TRK->Survival DNADamage DNA Damage CITK->DNADamage Cytokinesis Cytokinesis Failure CITK->Cytokinesis Apoptosis Induced Apoptosis Survival->Apoptosis Proliferation->Apoptosis DNADamage->Apoptosis Cytokinesis->Apoptosis

The diagram above shows how this compound simultaneously targets multiple kinases. Its efficacy, particularly in ovarian cancer, is attributed to a more complete suppression of the JAK/STAT pathway compared to specific JAK inhibitors. It uniquely inhibits both the tyrosine phosphorylation (Y701/705) and serine phosphorylation (S727) of STAT1 and STAT3, which is critical for their full transcriptional activity. This dual inhibition, combined with effects on other kinases, leads to potent cell cycle arrest and apoptosis [2].

Interpretation and Research Context

  • Predominantly Preclinical Data: The compelling statistical results presented here are primarily from cell line and animal models. While essential for establishing biological rationale, this data does not guarantee clinical efficacy in humans.
  • Multi-Targeted "Dirty Drug": this compound's strength lies in its ability to inhibit multiple kinases simultaneously, which can be advantageous in disrupting complex cancer signaling networks. However, this can also lead to a narrower therapeutic index and more side effects, posing challenges for clinical development [6].
  • Clinical Status: this compound has been investigated in several clinical trials, particularly for FLT3-mutated Acute Myeloid Leukemia (AML) and myelofibrosis. While it has shown biological activity and some clinical responses, it has not yet achieved definitive success in pivotal Phase III trials to become a standard treatment [6]. Its exploration in solid tumors like ovarian cancer is still in the early stages.

References

Lestaurtinib kinase inhibition panel selectivity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Known Kinase Targets of Lestaurtinib

The table below summarizes the primary kinase targets of this compound identified from the search results, along with key experimental findings.

Kinase Target Key Experimental Findings & Potency Context / Cell Models Used Source
FLT3 Potent inhibition; induces apoptosis in FLT3-ITD mutant cells; IC50 for autophosphorylation inhibition: 2 nM [1]. MV4-11 cells (FLT3-ITD), primary AML patient blasts [1]. [2] [1]
JAK2 Inhibits enzymatic activity (IC50: 0.9 nM); blocks phosphorylation of JAK2 V617F and downstream STAT3/5 [1]. HEL92.1.7 cells (JAK2 V617F), MPN patient samples [1]. [1]
TRKA (NTRK1) Potent inhibitor; derived from K-252a, a known tropomyosin receptor kinase inhibitor [1]. Preclinical studies [1]. [1]
Citron Kinase (CITK) Biochemical IC50: 90 nM; reduces phospho-INCENP at midbody, causes cytokinesis failure [3]. Medulloblastoma cell lines (ONS-76, DAOY, D283, D341) [3]. [3]

Alternative Pathways for Profiling Data

The search results indicate that this compound is a multi-targeted kinase inhibitor [2] [1], but its full selectivity profile across a wide kinome panel was not located. The following approaches are suggested to obtain this specific data:

  • Consult Specialized Profiling Services: Companies like Carna Biosciences and Reaction Biology are cited in the literature for providing high-throughput biochemical kinase profiling services [4] [5] [6]. These are likely sources for generating or sourcing comprehensive datasets.
  • Explore Computational Predictions: Recent machine learning models have been developed specifically for kinome-wide inhibition profiling. You may use platforms like KIPP (Kinase Inhibitor Profiling Prediction) to obtain computational predictions of this compound's activity across hundreds of kinases [7].
  • Leverage Cellular Profiling Techniques: The search results highlight a key difference between biochemical and cellular selectivity profiling. Techniques like NanoBRET Target Engagement assays can provide a more physiologically relevant selectivity profile in live cells, which sometimes reveals off-targets missed in biochemical assays [8].

Experimental Workflow for Kinase Selectivity Profiling

For context, the diagram below outlines a generalized workflow for generating kinase selectivity data, combining biochemical and cellular approaches as described in the literature [4] [8].

kinase_profiling_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Compound of Interest (e.g., this compound) method_choice Method Selection start->method_choice biochemical Biochemical Profiling method_choice->biochemical cellular Cellular Profiling method_choice->cellular b1 Purified Kinase Panel (>300 kinases) biochemical->b1 c1 Cancer Cell Line Panel (Genetic background characterized) cellular->c1 data_integration Data Integration & Analysis output output data_integration->output Comprehensive Selectivity Report b2 ATP-concentration at KM b1->b2 b3 Measure IC50 or % Inhibition (Radiometric, Mobility Shift) b2->b3 b3->data_integration Biochemical Selectivity Profile c2 Cell Viability Assay (e.g., ATP content measurement) c1->c2 c3 Target Engagement Assay (e.g., NanoBRET, CETSA) c2->c3 c3->data_integration Cellular Selectivity Profile

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

439.15320616 Da

Monoisotopic Mass

439.15320616 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DO989GC5D1

Drug Indication

Investigated for use/treatment in pancreatic cancer, prostate cancer, and leukemia (myeloid).

Pharmacology

Lestaurtinib is an orally bioavailable indolocarbazole derivative with antineoplastic properties. Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. (NCI05)

Mechanism of Action

Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
FLT3 (CD135) [HSA:2322] [KO:K05092]

Other CAS

111358-88-4

Wikipedia

Lestaurtinib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Iyer R, Evans AE, Qi X, Ho R, Minturn JE, Zhao H, Balamuth N, Maris JM, Brodeur GM. Lestaurtinib enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma. Clin Cancer Res. 2010 Mar 1;16(5):1478-85. Epub 2010 Feb 23. PubMed PMID: 20179224; PubMed Central PMCID: PMC2831131.
2: Shabbir M, Stuart R. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside. Expert Opin Investig Drugs. 2010 Mar;19(3):427-36. Review. PubMed PMID: 20141349.
3: Miller SC, Huang R, Sakamuru S, Shukla SJ, Attene-Ramos MS, Shinn P, Van Leer D, Leister W, Austin CP, Xia M. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action. Biochem Pharmacol. 2010 May 1;79(9):1272-80. Epub 2010 Jan 11. PubMed PMID: 20067776; PubMed Central PMCID: PMC2834878.
4: Santos FP, Kantarjian HM, Jain N, Manshouri T, Thomas DA, Garcia-Manero G, Kennedy D, Estrov Z, Cortes J, Verstovsek S. Phase 2 study of CEP-701, an orally available JAK2 inhibitor, in patients with primary or post-polycythemia vera/essential thrombocythemia myelofibrosis. Blood. 2010 Feb 11;115(6):1131-6. Epub 2009 Dec 11. PubMed PMID: 20008298.
5: Verstovsek S. Therapeutic potential of JAK2 inhibitors. Hematology Am Soc Hematol Educ Program. 2009:636-42. Review. PubMed PMID: 20008249.
6: Pratz KW, Sato T, Murphy KM, Stine A, Rajkhowa T, Levis M. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML. Blood. 2010 Feb 18;115(7):1425-32. Epub 2009 Dec 10. PubMed PMID: 20007803; PubMed Central PMCID: PMC2826764.
7: Sanz M, Burnett A, Lo-Coco F, Löwenberg B. FLT3 inhibition as a targeted therapy for acute myeloid leukemia. Curr Opin Oncol. 2009 Nov;21(6):594-600. Review. PubMed PMID: 19684517.
8: Zarrinkar PP, Gunawardane RN, Cramer MD, Gardner MF, Brigham D, Belli B, Karaman MW, Pratz KW, Pallares G, Chao Q, Sprankle KG, Patel HK, Levis M, Armstrong RC, James J, Bhagwat SS. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009 Oct 1;114(14):2984-92. Epub 2009 Aug 4. PubMed PMID: 19654408; PubMed Central PMCID: PMC2756206.
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